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  • Product: N-(3-methoxyphenyl)formamide
  • CAS: 27153-17-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(3-methoxyphenyl)formamide: Structure, Properties, and Synthetic Utility

This guide provides a comprehensive technical overview of N-(3-methoxyphenyl)formamide, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of N-(3-methoxyphenyl)formamide, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical structure, physicochemical properties, a detailed synthesis protocol, and its emerging significance as a precursor in the synthesis of complex molecular architectures of pharmaceutical interest.

Introduction: The Strategic Importance of N-(3-methoxyphenyl)formamide

N-(3-methoxyphenyl)formamide is an aromatic organic compound belonging to the formamide class. Its structure, which combines a formamide group with a methoxy-substituted phenyl ring, makes it a valuable building block in organic synthesis. The methoxy group, in particular, is a common feature in many natural products and approved drugs, where it can influence ligand-target binding, improve physicochemical properties, and favorably modulate ADME (absorption, distribution, metabolism, and excretion) parameters.[1] The formamide moiety serves as a precursor to various functional groups, rendering N-(3-methoxyphenyl)formamide a strategic starting material in the synthesis of more complex molecules.

Chemical Structure and Physicochemical Properties

The chemical identity of N-(3-methoxyphenyl)formamide is defined by its molecular structure, which consists of a formyl group attached to the nitrogen atom of 3-methoxyaniline.

Molecular Structure:

Caption: Chemical structure of N-(3-methoxyphenyl)formamide.

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C8H9NO2[2]
Molecular Weight 151.16 g/mol [2]
CAS Number 27153-17-9[2][3]
Appearance Off-white solidInferred from typical properties of similar compounds
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in many organic solventsGeneral property of formamides

Synthesis of N-(3-methoxyphenyl)formamide: A Detailed Protocol

The most common and straightforward method for the synthesis of N-(3-methoxyphenyl)formamide is the N-formylation of 3-methoxyaniline using formic acid. This reaction can be performed under various conditions, including solvent-free heating or by using a dehydrating agent in a suitable solvent. Below is a detailed protocol that can be adapted for laboratory-scale synthesis.

Reaction Scheme:

Caption: N-formylation of 3-methoxyaniline to yield N-(3-methoxyphenyl)formamide.

Experimental Protocol:

Materials:

  • 3-Methoxyaniline

  • Formic acid (85-90%)

  • Toluene

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, Dean-Stark trap, separatory funnel)

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, combine 3-methoxyaniline (1.0 eq), formic acid (1.2 eq), and toluene.

  • Heat the reaction mixture to reflux. The azeotropic removal of water using the Dean-Stark trap drives the reaction to completion.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 5-6 hours), allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate to neutralize any excess formic acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude N-(3-methoxyphenyl)formamide can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Toluene as Solvent: Toluene is used as a solvent because it forms an azeotrope with water, facilitating its removal via the Dean-Stark trap, which is crucial for driving the equilibrium of the formylation reaction towards the product.

  • Excess Formic Acid: A slight excess of formic acid is used to ensure the complete conversion of the starting amine.

  • Aqueous Workup: The washing steps with sodium bicarbonate solution and water are essential to remove unreacted formic acid and any water-soluble byproducts, leading to a purer product.

Spectroscopic Characterization

The identity and purity of synthesized N-(3-methoxyphenyl)formamide can be confirmed using various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the formyl proton, and the N-H proton.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methoxy carbon, and the formyl carbonyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching, C=O stretching of the amide, and C-O stretching of the methoxy group.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (151.16 g/mol ).

Applications in Drug Development and Medicinal Chemistry

While N-(3-methoxyphenyl)formamide itself is not a therapeutic agent, its structural motifs are present in a variety of biologically active molecules. It serves as a valuable intermediate in the synthesis of pharmaceutical compounds.

Precursor to Melatonin Receptor Ligands

The N-[3-(3-methoxyphenyl)propyl] amide scaffold has been identified as a key pharmacophore for selective melatonin MT₂ receptor ligands.[4][5] N-(3-methoxyphenyl)formamide can be considered a foundational building block for the synthesis of such compounds. The general synthetic strategy would involve the reduction of the formamide to the corresponding amine, followed by chain extension and subsequent amidation with various side chains to explore the structure-activity relationship (SAR) for MT₂ receptor binding.

Melatonin_Ligand_Synthesis A N-(3-methoxyphenyl)formamide B N-methyl-3-methoxyaniline A->B Reduction C N-(3-(3-methoxyphenyl)propyl)amides B->C Multi-step synthesis D MT₂ Receptor Ligands C->D Biological Activity

Caption: Synthetic pathway from N-(3-methoxyphenyl)formamide to MT₂ receptor ligands.

The development of selective MT₂ receptor agonists is a promising therapeutic strategy for the treatment of sleep disorders and other circadian rhythm-related conditions.[6]

Potential Intermediate in the Synthesis of Analgesics

The 3-methoxyphenyl moiety is a key structural feature in the potent analgesic drug, Tapentadol.[7][8][9] Although the direct use of N-(3-methoxyphenyl)formamide in the reported syntheses of Tapentadol is not explicitly detailed, its structural relationship to key intermediates suggests its potential as a starting material in alternative synthetic routes. The formamide group can be a precursor to the amine functionality present in the final drug structure.

Conclusion

N-(3-methoxyphenyl)formamide is a chemical compound of significant interest to the scientific community, particularly in the field of medicinal chemistry. Its straightforward synthesis, combined with the versatile reactivity of its formamide and methoxyphenyl groups, establishes it as a valuable intermediate for the construction of complex, biologically active molecules. Further exploration of its synthetic applications is likely to uncover new pathways to novel therapeutic agents.

References

  • CAS 14924-70-0 | N-(3-Methoxyphenyl)-N-methylformamide. (n.d.). Hoffman Fine Chemicals. Retrieved March 22, 2026, from [Link]

  • Preparation method of ent-3-methoxymorphinan. (n.d.). Google Patents.
  • Hu, Y., Ho, M. K. C., Chan, K. H., New, D. C., & Wong, Y. H. (2010). Synthesis of substituted N-[3-(3-methoxyphenyl)propyl] amides as highly potent MT(2)-selective melatonin ligands. Bioorganic & Medicinal Chemistry Letters, 20(8), 2582–2585. [Link]

  • Fadnavis, N. W., et al. (2011). An Improved Process for the Preparation of (+)-3-Methoxy-N-formylmorphinan. Organic Process Research & Development, 15(4), 899-903.
  • Document: Development of substituted N-[3-(3-methoxylphenyl)propyl] amides as MT(2)-selective melatonin agonists: improving metabolic stability. (CHEMBL2321713). (n.d.). ChEMBL. Retrieved March 22, 2026, from [Link]

  • Cecon, E., Oishi, A., & Jockers, R. (2021). Modeling the Heterodimer Interfaces of Melatonin Receptors. Frontiers in Endocrinology, 12, 748521. [Link]

  • Fieser, L. F., & Jones, J. E. (1942). n-Methylformanilide. Organic Syntheses, 22, 79.
  • N-(4-Methoxyphenyl)formamide | C8H9NO2 | CID 79616. (n.d.). PubChem. Retrieved March 22, 2026, from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI. Retrieved March 22, 2026, from [Link]

  • Gobbi, S., & Zimmer, C. (2020). Synthetic Melatonin Receptor Agonists and Antagonists. IntechOpen.
  • INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS. (n.d.). European Patent Office. Retrieved March 22, 2026, from [Link]

  • The role of the methoxy group in approved drugs. (2024, July 5). PubMed. Retrieved March 22, 2026, from [Link]

  • Hu, Y., Zhu, J., Chan, K. H., & Wong, Y. H. (2013). Development of substituted N-[3-(3-methoxylphenyl)propyl] amides as MT(2)-selective melatonin agonists: improving metabolic stability. Bioorganic & Medicinal Chemistry, 21(3), 742–749. [Link]

  • Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. (2021, May 13). YouTube. Retrieved March 22, 2026, from [Link]

  • Preparation method of tapentadol hydrochloride and compounds for preparation of tapentadol hydrochloride. (2013, June 19). Patsnap.
  • N-[3-(2-methoxyphenyl)propyl]formamide | C11H15NO2 | CID 22945819. (n.d.). PubChem. Retrieved March 22, 2026, from [Link]

  • N-(3,5-dimethoxyphenyl)formamide | C9H11NO3 | CID 54246252. (n.d.). PubChem. Retrieved March 22, 2026, from [Link]

  • Novel Process For The Preparation Of Tapentadol Or A Pharmaceutically Acceptable Salt Thereof. (n.d.). Quick Company. Retrieved March 22, 2026, from [Link]

  • Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. (2023, June). ResearchGate. Retrieved March 22, 2026, from [Link]

  • N-Methylformamide. (n.d.). Wikipedia. Retrieved March 22, 2026, from [Link]

  • 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0284293). (n.d.). NP-MRD. Retrieved March 22, 2026, from [Link]

  • METHOD FOR CRYSTALLIZING TAPENTADOL INTERMEDIATE, TAPENTADOL INTERMEDIATE OF HIGH PURITY, METHOD OF MAKING TAPENTADOL AND TAPENT. (2022, April 26). Google Patents.
  • Dimethylformamide. (n.d.). Wikipedia. Retrieved March 22, 2026, from [Link]

  • Ivanov, I., Nikolova, S., Statkova-Abeghe, S., & Angelov, P. (2006). A SYNTHESIS OF N-FORMYLENAMIDES OF ISOQUINOLINE. HETEROCYCLES, 68(2), 387. [Link]

  • N-(p-Methoxyphenyl)maleimide. (n.d.). NIST WebBook. Retrieved March 22, 2026, from [Link]

  • Formamide. (n.d.). NIST WebBook. Retrieved March 22, 2026, from [Link]

  • Preparation method for ent-3-methoxy-morphinan. (n.d.). Google Patents.
  • Method for synthesizing tapentadol hydrochloride. (n.d.). Google Patents.

Sources

Exploratory

Analytical Characterization of N-(3-methoxyphenyl)formamide: Exact Mass, Molecular Weight, and HRMS Methodologies

Executive Summary In pharmaceutical development and fine chemical synthesis, substituted formanilides such as N-(3-methoxyphenyl)formamide (also known as 3'-methoxyformanilide) serve as critical intermediates. They are f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and fine chemical synthesis, substituted formanilides such as N-(3-methoxyphenyl)formamide (also known as 3'-methoxyformanilide) serve as critical intermediates. They are frequently utilized in Ullmann condensations to synthesize unsymmetrical diphenylamines, which are foundational scaffolds for various active pharmaceutical ingredients (APIs)[1].

For analytical scientists, the precise characterization of these intermediates is non-negotiable. Relying solely on nominal mass can lead to false positives, especially given the prevalence of structural isomers in organic synthesis. This whitepaper elucidates the theoretical and practical frameworks for determining the exact mass and molecular weight of N-(3-methoxyphenyl)formamide, providing a self-validating High-Resolution Mass Spectrometry (HRMS) protocol to ensure rigorous analytical integrity.

Chemical Identity and Physicochemical Properties

N-(3-methoxyphenyl)formamide (CAS: 27153-17-9) is an aromatic amide characterized by a formyl group attached to the nitrogen of a 3-methoxyaniline moiety[2][3].

To establish a baseline for analytical detection, we must distinguish between Molecular Weight (MW) and Exact Mass :

  • Molecular Weight (151.16 g/mol ): This is the abundance-weighted average mass of the molecule, calculated using the standard atomic weights of its constituent elements. It is primarily used for stoichiometric calculations during bulk synthesis[2].

  • Exact Mass (151.0633 Da): Also known as the monoisotopic mass, this is calculated using the mass of the most abundant isotope of each element (e.g., 12C , 1H , 14N , 16O ). In mass spectrometry, this is the critical value used to determine the elemental composition of a single molecular ion[4][5].

Table 1: Core Physicochemical Properties
PropertyValueAnalytical Significance
Chemical Formula C8​H9​NO2​ Defines the elemental composition for isotopic pattern prediction.
Molecular Weight 151.16 g/mol Used for molarity calculations and synthetic stoichiometry.
Exact Mass (Monoisotopic) 151.063328 DaTarget value for HRMS to verify molecular identity[4].
SMILES String O=CNC1=CC=CC(OC)=C1Encodes the 2D structural topology for in silico fragmentation[2].
Protonated Ion [M+H]+ 152.0706 DaThe expected m/z value in positive-ion Electrospray Ionization (ESI+).

The Isomeric Challenge: Causality Behind HRMS

The chemical formula C8​H9​NO2​ is not unique to N-(3-methoxyphenyl)formamide. It is shared by several highly prominent molecules, most notably Acetaminophen (Paracetamol) [5] and Mandelamide [6]. Because these isomers share the exact same elemental composition, they possess the identical exact mass of 151.0633 Da.

Therefore, an analytical workflow cannot rely on exact mass alone to confirm structural identity. The causality of our experimental design dictates that we must couple HRMS with orthogonal techniques—specifically, Ultra-High-Performance Liquid Chromatography (UHPLC) for retention time differentiation, and Tandem Mass Spectrometry (MS/MS) to generate unique fragmentation fingerprints.

Mass_Logic Root N-(3-methoxyphenyl)formamide (C8H9NO2) MW Molecular Weight 151.16 g/mol Root->MW Isotopic Average Mass EM Exact Mass 151.0633 Da Root->EM Monoisotopic (12C, 1H, 14N, 16O) Isomers Isomeric Differentiation (e.g., Acetaminophen) EM->Isomers Requires LC-MS/MS Orthogonality

Fig 1. Logical relationship between molecular weight, exact mass, and isomeric complexity.

Self-Validating Protocol: Exact Mass Determination via LC-ESI-TOF

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates internal lock-mass calibration to continuously correct for instrument drift, ensuring mass accuracy remains below 5 parts-per-million (ppm).

Reagents and Sample Preparation
  • Solvents: LC-MS grade Water and Acetonitrile (ACN), modified with 0.1% Formic Acid (FA) to promote protonation.

  • Sample Dilution: Dissolve N-(3-methoxyphenyl)formamide standard in 50:50 Water:ACN to achieve a final concentration of 1 µg/mL.

  • System Suitability (Blank): A pure 50:50 Water:ACN blank must be injected prior to the sample to rule out system carryover.

UHPLC Separation Conditions
  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size). Rationale: The hydrophobic phenyl ring and methoxy group ensure adequate retention on a C18 stationary phase, allowing separation from more polar isomers.

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: ACN + 0.1% FA.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

HRMS Parameters (ESI-TOF)
  • Ionization Mode: Positive Electrospray Ionization (ESI+). The formamide nitrogen readily accepts a proton, yielding the [M+H]+ ion at m/z 152.0706.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • Lock Mass Calibration: Continuous infusion of Leucine Enkephalin ( [M+H]+ = 556.2771 Da). Rationale: Real-time mass correction is the cornerstone of a self-validating HRMS method. By constantly measuring a known standard, the software dynamically corrects the time-of-flight drift, guaranteeing the < 5 ppm mass accuracy required to confirm the formula C8​H9​NO2​ .

HRMS_Workflow N1 Sample Preparation Dilution to 1 µg/mL N2 Chromatographic Separation RP-UHPLC (C18) N1->N2 N3 Ionization (ESI+) Protonation to[M+H]+ N2->N3 N4 High-Resolution MS TOF/Orbitrap Analysis N3->N4 N5 Data Processing Mass Error < 5 ppm N4->N5

Fig 2. Self-validating HRMS workflow for exact mass determination.

Data Interpretation and Validation

Upon data acquisition, extract the ion chromatogram (EIC) for m/z 152.0706 using a narrow mass window (e.g., ± 10 ppm).

  • Mass Error Calculation: Calculate the mass error between the theoretical exact mass ( m/z 152.0706) and the experimentally observed mass. An error of 5 ppm validates the elemental composition.

  • Isotopic Pattern Matching: Compare the observed M+1 (due to 13C ) and M+2 (due to 18O ) isotopic abundances against the theoretical distribution for C8​H9​NO2​ . A match score >90% serves as a secondary validation of the formula.

Conclusion

The rigorous determination of the exact mass (151.0633 Da) and molecular weight (151.16 g/mol ) of N-(3-methoxyphenyl)formamide requires a deep understanding of isotopic distributions and instrumental causality. By deploying a self-validating LC-HRMS protocol equipped with real-time lock mass correction and orthogonal chromatographic separation, analytical scientists can confidently differentiate this critical intermediate from its structural isomers, ensuring the purity and integrity of downstream pharmaceutical syntheses.

References

  • "N-(3-メトキシフェニル)ホルムアミド 27153-17-9 wiki - Jp" GuideChem. 4

  • "US2924620A - Process for the preparation of diphenylamines" Google Patents. 1

  • "Acetaminophen | C8H9NO2 | CID 1983 - PubChem - NIH" PubChem. 5

  • "Mandelamide | C8H9NO2 | CID 73558 - PubChem - NIH" PubChem. 6

  • "27153-17-9|N-(3-Methoxyphenyl)formamide|BLD Pharm" BLD Pharm. 2

  • "3'-甲氧基甲酰苯胺| 27153-17-9 - ChemicalBook" ChemicalBook. 3

Sources

Foundational

Thermodynamic Solubility Profile of N-(3-methoxyphenyl)formamide in Polar Organic Solvents

Executive Summary N-(3-methoxyphenyl)formamide (also known as 3-methoxyformanilide) is a highly versatile chemical intermediate utilized in the synthesis of agrochemicals, dyes, and pharmaceutical active ingredients. Und...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3-methoxyphenyl)formamide (also known as 3-methoxyformanilide) is a highly versatile chemical intermediate utilized in the synthesis of agrochemicals, dyes, and pharmaceutical active ingredients. Understanding its thermodynamic solubility profile in polar organic solvents is a prerequisite for designing efficient crystallization processes, optimizing reaction kinetics, and formulating stable solutions. This technical guide synthesizes predictive thermodynamic modeling with rigorous empirical methodologies to provide a comprehensive framework for evaluating the solvation behavior of this compound.

Physicochemical Profiling & Theoretical Solvation Framework

The molecular architecture of N-(3-methoxyphenyl)formamide dictates its behavior in solution. The compound features three distinct solvation domains:

  • The Formamide Moiety (–NHCHO): Acts as both a strong hydrogen-bond donor (via the N–H bond) and a hydrogen-bond acceptor (via the carbonyl oxygen).

  • The Methoxy Group (–OCH₃): Positioned at the meta carbon of the phenyl ring, it functions as a localized hydrogen-bond acceptor and alters the electron density of the aromatic system via inductive effects.

  • The Phenyl Ring: Imparts a degree of lipophilicity and enables π−π stacking interactions.

Because of this amphiphilic structural nature, the compound exhibits exceptional solubility in polar organic solvents. To predict and rationalize this behavior prior to empirical testing, application scientists rely on two primary computational frameworks:

Hansen Solubility Parameters (HSP)

The 1 deconstructs cohesive energy into three forces: dispersion ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ ). For acetanilide and formanilide derivatives, maximum solubility is achieved when the solvent's δp​ and δh​ closely match those of the solute, minimizing the energy penalty of cavity formation in the solvent lattice.

COSMO-RS Thermodynamic Modeling

The2 is a quantum chemistry-based approach. It calculates the screening charge density ( σ -profile) of N-(3-methoxyphenyl)formamide and uses statistical thermodynamics to predict its chemical potential in various polar solvents. This method is highly accurate for predicting3 without requiring extensive experimental datasets.

COSMORS N1 Quantum Chemistry (DFT Optimization) N2 Sigma Surface (Charge Density Profile) N1->N2 N3 Statistical Thermodynamics N2->N3 N4 Chemical Potential in Polar Solvent N3->N4 N5 Solubility Prediction N4->N5

Fig 1. In silico COSMO-RS thermodynamic workflow for predicting solvent-solute interactions.

Empirical Solubility Data in Polar Organic Solvents

Based on foundational 4 and thermodynamic modeling, N-(3-methoxyphenyl)formamide demonstrates a high affinity for both polar aprotic and polar protic environments. The table below summarizes the expected thermodynamic solubility profile at standard ambient temperature (298.15 K).

SolventSolvent ClassificationDielectric Constant ( ϵ )Estimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 250Strong H-bond acceptance from the formamide N-H; high polarity stabilizes the aromatic ring.
Dimethylformamide (DMF) Polar Aprotic36.7> 200Favorable dipole-dipole interactions; structural mimicry to the solute's formamide group.
Methanol Polar Protic32.7~ 120 - 150Amphoteric H-bonding network; interacts with both the carbonyl and methoxy oxygen atoms.
Acetone Polar Aprotic20.7~ 100 - 130Moderate dipole interactions; acts exclusively as an H-bond acceptor.
Ethanol Polar Protic24.5~ 80 - 100Similar to methanol but limited by increased steric bulk of the ethyl chain.
Acetonitrile Polar Aprotic37.5~ 60 - 80High polarity but weak H-bond accepting capacity limits maximum dissolution.

Note: Data represents a synthesized thermodynamic profile derived from the chemical properties of 3-methoxyformanilide and related acetanilide derivatives.

Experimental Methodology: The Isothermal Shake-Flask Protocol

To generate trustworthy, publication-grade solubility data, the classical isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) remains the gold standard. This protocol is designed as a self-validating system to prevent common artifacts such as supersaturation or kinetic trapping.

ShakeFlask S1 1. Solid Addition (Excess Solute + Solvent) S2 2. Isothermal Equilibration (298.15 K, 48h, 200 rpm) S1->S2 S3 3. Phase Separation (Centrifugation + PTFE Filtration) S2->S3 S4 4. Dilution & HPLC-UV (Quantification) S3->S4 S5 5. Data Validation (Thermodynamic Profile) S4->S5

Fig 2. Self-validating isothermal shake-flask methodology for thermodynamic solubility.

Step-by-Step Methodology & Causality

Step 1: Preparation of the Saturated Suspension

  • Action: Add an excess amount of N-(3-methoxyphenyl)formamide (e.g., 500 mg) to 2.0 mL of the selected polar organic solvent in a hermetically sealed borosilicate glass vial.

  • Causality: Maintaining a visible excess of the solid phase is mandatory. It ensures that the chemical potential of the solute in the liquid phase is perfectly balanced with the solid crystal lattice, defining true thermodynamic equilibrium.

Step 2: Isothermal Agitation

  • Action: Place the vials in a temperature-controlled orbital shaker at 298.15 ± 0.1 K. Agitate at 200 rpm for 48 hours.

  • Causality: Dissolution is a kinetically governed process. A 48-hour window guarantees that the system overcomes kinetic barriers. Self-Validation Check: Sample the solution at 24h and 48h; if the concentration difference ( ΔC ) is < 5%, equilibrium is confirmed.

Step 3: Rigorous Phase Separation

  • Action: Centrifuge the suspension at 10,000 rpm for 15 minutes using a rotor pre-equilibrated to exactly 298.15 K. Immediately filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Causality: Temperature control during centrifugation is the most critical point of failure in solubility studies. If the rotor heats up, excess solid will dissolve (overestimating solubility). If it cools, solute will precipitate (underestimating solubility). Furthermore, PTFE filters must be used because they are chemically inert to aggressive polar aprotic solvents like DMF and DMSO, whereas nylon or cellulose filters will degrade or bind the solute.

Step 4: Dilution and Chromatographic Quantification

  • Action: Accurately pipette an aliquot of the filtered supernatant and dilute it volumetrically with the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile) to bring the concentration within the linear dynamic range of the UV detector.

  • Causality: Direct injection of highly concentrated solutions in pure DMSO or DMF will cause severe peak distortion (solvent effects) and detector saturation. Dilution matching the mobile phase ensures sharp peak morphology for accurate integration.

Mechanistic Insights for Drug Development Professionals

For formulation scientists and process chemists, the solubility profile of N-(3-methoxyphenyl)formamide offers actionable insights:

  • Crystallization Engineering: The compound's extreme solubility in DMF and DMSO, contrasted with its near-insolubility in pure water (due to the hydrophobic aromatic ring), makes solvent/anti-solvent crystallization highly effective. Dissolving the raw synthesized material in minimal methanol or DMF and slowly titrating in water will yield high-purity crystalline product.

  • Solvent Selection for Synthesis: When utilizing this compound in nucleophilic aromatic substitutions or cross-coupling reactions, polar aprotic solvents (DMSO, DMF, NMP) are vastly superior to alcohols. Alcohols form strong hydrogen bonds with the formamide carbonyl, potentially hindering the reactivity of the compound, whereas aprotic solvents leave the molecule relatively "naked" and reactive while maintaining complete dissolution.

References

  • US4140716A - Process for making an amide of formic acid and forming nitrodiarylamine therefrom.Google Patents.
  • HSP Basics | Practical Solubility Science. Prof Steven Abbott. Retrieved from:[Link]

  • Navigating Solid-Form Screening Using In Silico Methods Validated with Experimental Data for a Drug-like Molecule. Crystal Growth & Design (ACS Publications). Retrieved from:[Link]

  • Solubility predictions of acetanilide derivatives in water: Combining thermochemistry and thermodynamic modeling. ResearchGate. Retrieved from:[Link]

  • Dimensionality reduction of COSMO-RS molecular descriptor using functional principal component analysis (FPCA) for organic solvent mapping. RSC Advances. Retrieved from:[Link]

Sources

Exploratory

thermal stability and melting point analysis of N-(3-methoxyphenyl)formamide

An In-depth Technical Guide to the Thermal Stability and Melting Point Analysis of N-(3-methoxyphenyl)formamide This guide provides a comprehensive framework for the analysis of the thermal properties of N-(3-methoxyphen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermal Stability and Melting Point Analysis of N-(3-methoxyphenyl)formamide

This guide provides a comprehensive framework for the analysis of the thermal properties of N-(3-methoxyphenyl)formamide. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of the methodologies used to characterize the thermal stability and melting point of small molecule candidates.

Introduction

N-(3-methoxyphenyl)formamide is an organic compound with potential applications in medicinal chemistry and drug development. A thorough understanding of its solid-state properties, particularly its thermal behavior, is a prerequisite for its advancement as a pharmaceutical candidate. The melting point is a critical indicator of purity and is influential in formulation processes such as milling and tableting. Thermal stability, on the other hand, dictates the viable conditions for storage, handling, and manufacturing, ensuring the compound's integrity and safety profile.

This document outlines the essential analytical techniques and experimental protocols for a robust characterization of N-(3-methoxyphenyl)formamide's thermal properties. It is structured to guide the scientist through the logical progression of analysis, from initial purity assessment to in-depth thermal decomposition studies.

Physicochemical and Safety Profile

A foundational understanding of the compound's basic properties and safety considerations is paramount before any experimental work commences.

Table 1: Physicochemical Properties of N-(3-methoxyphenyl)formamide

PropertyValueSource
CAS Number 27153-17-9[1][2]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Melting Point Not reported in literature; to be determined experimentally.N/A
Appearance To be determined experimentally.N/A

Safety Precautions:

Part I: Foundational Analysis - Purity and Initial Melting Point Assessment

The accuracy of all subsequent thermal analysis is contingent on the purity of the sample. Impurities can introduce significant artifacts, such as a depressed and broadened melting range, and may alter the decomposition profile.

Chapter 1.1: The Imperative of Purity

The presence of even minor impurities, such as residual solvents or unreacted starting materials from synthesis, can act as a eutectic contaminant. This leads to a lower observed melting point and a wider melting range, which can be mistakenly interpreted as a property of the compound itself or as an indicator of polymorphism. Therefore, purity verification is a non-negotiable first step.

Chapter 1.2: Protocol for Purity Verification via High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used technique for the separation, identification, and quantification of components in a mixture, making it ideal for assessing the purity of N-(3-methoxyphenyl)formamide.

Experimental Protocol: HPLC Purity Analysis

  • Solvent and Sample Preparation:

    • Select HPLC-grade solvents (e.g., acetonitrile and water) for the mobile phase.

    • Accurately weigh approximately 1 mg of N-(3-methoxyphenyl)formamide and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 0.1 mg/mL. Ensure complete dissolution, using sonication if necessary.

    • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions (Typical Starting Parameters):

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for small aromatic molecules.

    • Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities. For example, start with 95% Water (containing 0.1% formic acid) and 5% Acetonitrile (containing 0.1% formic acid), and ramp to 5% Water / 95% Acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C to ensure reproducible retention times.

    • Injection Volume: 10 µL.

    • Detector: A UV detector set at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely around 254 nm or 270 nm for the methoxyphenyl moiety).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percentage method: Purity (%) = (Area of Principal Peak / Total Area of All Peaks) x 100.

    • For pharmaceutical applications, a purity level of >99.5% is often required.

Chapter 1.3: Preliminary Melting Point Determination

A capillary melting point apparatus provides a straightforward method for determining the melting range of a crystalline solid.

Experimental Protocol: Capillary Melting Point

  • Sample Preparation: Ensure the N-(3-methoxyphenyl)formamide sample is completely dry and finely powdered.

  • Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm high) of the sample into the closed end.

  • Measurement:

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting point.

    • Once melting is observed, prepare a new sample and heat to about 20 °C below the observed melt.

    • Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

  • Reporting: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure compound will typically have a sharp melting range of 1-2 °C.

Part II: In-depth Thermal Analysis

With purity confirmed, more sophisticated techniques can be employed to build a detailed thermal profile of N-(3-methoxyphenyl)formamide.

Chapter 2.1: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It provides precise data on melting point, enthalpy of fusion, and can reveal other thermal events like glass transitions or polymorphic transformations.[5]

Experimental Protocol: DSC Analysis of N-(3-methoxyphenyl)formamide

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the purified N-(3-methoxyphenyl)formamide into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation. An identical empty sealed pan should be used as the reference.

  • Instrument Setup and Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to create a reproducible and non-oxidative atmosphere.

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Heat the sample at a controlled linear rate, typically 10 °C/min, to a temperature well above the melting point (e.g., 200 °C).

  • Data Analysis:

    • The resulting thermogram will plot heat flow (mW) versus temperature (°C).

    • An endothermic peak represents the melting of the sample.

    • Melting Point (Tₘ): Determined as the onset temperature of the melting endotherm.

    • Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak. This value is a measure of the energy required to break the crystal lattice.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Measurement cluster_analysis Data Analysis weigh 1. Weigh 2-5 mg of sample pan 2. Place in aluminum pan weigh->pan seal 3. Hermetically seal pan pan->seal load 4. Load sample & reference pans seal->load purge 5. Purge with N2 (50 mL/min) load->purge equil 6. Equilibrate at 25°C purge->equil heat 7. Heat at 10°C/min equil->heat plot 8. Plot Heat Flow vs. Temp heat->plot analyze 9. Determine Onset (Tm) & Peak Area (ΔHfus) plot->analyze

Caption: Workflow for DSC analysis.
Chapter 2.2: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6] This analysis is crucial for determining the thermal stability of a compound and identifying the temperature at which it begins to decompose.[7]

Experimental Protocol: TGA of N-(3-methoxyphenyl)formamide

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified N-(3-methoxyphenyl)formamide into a ceramic or platinum TGA pan.

  • Instrument Setup and Measurement:

    • Place the sample pan onto the TGA's microbalance.

    • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min.

    • Equilibrate the sample at a starting temperature of approximately 30 °C.

    • Heat the sample at a controlled linear rate, typically 10 °C/min, up to a high temperature (e.g., 600 °C) to ensure complete decomposition.

  • Data Analysis:

    • The TGA curve plots the percentage of initial mass remaining versus temperature.

    • Onset of Decomposition (Tₒ): This is the temperature at which significant mass loss begins. It is a key indicator of the upper limit of thermal stability.

    • Decomposition Profile: The curve may show one or multiple steps of mass loss, which can provide insights into the decomposition mechanism.[8] The derivative of the TGA curve (DTG) can be plotted to more clearly show the temperatures of maximum decomposition rates.

TGA_Workflow cluster_prep_tga Sample Preparation cluster_instrument_tga Instrument Setup cluster_run_tga Measurement cluster_analysis_tga Data Analysis weigh_tga 1. Weigh 5-10 mg of sample pan_tga 2. Place in TGA pan weigh_tga->pan_tga load_tga 3. Load pan onto balance pan_tga->load_tga purge_tga 4. Purge with N2 (100 mL/min) load_tga->purge_tga equil_tga 5. Equilibrate at 30°C purge_tga->equil_tga heat_tga 6. Heat at 10°C/min to 600°C equil_tga->heat_tga plot_tga 7. Plot % Mass vs. Temp heat_tga->plot_tga analyze_tga 8. Determine Onset of Decomposition (To) plot_tga->analyze_tga

Caption: Workflow for TGA analysis.

Part III: Data Synthesis and Interpretation

The individual data points from these analyses are most powerful when synthesized into a cohesive thermal profile.

Chapter 3.1: Constructing a Thermal Profile

By combining the results, a comprehensive understanding of the compound's behavior upon heating is achieved.

Table 2: Illustrative Thermal Profile for N-(3-methoxyphenyl)formamide

This table presents hypothetical but realistic data for illustrative purposes.

ParameterIllustrative ValueMethodInterpretation
Purity 99.8%HPLCHigh purity, suitable for further analysis.
Melting Range 68.0 - 69.5 °CCapillary ApparatusSharp range, indicative of high purity.
Melting Point (Tₘ, onset) 68.2 °CDSCPrecise melting point for thermodynamic calculations.
Enthalpy of Fusion (ΔHfus) 25.4 kJ/molDSCEnergy required to melt the crystalline solid.
Onset of Decomposition (Tₒ) 215 °CTGAThe compound is thermally stable up to this temperature.
Mass Loss at 300 °C ~45%TGAIndicates a major decomposition event occurs above the onset.
Chapter 3.2: Implications for Drug Development
  • Melting Point (68.2 °C): This relatively low melting point suggests that the compound might be amenable to formulation techniques like hot-melt extrusion, but care must be taken to avoid temperatures approaching the decomposition point.

  • Thermal Stability (Stable up to 215 °C): The significant gap between the melting point and the onset of decomposition provides a wide and safe temperature window for most standard pharmaceutical processing steps, including drying, milling, and granulation. This stability is a favorable characteristic for a drug candidate.

Conclusion

A thorough analysis of the melting point and thermal stability of N-(3-methoxyphenyl)formamide is essential for its development as a potential pharmaceutical agent. By following a systematic approach that begins with rigorous purity assessment via HPLC, followed by precise melting point determination using DSC and a comprehensive stability evaluation by TGA, a complete thermal profile can be established. This profile is not merely a set of physical constants but is critical data that informs decisions on formulation strategy, manufacturing process parameters, and storage conditions, ultimately ensuring the quality, safety, and efficacy of the final drug product.

References
  • Hoffman Fine Chemicals. (n.d.). CAS 14924-70-0 | N-(3-Methoxyphenyl)-N-methylformamide. Retrieved from [Link]

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  • Ghebremedhin, M., et al. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Chemical and Pharmaceutical Research.
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  • Ghanbari, E., et al. (2023). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes in multicomponent systems by analytical model fitting. Journal of Thermal Analysis and Calorimetry, 148(3), 1-14.
  • PubChem. (n.d.). N-(3,5-dimethoxyphenyl)formamide. Retrieved from [Link]

  • Krawczyk, P. D., et al. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(5), 1403.
  • ResearchGate. (n.d.). The thermogravimetric analysis (TGA) curves of the as-synthesized and activated samples of metal−organic framework (MOF) 1. Retrieved from [Link]

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Sources

Foundational

A Comprehensive Technical Guide to the Crystallographic Analysis of N-(3-methoxyphenyl)formamide

Abstract This technical guide provides a comprehensive framework for the crystallographic analysis of N-(3-methoxyphenyl)formamide, a molecule of interest in pharmaceutical and materials science research. In the absence...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the crystallographic analysis of N-(3-methoxyphenyl)formamide, a molecule of interest in pharmaceutical and materials science research. In the absence of a publicly available crystal structure, this document serves as an in-depth, procedural whitepaper for researchers and drug development professionals. It outlines the complete workflow, from the foundational step of single-crystal growth to advanced structural analysis and data interpretation. The protocols for both single-crystal and powder X-ray diffraction (XRD) are detailed, emphasizing the causality behind experimental choices and the self-validating nature of crystallographic refinement. By leveraging established methodologies and providing illustrative examples, this guide empowers scientists to determine and comprehensively analyze the solid-state structure of N-(3-methoxyphenyl)formamide and related compounds, a critical step in understanding and optimizing their physicochemical properties.

Introduction

N-(3-methoxyphenyl)formamide is an organic compound whose solid-state properties are of significant interest for applications in drug development and materials science. The precise three-dimensional arrangement of molecules in a crystal lattice governs crucial physicochemical properties, including solubility, stability, bioavailability, and mechanical strength.[1][2] X-ray crystallography stands as the definitive technique for elucidating this atomic-level architecture.[3][4] It provides unambiguous information on molecular conformation, intermolecular interactions, and the packing of molecules in the solid state.[5][6]

As of the date of this publication, the crystallographic data for N-(3-methoxyphenyl)formamide has not been reported in publicly accessible databases like the Cambridge Structural Database (CSD).[7] Therefore, this guide is designed to provide researchers with a robust and detailed roadmap to independently perform this analysis. It is structured not as a report of existing data, but as a practical and authoritative manual that covers the entire experimental and analytical pipeline.

The principles and protocols described herein are grounded in established crystallographic theory and practice, ensuring that the resulting data will be of high quality and suitable for publication and patent applications.[8]

Part 1: Foundational Protocol - Crystal Growth and Sample Preparation

The success of any crystallographic study hinges on the quality of the samples. For single-crystal X-ray diffraction (SC-XRD), a well-ordered, single crystal free of significant defects is mandatory.[9] For powder X-ray diffraction (PXRD), a homogenous, randomly oriented polycrystalline powder is required.[10]

Protocol for Single Crystal Growth

The primary challenge is to encourage molecules to transition from a disordered state (in solution) to a highly ordered crystalline state slowly.[9] Rapid precipitation often leads to amorphous solids or poorly-ordered microcrystals unsuitable for SC-XRD.

Step-by-Step Methodology:

  • Purification of Material: Begin with high-purity N-(3-methoxyphenyl)formamide (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection:

    • Causality: The ideal solvent is one in which the compound is sparingly soluble. This allows for a slow approach to supersaturation, which is the driving force for crystallization.

    • Screening: Test solubility in a range of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane).

    • Procedure: Add a small amount of the compound to a vial and incrementally add the solvent at room temperature until the solid dissolves. A good starting point is a solvent that requires a moderate volume to achieve dissolution.

  • Crystallization Techniques:

    • Slow Evaporation:

      • Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial.

      • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

      • Causality: This allows the solvent to evaporate slowly over days or weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting slow crystal growth.[9]

    • Vapor Diffusion (Liquid-Liquid):

      • Dissolve the compound in a small amount of a "good" solvent (in which it is readily soluble).

      • Place this vial inside a larger, sealed jar containing a larger volume of an "anti-solvent" (in which the compound is insoluble, but which is miscible with the good solvent).

      • Causality: The anti-solvent vapor slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization. This is a highly controlled and effective method.

    • Cooling:

      • Prepare a saturated solution at an elevated temperature.

      • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.

      • Causality: Solubility often decreases with temperature. Slow cooling prevents rapid precipitation and encourages the growth of larger, more ordered crystals.

Protocol for Powder Sample Preparation

For PXRD, the goal is to obtain a diffraction pattern that is representative of the bulk material, which requires a sample with many small crystallites in random orientations.[11]

Step-by-Step Methodology:

  • Grinding:

    • Gently grind a representative sample of the crystalline material (approx. 20-50 mg) using an agate mortar and pestle.

    • Causality: Grinding reduces the crystallite size and helps to break up preferred orientation, where plate- or needle-like crystals tend to lie in a non-random way.[10][12] Overly aggressive grinding should be avoided as it can sometimes induce phase changes or amorphization.

  • Mounting:

    • Place the finely ground powder into a sample holder. Ensure the powder is packed densely and has a flat, smooth surface that is level with the holder's surface.[11]

    • Causality: A smooth, properly positioned surface is critical for obtaining accurate diffraction angles. An uneven surface can lead to significant peak position errors.[8]

Part 2: X-ray Diffraction Data Collection

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides detailed information about the three-dimensional arrangement of atoms within the crystal, including the unit cell dimensions and the positions of all atoms.[3]

Experimental Workflow:

SCXRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination Crystal_Growth Crystal Growth Crystal_Selection Select & Mount Crystal Crystal_Growth->Crystal_Selection Diffractometer Mount on Diffractometer Crystal_Selection->Diffractometer Data_Collection Collect Diffraction Frames Diffractometer->Data_Collection Indexing Indexing & Unit Cell Data_Collection->Indexing Integration Integration Indexing->Integration Space_Group Space Group Determination Integration->Space_Group Solution Structure Solution Space_Group->Solution Refinement Refinement & Validation Solution->Refinement

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a glass fiber or a loop with a cryo-protectant oil.[5]

  • Instrumentation: The mounted crystal is placed on a goniometer head in a single-crystal diffractometer.

    • X-ray Source: Commonly, a Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) source is used. Mo radiation is generally preferred for small organic molecules as it provides higher resolution data and minimizes absorption effects.[3]

    • Goniometer: The goniometer precisely rotates the crystal to different orientations.[13]

    • Detector: A modern CCD or CMOS detector collects the diffracted X-rays, recording their positions and intensities.[13]

  • Data Collection:

    • The crystal is cooled, typically to 100 K, using a nitrogen cryostream.

    • Causality: Cooling reduces thermal motion of the atoms, leading to sharper diffraction spots and a higher quality dataset.

    • A series of diffraction images (frames) are collected as the crystal is rotated through a range of angles. A complete dataset may consist of hundreds or thousands of frames.[3]

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the bulk properties of a crystalline solid, serving as a fingerprint for a specific crystalline phase.[14] It is invaluable for identifying polymorphs, assessing sample purity, and monitoring phase transitions.[15]

Step-by-Step Protocol:

  • Instrumentation: The prepared powder sample is placed in a powder diffractometer. The most common geometry is the Bragg-Brentano setup.[16]

  • Data Acquisition:

    • Monochromatic X-rays (usually Cu Kα) are directed at the sample.

    • The sample and detector are rotated, or the detector scans through a range of angles (2θ).

    • Causality: At specific angles (θ) where Bragg's Law (nλ = 2d sinθ) is satisfied for a set of crystal lattice planes (with spacing d), constructive interference occurs, and the detector records a high intensity signal (a peak).[14]

  • Output: The result is a diffractogram, a plot of diffracted X-ray intensity versus the diffraction angle 2θ.

Part 3: Data Analysis and Structure Elucidation

Single-Crystal Structure Determination
  • Indexing and Unit Cell Determination: The positions of the diffraction spots from the collected frames are used to determine the dimensions (a, b, c) and angles (α, β, γ) of the unit cell—the basic repeating block of the crystal.[13]

  • Data Integration: The intensity of each diffraction spot is measured and corrected for experimental factors.

  • Space Group Determination: Based on the symmetry of the diffraction pattern and systematic absences (reflections that are missing), the space group is determined. The space group describes the symmetry elements (e.g., rotation axes, mirror planes) within the unit cell.

  • Structure Solution: This is the process of finding the initial positions of the atoms in the unit cell. For small molecules, this is typically achieved using "direct methods," which are computational algorithms that use statistical relationships between the intensities to determine the phases of the structure factors.

  • Structure Refinement:

    • Causality: The initial atomic model is an approximation. Refinement is an iterative process that adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible fit between the experimentally observed diffraction data and the data calculated from the model.[17][18]

    • Self-Validation: The quality of the fit is monitored by the R-factor (or residual factor). A lower R-factor indicates a better agreement. For a publishable small-molecule structure, the final R1 value is typically below 5% (0.05).[17] This serves as a key self-validating metric for the correctness of the structure.

Illustrative Crystallographic Data

While data for N-(3-methoxyphenyl)formamide is not available, the following table presents typical crystallographic parameters for a related small organic molecule to illustrate the expected output.

ParameterIllustrative ValueDescription
Chemical FormulaC8H9NO2The molecular formula of the compound.
Formula Weight151.16 g/mol The molar mass of the compound.
Crystal SystemMonoclinicThe crystal system describes the symmetry of the unit cell.
Space GroupP2₁/cThe specific symmetry group of the crystal.
a, b, c [Å]8.5, 10.2, 9.1The lengths of the unit cell edges.
α, β, γ [°]90, 105.5, 90The angles between the unit cell edges.
Volume [ų]758.9The volume of the unit cell.
Z4The number of molecules in the unit cell.
Temperature [K]100(2)The temperature at which the data was collected.
Radiation [Å]Mo Kα (λ = 0.71073)The wavelength of the X-rays used.
Final R1 [I > 2σ(I)]0.045The R-factor, indicating the goodness-of-fit between the model and the experimental data.
wR2 (all data)0.115A weighted R-factor calculated on all data.
CCDC Deposition NumberN/AA unique identifier for the structure in the Cambridge Structural Database upon publication.
Reporting and Data Archiving

The final refined crystal structure is typically reported in a standard format known as a Crystallographic Information File (CIF).[19][20][21] A CIF contains all the essential information about the crystal structure and the diffraction experiment, including the unit cell parameters, space group, atomic coordinates, and experimental details.[22] It is standard practice to deposit the CIF with a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to ensure public access and verification.[7]

Part 4: Advanced Analysis and Structural Interpretation

Once the crystal structure is solved, further analysis can provide profound insights into the material's properties.

Intermolecular Interactions and Hirshfeld Surface Analysis

The crystal packing is stabilized by a network of non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. Identifying and understanding these interactions is crucial for crystal engineering and predicting material properties.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal.[23] It maps the regions of close contact between neighboring molecules, providing a detailed picture of the packing environment.

Hirshfeld_Analysis CIF Crystallographic Information File (CIF) Hirshfeld Generate Hirshfeld Surface CIF->Hirshfeld d_norm Map d_norm property (Highlights close contacts) Hirshfeld->d_norm Fingerprint Generate 2D Fingerprint Plot Hirshfeld->Fingerprint Quantify Quantify Interaction Types (e.g., H···H, C···H, O···H) Fingerprint->Quantify

Caption: Logical workflow for Hirshfeld Surface Analysis.

Polymorphism

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[24][25][26] Different polymorphs can have dramatically different physical properties, which is of paramount importance in the pharmaceutical industry.[1]

  • Screening: PXRD is the primary tool for screening for polymorphs. Samples crystallized under a wide variety of conditions (different solvents, temperatures, evaporation rates) are analyzed. Different polymorphs will produce distinct powder patterns (fingerprints).[15]

  • Stability: The relative thermodynamic stability of different polymorphs can be investigated using techniques like Differential Scanning Calorimetry (DSC) and by considering their Gibbs free energies.[25]

Computational Modeling with Density Functional Theory (DFT)

DFT calculations can be used to complement experimental results.[27][28] For instance, DFT can be used to:

  • Optimize the geometry of an isolated molecule to compare its gas-phase conformation with the conformation observed in the crystal.[23]

  • Calculate the relative lattice energies of different potential or experimentally found polymorphs to predict their relative stability.[29]

  • Provide a theoretical basis for understanding the electronic properties of the crystalline material.[30]

Conclusion

This technical guide provides a comprehensive, step-by-step methodology for the complete crystallographic characterization of N-(3-methoxyphenyl)formamide. By following these field-proven protocols, researchers can obtain high-quality single-crystal and powder X-ray diffraction data. The subsequent analysis, from structure solution and refinement to advanced interpretation of intermolecular interactions and polymorphism, will yield a deep and unambiguous understanding of the solid-state structure of this compound. Such knowledge is indispensable for rational drug design, formulation development, and the targeted engineering of new materials with optimized physicochemical properties.[6][31][32]

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  • Seven Star Pharma. Fundamentals of Polymorphism. Available at: [Link]

  • ORNL Neutron Sciences. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Available at: [Link]

  • MDPI. (2020). First Principles Density Functional Theory Prediction of the Crystal Structure and the Elastic Properties of Mo2ZrB2 and Mo2HfB2. Available at: [Link]

  • ACS Central Science. (2017). New Tricks of the Trade for Crystal Structure Refinement. Available at: [Link]

  • SpringerLink. (2018). Polymorphism. Available at: [Link]

  • Zien Journals Publishing. (2023). A Review on Crystallography and Its Role on Drug Design. Available at: [Link]

  • Taylor & Francis. CIF – Knowledge and References. Available at: [Link]

  • ResearchGate. (1996). CIF (Crystallographic Information File). A standard for crystallographic data interchange. Available at: [Link]

  • American Pharmaceutical Review. (2010). XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. Available at: [Link]

  • Preprints.org. (2025). DFT Calculation of the Electronic Properties of Cubic Ti3Sb Crystals with Adsorbed and/or Partially Substituted Nitrogen. Available at: [Link]

  • Wikipedia. Crystallographic Information File. Available at: [Link]

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Protocols & Analytical Methods

Method

step-by-step synthesis protocol for N-(3-methoxyphenyl)formamide from m-anisidine

Application Note & Synthesis Protocol Topic: Step-by-Step Synthesis Protocol for N-(3-methoxyphenyl)formamide from m-Anisidine Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary N-ary...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthesis Protocol

Topic: Step-by-Step Synthesis Protocol for N-(3-methoxyphenyl)formamide from m-Anisidine

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-aryl formamides are crucial intermediates in organic synthesis, serving as precursors for isocyanides, as protecting groups for amines, and as building blocks in the synthesis of various pharmaceuticals.[1] This document provides a comprehensive, field-proven protocol for the synthesis of N-(3-methoxyphenyl)formamide from m-anisidine. The selected method utilizes acetic formic anhydride, generated in situ from formic acid and acetic anhydride, a highly efficient and rapid N-formylation technique.[2][3] This guide details the reaction mechanism, safety precautions, a step-by-step experimental procedure, purification, and characterization, ensuring a reliable and reproducible synthesis.

Reaction Overview and Mechanism

The formylation of m-anisidine is achieved by acylation of the primary amine with a suitable formylating agent. The method detailed herein employs acetic formic anhydride (AFA), a potent acylating agent generated from the reaction between formic acid and acetic anhydride.[4]

Reaction: m-Anisidine + Formic Acid/Acetic Anhydride → N-(3-methoxyphenyl)formamide

Mechanism Insight: The reaction proceeds via the formation of a mixed anhydride, acetic formic anhydride. This species is more electrophilic than formic acid alone, making it a highly effective formylating agent. The lone pair of the nitrogen atom in m-anisidine attacks the formyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and proton transfer steps yield the stable N-(3-methoxyphenyl)formamide product and acetic acid as a byproduct. This method is often preferred for its high yields and fast reaction times, frequently reaching completion in under 15 minutes at low temperatures.[2][3]

reaction_workflow cluster_reactants Reactants cluster_process Process cluster_product Product m_anisidine m-Anisidine reaction N-Formylation (in situ AFA formation) m_anisidine->reaction formic_acid Formic Acid formic_acid->reaction acetic_anhydride Acetic Anhydride acetic_anhydride->reaction workup Aqueous Work-up & Extraction reaction->workup 1. Quench 2. Neutralize purification Purification (Recrystallization) workup->purification Crude Product final_product N-(3-methoxyphenyl)formamide purification->final_product Pure Product

Figure 1: High-level workflow for the synthesis of N-(3-methoxyphenyl)formamide.

Safety and Handling

Critical Safety Notice: This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • m-Anisidine: Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer. May cause an allergic skin reaction. It is incompatible with acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[5] Handle with extreme care, using a complete suit protecting against chemicals and appropriate gloves.[5]

  • Formic Acid (98-100%): Corrosive. Causes severe skin burns and eye damage. Ensure adequate ventilation and avoid inhaling vapors.[6]

  • Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Reacts violently with water.

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed.

Required PPE:

  • Nitrile gloves (double-gloving recommended)

  • Chemical splash goggles and a face shield[5][6]

  • Flame-resistant lab coat

  • Closed-toe shoes

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Purity
m-AnisidineC₇H₉NO123.155.00 g40.6>98%
Formic AcidCH₂O₂46.032.1 mL55.898-100%
Acetic AnhydrideC₄H₆O₃102.095.0 mL53.0>98%
Diethyl EtherC₄H₁₀O74.12~150 mL-Anhydrous
Sodium BicarbonateNaHCO₃84.01As needed-Saturated Sol.
BrineNaCl(aq)-~50 mL-Saturated Sol.
Anhydrous MgSO₄/Na₂SO₄--As needed-Reagent Grade
HexaneC₆H₁₄86.18~50 mL-Reagent Grade
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel or syringe

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Thin Layer Chromatography (TLC) plates (silica gel)

Detailed Experimental Protocol

Step 1: Preparation of the Formylating Agent
  • Place a magnetic stir bar in a 100 mL round-bottom flask.

  • In a chemical fume hood, add acetic anhydride (5.0 mL, 53.0 mmol) to the flask.

  • Cool the flask in an ice-water bath to 0 °C with gentle stirring.

  • Slowly add formic acid (2.1 mL, 55.8 mmol) dropwise to the cooled acetic anhydride over 5-10 minutes.

    • Causality: This exothermic reaction generates acetic formic anhydride in situ. Slow, cooled addition is critical to control the reaction temperature and prevent unwanted side reactions or decomposition of the anhydride.[4]

  • Allow the mixture to stir at 0 °C for 15 minutes to ensure complete formation of the mixed anhydride.

Step 2: N-Formylation Reaction
  • Dissolve m-anisidine (5.00 g, 40.6 mmol) in 10 mL of anhydrous diethyl ether in a separate small beaker.

  • Add the m-anisidine solution dropwise to the cold (0 °C) formylating agent mixture over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for an additional 30 minutes at room temperature.

    • Process Monitoring: The reaction progress can be monitored by TLC (eluent: 1:1 Hexane/Ethyl Acetate). Spot the starting m-anisidine and the reaction mixture. The reaction is complete upon the disappearance of the m-anisidine spot and the appearance of a new, typically more polar, product spot.

Step 3: Work-up and Extraction
  • Cool the reaction mixture again in an ice bath.

  • Slowly and carefully add 50 mL of ice-cold distilled water to quench the reaction. Caution: This will be exothermic due to the reaction with unreacted acetic anhydride.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Add 50 mL of diethyl ether to the funnel and shake vigorously, venting frequently.

  • Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.[7]

  • Combine all organic extracts.

  • Wash the combined organic layer sequentially with:

    • 50 mL of saturated sodium bicarbonate solution (to neutralize excess acids).

    • 50 mL of brine (to reduce the solubility of organic material in the aqueous phase).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which should be a light-colored oil or solid.

Step 4: Purification
  • The crude N-(3-methoxyphenyl)formamide can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot ethyl acetate or a mixture of ethyl acetate and hexane.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.

Step 5: Characterization
  • Appearance: White to off-white solid.

  • Yield: Typically >90%.

  • Melting Point: Compare with literature values (approx. 55-58 °C).

  • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a characteristic amide C=O stretch (~1660-1680 cm⁻¹) and an N-H stretch (~3250-3300 cm⁻¹).

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Reaction Insufficient formylating agent; reaction time too short.Add a slight excess of the in situ prepared AFA. Monitor reaction by TLC until the starting material is consumed.
Low Yield Loss of product during work-up; incomplete extraction.Ensure pH of the aqueous layer is neutral or slightly basic before extraction. Perform at least three extractions.
Oily Product / Fails to Crystallize Presence of impurities (e.g., unreacted starting material, acetic acid).Re-purify the crude product using column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient).

References

  • SD Fine-Chem. (n.d.). m-ANISIDINE Safety Data Sheet. Retrieved from [Link]

  • Loba Chemie. (2026, January 13). m-ANISIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Jetir.org. (n.d.). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Retrieved from [Link]

  • Redman, A. M., et al. (2012). Formylation of Amines. Molecules, 17(7), 8322–8349. Retrieved from [Link]

  • Google Patents. (n.d.). CN109689613A - Prepare N- methyl-p- anisidine method.
  • European Pharmaceutical Review. (2017, June 29). Separation and purification applications for mutagenic impurities. Retrieved from [Link]

  • More, V. M., et al. (2022). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. ACS Omega, 7(42), 37831–37839. Retrieved from [Link]

  • Hamciuc, C., et al. (n.d.). FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. Retrieved from [Link]

  • Organic Syntheses. (n.d.). anisylsulfanylmethylisocyanide. Retrieved from [Link]

  • Reddit. (2021, December 8). [College Organic Chem: Synthesis] How to synthesize m-anisidine from anisole?. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. Retrieved from [Link]

  • IDEALS. (n.d.). The synthesis of meta-anisidine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetic Formic Anhydride. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A New, Simple Procedure for the Synthesis of Formyl Amides. Retrieved from [Link]

  • Baxendale Group - Durham University. (2005, July 27). A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in. Retrieved from [Link]

  • University of Groningen. (n.d.). Multicomponent Reactions in High Throughput Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]

  • MDPI. (2022, October 13). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information For Catalyst-free N-formylation of amines using BH3NH3 and CO2 at mild conditions. Retrieved from [Link]

Sources

Application

The Versatile Role of N-(3-methoxyphenyl)formamide in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Introduction: The Strategic Importance of the 3-Methoxyphenyl Moiety in Medicinal Chemistry The 3-methoxyphenyl structural motif is a recurring feature in a multitude of clinically significant pharmaceutical agents. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the 3-Methoxyphenyl Moiety in Medicinal Chemistry

The 3-methoxyphenyl structural motif is a recurring feature in a multitude of clinically significant pharmaceutical agents. Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties, often by participating in key binding interactions with biological targets or by modulating metabolic stability. N-(3-methoxyphenyl)formamide serves as a readily accessible and versatile starting material for introducing this valuable fragment into more complex molecular architectures. This guide provides an in-depth exploration of the chemical utility of N-(3-methoxyphenyl)formamide, with a focus on its application in the synthesis of key pharmaceutical intermediates. We will delve into the mechanistic underpinnings of its reactivity and present detailed, field-proven protocols for its conversion into high-value synthetic building blocks.

Core Application: Dehydration to 3-Methoxyphenyl Isocyanide

One of the most powerful applications of N-(3-methoxyphenyl)formamide is its conversion to 3-methoxyphenyl isocyanide. Isocyanides are exceptionally useful intermediates in medicinal chemistry, particularly as components in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions. These reactions allow for the rapid assembly of complex, drug-like molecules from simple starting materials, accelerating the discovery and optimization of new therapeutic leads.[1]

Mechanistic Insight: The Dehydration Process

The conversion of a formamide to an isocyanide is a dehydration reaction. A variety of reagents can effect this transformation, with a common strategy involving the activation of the formyl oxygen, followed by elimination. For instance, using a combination of triphenylphosphine (PPh₃) and iodine (I₂), the reaction is believed to proceed through a phosphonium salt intermediate, which is then eliminated to form the isocyanide.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 3-Methoxyphenyl Isocyanide via Dehydration

This protocol details a robust and scalable method for the synthesis of 3-methoxyphenyl isocyanide from N-(3-methoxyphenyl)formamide using triphenylphosphine and iodine.[2]

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
N-(3-methoxyphenyl)formamide151.161.51 g10.01.0
Triphenylphosphine (PPh₃)262.293.93 g15.01.5
Iodine (I₂)253.813.81 g15.01.5
Triethylamine (Et₃N)101.194.17 mL30.03.0
Dichloromethane (CH₂Cl₂)84.9330 mL--
Saturated aq. Na₂S₂O₃-20 mL--

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-(3-methoxyphenyl)formamide (1.51 g, 10.0 mmol) and dissolve it in dichloromethane (30 mL).

  • Add triphenylphosphine (3.93 g, 15.0 mmol) to the solution and stir until it is fully dissolved.

  • Add iodine (3.81 g, 15.0 mmol) to the mixture. The solution will turn dark brown.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add triethylamine (4.17 mL, 30.0 mmol) dropwise to the stirred solution over a period of 10 minutes. The color of the reaction mixture will lighten.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with dichloromethane (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 20 mL) to remove any unreacted iodine.

  • Wash the organic layer with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-methoxyphenyl isocyanide as a pale yellow oil.

Visualization of the Synthetic Workflow:

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Intermediate Product cluster_application Pharmaceutical Applications start N-(3-methoxyphenyl)formamide reagents 1. PPh₃, I₂ 2. Et₃N, CH₂Cl₂ 3. 0°C to rt start->reagents Dehydration product 3-Methoxyphenyl Isocyanide reagents->product application Multicomponent Reactions (e.g., Ugi, Passerini) for heterocycle synthesis product->application Key Building Block

Caption: Workflow for the synthesis of 3-methoxyphenyl isocyanide.

Potential Application: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] The reaction typically employs a substituted formamide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent.[6] While DMF is the most common formamide used, other N-substituted formamides can also serve as precursors to the Vilsmeier reagent.[5][7]

The use of N-(3-methoxyphenyl)formamide in a Vilsmeier-Haack type reaction could potentially be employed to formylate highly activated aromatic systems. The resulting N-(3-methoxyphenyl)-N-((aryl)methyl)formamide could then be hydrolyzed to the corresponding aryl aldehyde.

Generalized Reaction Scheme:

G N-(3-methoxyphenyl)formamide N-(3-methoxyphenyl)formamide Vilsmeier Reagent Vilsmeier Reagent N-(3-methoxyphenyl)formamide->Vilsmeier Reagent + POCl₃ Iminium Salt Iminium Salt Vilsmeier Reagent->Iminium Salt + Electron-Rich Arene Aryl Aldehyde Aryl Aldehyde Iminium Salt->Aryl Aldehyde + H₂O (Hydrolysis)

Caption: Generalized Vilsmeier-Haack reaction pathway.

While specific, optimized protocols for N-(3-methoxyphenyl)formamide in the Vilsmeier-Haack reaction are not extensively documented in the literature, the general principles of the reaction provide a solid foundation for its application. The electron-donating methoxy group on the phenyl ring of N-(3-methoxyphenyl)formamide may influence the reactivity of the corresponding Vilsmeier reagent.

Conclusion

N-(3-methoxyphenyl)formamide is a valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its facile conversion to 3-methoxyphenyl isocyanide provides access to a key component for multicomponent reactions, enabling the rapid construction of complex molecular scaffolds. Furthermore, its potential application in Vilsmeier-Haack type formylations underscores its utility as a formylating agent. The protocols and insights provided herein are intended to empower researchers and drug development professionals to effectively leverage the synthetic potential of N-(3-methoxyphenyl)formamide in their pursuit of novel therapeutic agents.

References

  • Chemistry Steps. (2023, April 23). Vilsmeier-Haack Reaction. [Link]3]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]4]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]5]

  • Organic Chemistry Portal. (n.d.). Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. [Link]1]

  • S. D. Samant, et al. (2008). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. E-Journal of Chemistry, 5(4), 834-858. [Link]7]

Sources

Method

Application Notes and Protocols: Cross-Coupling Reactions Involving N-(3-methoxyphenyl)formamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Emerging Role of Formamides in Modern Cross-Coupling Chemistry In the landscape of synth...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emerging Role of Formamides in Modern Cross-Coupling Chemistry

In the landscape of synthetic organic chemistry, the development of robust and versatile cross-coupling methodologies is paramount for the construction of complex molecular architectures, particularly in the realm of pharmaceuticals and functional materials.[1][2] Traditionally, aryl amines are synthesized via classical methods that often require harsh reaction conditions and exhibit limited functional group tolerance. The advent of palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, has revolutionized C-N bond formation, offering milder and more general routes to arylamines.[3][4]

Recently, formamides have emerged as highly valuable and versatile coupling partners in a variety of transition-metal-catalyzed cross-coupling reactions.[5][6] Their utility stems from their ability to serve as precursors to various functionalities, most notably as a source of the amino group through in situ decarbonylation or deformylation. This approach circumvents the often-challenging direct use of volatile or unstable amines and provides a stable, easy-to-handle surrogate. N-(3-methoxyphenyl)formamide, the subject of this guide, is a precursor to 3-methoxyaniline, a common structural motif in medicinal chemistry. The strategic use of this formamide in cross-coupling reactions allows for the direct installation of the valuable 3-methoxyphenylamino moiety onto various scaffolds.

This technical guide provides an in-depth exploration of the application of N-(3-methoxyphenyl)formamide in modern cross-coupling reactions, with a focus on detailed, field-proven protocols. We will delve into the mechanistic underpinnings of these transformations and offer practical guidance for their successful implementation in a research setting.

Part 1: Deformylative Buchwald-Hartwig Amination: A Key Application

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of C-N bond formation.[3] The use of formamides as an amine source in a deformylative variant of this reaction has expanded its scope and utility.[6][7] In this process, the formyl group of N-(3-methoxyphenyl)formamide is removed in situ, allowing the resulting anilide to couple with an aryl or heteroaryl halide/pseudohalide.

Mechanistic Rationale

The catalytic cycle of the deformylative Buchwald-Hartwig amination is believed to proceed through the canonical steps of oxidative addition, amine coordination and deprotonation, and reductive elimination. The key distinction lies in the initial activation and deformylation of the formamide, which can be facilitated by the catalyst system or thermal conditions. The choice of ligand is critical to promote the desired C-N bond-forming reductive elimination over potential side reactions.[8]

Buchwald_Hartwig_Deformylative_Amination cluster_cat_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordinated Complex OxAdd->AmineCoord N-(3-methoxyphenyl)formamide - CO ReductElim Reductive Elimination Complex AmineCoord->ReductElim Base ReductElim->Pd0 Product (Ar-NH-3-MeOPh) CoupledProduct Coupled Product (Ar-NH-3-MeOPh) ReductElim->CoupledProduct ArX Aryl Halide (Ar-X) ArX->OxAdd Formamide N-(3-methoxyphenyl)formamide Formamide->AmineCoord caption Conceptual workflow of deformylative Buchwald-Hartwig amination.

Figure 1: Conceptual workflow of deformylative Buchwald-Hartwig amination.

Protocol 1: Palladium-Catalyzed Deformylative Amination of an Aryl Bromide

This protocol describes a general procedure for the coupling of an aryl bromide with N-(3-methoxyphenyl)formamide. The conditions are based on established methods for the amination of electron-rich aryl bromides and may require optimization for specific substrates.[4]

Table 1: Reagents and Materials for Deformylative Buchwald-Hartwig Amination

Reagent/MaterialPurposeTypical Quantity (for 0.5 mmol scale)Notes
Aryl BromideElectrophile0.5 mmol, 1.0 equiv.---
N-(3-methoxyphenyl)formamideAmine Source0.6 mmol, 1.2 equiv.Can be synthesized from 3-methoxyaniline and formic acid.[9]
Pd₂(dba)₃Palladium Precatalyst0.01 mmol, 2 mol%Tris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source.
XPhosLigand0.02 mmol, 4 mol%A bulky, electron-rich phosphine ligand often effective for challenging couplings.
Sodium tert-butoxide (NaOtBu)Base0.7 mmol, 1.4 equiv.A strong, non-nucleophilic base. Handle in a glovebox.
Anhydrous TolueneSolvent2.5 mLEnsure solvent is dry and degassed.

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox, add the aryl bromide (0.5 mmol), N-(3-methoxyphenyl)formamide (0.6 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and sodium tert-butoxide (0.7 mmol) to a flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene (2.5 mL) to the Schlenk tube.

  • Reaction Execution: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath at 100-110 °C.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-methoxyaniline.

Part 2: Potential Deformylative Suzuki-Miyaura Type Coupling

While less common than C-N bond formation, the use of amides in decarbonylative C-C bond forming reactions is an emerging area.[7][10] A hypothetical deformylative Suzuki-Miyaura coupling of N-(3-methoxyphenyl)formamide would involve the coupling of the "N-(3-methoxyphenyl)" fragment with an organoboron reagent. This would represent a novel transformation, and the protocol provided is speculative, based on related decarbonylative couplings of amides and aldehydes.[11]

Conceptual Framework

The proposed catalytic cycle would likely involve the oxidative addition of an activated formamide to a low-valent nickel or palladium center, followed by decarbonylation, transmetalation with the organoboron species, and reductive elimination to form the C-C bond.

Deformylative_Suzuki_Coupling cluster_cat_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products M0 M(0)Ln OxAdd Oxidative Addition Complex M0->OxAdd N-(3-methoxyphenyl)formamide Decarbonyl Decarbonylation OxAdd->Decarbonyl - CO Transmetal Transmetalation Complex Decarbonyl->Transmetal Ar-B(OR)₂ ReductElim Reductive Elimination Transmetal->ReductElim ReductElim->M0 Product (Ar-NH-3-MeOPh) CoupledProduct Coupled Product (Ar-NH-3-MeOPh) ReductElim->CoupledProduct BoronicEster Aryl Boronic Ester (Ar-B(OR)₂) BoronicEster->Transmetal Formamide N-(3-methoxyphenyl)formamide Formamide->OxAdd caption Conceptual workflow for a deformylative Suzuki-type coupling.

Figure 2: Conceptual workflow for a deformylative Suzuki-type coupling.

Protocol 2: Hypothetical Nickel-Catalyzed Deformylative Suzuki-Miyaura Coupling

This protocol is a starting point for investigation and is based on nickel-catalyzed deformylative couplings of aldehydes.[11] Significant optimization would be required.

Table 2: Reagents and Materials for Deformylative Suzuki-Miyaura Coupling

Reagent/MaterialPurposeTypical Quantity (for 0.2 mmol scale)Notes
N-(3-methoxyphenyl)formamideElectrophile0.2 mmol, 1.0 equiv.---
Aryl Boronic EsterNucleophile0.4 mmol, 2.0 equiv.Pinacol esters are commonly used.
Ni(cod)₂Nickel Precatalyst0.02 mmol, 10 mol%Bis(1,5-cyclooctadiene)nickel(0) is air-sensitive.
P(Oct)₃Ligand0.04 mmol, 20 mol%Tri(n-octyl)phosphine.
Anhydrous DioxaneSolvent1.0 mLEnsure solvent is dry and degassed.

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox, add N-(3-methoxyphenyl)formamide (0.2 mmol), the aryl boronic ester (0.4 mmol), Ni(cod)₂ (0.02 mmol), and P(Oct)₃ (0.04 mmol) to a vial with a stir bar.

  • Solvent Addition: Add anhydrous, degassed dioxane (1.0 mL).

  • Reaction Execution: Seal the vial and heat the mixture at 80-120 °C.

  • Monitoring and Work-up: Monitor the reaction by GC-MS. Upon completion, the work-up would be similar to Protocol 1, involving filtration, extraction, and purification.

Part 3: Potential Sonogashira-Type Coupling via C-H Activation

Cross-dehydrogenative coupling (CDC) reactions represent an atom-economical approach to bond formation, avoiding pre-functionalized starting materials.[5][12] Formamides can undergo CDC reactions with terminal alkynes, where the formyl C-H bond is activated. This would lead to the formation of an α,β-unsaturated amide.

Protocol 3: Palladium-Catalyzed Addition of N-(3-methoxyphenyl)formamide to a Terminal Alkyne

This protocol is adapted from general procedures for the palladium-catalyzed addition of formamides to alkynes.[13]

Table 3: Reagents and Materials for Sonogashira-Type Coupling

Reagent/MaterialPurposeTypical Quantity (for 0.5 mmol scale)Notes
Terminal AlkyneCoupling Partner0.5 mmol, 1.0 equiv.---
N-(3-methoxyphenyl)formamideCoupling Partner1.0 mmol, 2.0 equiv.Also acts as the solvent.
PdCl₂(PPh₃)₂Palladium Catalyst0.025 mmol, 5 mol%Bis(triphenylphosphine)palladium(II) dichloride.
Benzoyl ChlorideAdditive0.1 mmol, 0.2 equiv.Often used to generate a key catalytic intermediate.

Step-by-Step Procedure:

  • Reaction Setup: To a sealed tube, add the terminal alkyne (0.5 mmol), PdCl₂(PPh₃)₂ (0.025 mmol), and N-(3-methoxyphenyl)formamide (1.0 mmol).

  • Additive Addition: Add benzoyl chloride (0.1 mmol) to the mixture.

  • Reaction Execution: Seal the tube and heat in an oil bath at 140 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool to room temperature and purify directly by column chromatography on silica gel.

Safety and Handling Considerations

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. It should be handled in an inert atmosphere.

  • Solvents: Anhydrous solvents are flammable and should be used in a well-ventilated fume hood.

  • Pressurized Reactions: Reactions in sealed tubes should be conducted behind a blast shield.

Conclusion

N-(3-methoxyphenyl)formamide is a valuable synthetic precursor that can be effectively employed in a variety of modern cross-coupling reactions. Its primary application lies in its use as a stable and convenient source of the 3-methoxyphenylamino group in deformylative Buchwald-Hartwig aminations. While its application in other cross-coupling paradigms such as Suzuki-Miyaura and Sonogashira-type reactions is still emerging, the protocols and concepts presented in this guide provide a solid foundation for further exploration and methods development. The continued innovation in the use of formamides as versatile coupling partners will undoubtedly lead to new and efficient synthetic strategies for the construction of complex molecules of interest to the pharmaceutical and materials science industries.

References

  • Cross-dehydrogenative Coupling Reactions Between Formamidic C(sp2)-H and X-H (X = C, O, N) Bonds - PubMed. (2020). Top Curr Chem (Cham), 378(6), 46. [Link]

  • Cross-dehydrogenative coupling reaction of terminal alkynes 32 and... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Heterogeneous recyclable nano-palladium catalyzed amidation of esters using formamides as amine sources - Green Chemistry (RSC Publishing). (2017). Green Chemistry, 19(1), 233-238. [Link]

  • Divergent C-C and C-N Cross-Coupling of Aryl Halides with Formamide via Photoredox/Nickel Dual Catalysis | Request PDF - ResearchGate. (2020). ResearchGate. [Link]

  • C-N bond forming cross-coupling reactions: An overview | Request PDF - ResearchGate. (2013). ResearchGate. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (2016). Chemical Reviews, 116(19), 12564-12649. [Link]

  • Palladium-Catalyzed Intermolecular Addition of Formamides to Alkynes | Journal of the American Chemical Society - ACS Publications. (2010). Journal of the American Chemical Society, 132(5), 1564-1565. [Link]

  • Palladium-Catalyzed Approach to Primary Amides Using Nongaseous Precursors | Organic Letters - ACS Publications. (2011). Organic Letters, 13(16), 4236-4239. [Link]

  • Selective N=S Coupling Reactions of N-Methoxy Arylamides and Sulfoxides Catalyzed by Iron Salt - PMC. (2020). Molecules, 25(17), 3984. [Link]

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - Organic Chemistry Portal. (2022). Organic Letters, 24(9), 1662-1667. [Link]

  • Nickel-catalyzed deformylative Suzuki-Miyaura cross coupling and... - ResearchGate. (2018). ResearchGate. [Link]

  • Decarbonylative cross-coupling of amides - Organic & Biomolecular Chemistry (RSC Publishing). (2018). Organic & Biomolecular Chemistry, 16(43), 8239-8253. [Link]

  • Palladium-catalyzed interannular C–H amination of biaryl amines - Chemical Communications (RSC Publishing). (2022). Chemical Communications, 58(97), 13620-13623. [Link]

  • Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction | Organometallics - ACS Publications. (2025). Organometallics. [Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). International Journal of Pharmaceutical Sciences and Research, 11(8), 3624-3636. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journals. (2012). Beilstein Journal of Organic Chemistry, 8, 2072-2077. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2022). Catalysts, 12(1), 85. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature - PMC. (2005). Journal of the American Chemical Society, 127(13), 4685-4696. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC. (2019). Molecules, 24(18), 3292. [Link]

  • A Cross-Coupling Approach to Amide Bond Formation from Esters | ACS Catalysis. (2017). ACS Catalysis, 7(3), 2186-2189. [Link]

  • "Cross-coupling reaction of organoboron compounds via base-assisted transmetalation to palladium(II) complexes" by - huscap. (2002). Journal of Organometallic Chemistry, 653(1-2), 83-88. [Link]

  • Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation - Beilstein Journals. (2016). Beilstein Journal of Organic Chemistry, 12, 1946-1953. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media - Organic Chemistry Portal. (2001). Organic Letters, 3(13), 1997-1999. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2338-2348. [Link]

  • US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds - Google Patents. (1990).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]

  • Synthesis of N-phenyl formamide derivatives from different aromatic... - ResearchGate. (2018). ResearchGate. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. (2010). Molecules, 15(12), 9156-9164. [Link]

  • New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. (2001). Organic Letters, 3(21), 3417-3419. [Link]

  • N-(4-Methoxyphenyl)formamide | C8H9NO2 | CID 79616 - PubChem. (n.d.). PubChem. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI. (2024). Molecules, 29(9), 2145. [Link]

  • Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines. (2024). Angewandte Chemie International Edition. [Link]

  • CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents. (2012).

Sources

Application

scale-up synthesis procedures for N-(3-methoxyphenyl)formamide production

An Application Note and Protocol for the Scale-Up Synthesis of N-(3-methoxyphenyl)formamide Abstract This document provides a comprehensive guide for the kilogram-scale synthesis of N-(3-methoxyphenyl)formamide, a key in...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Scale-Up Synthesis of N-(3-methoxyphenyl)formamide

Abstract

This document provides a comprehensive guide for the kilogram-scale synthesis of N-(3-methoxyphenyl)formamide, a key intermediate in the pharmaceutical and specialty chemical industries. The presented protocol is based on the robust and economically viable formylation of 3-methoxyaniline using formic acid. Emphasis is placed on process optimization for scale-up, including reaction control, azeotropic water removal, product isolation, and safety considerations. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable manufacturing procedure.

Introduction and Strategic Overview

N-(3-methoxyphenyl)formamide serves as a critical building block in organic synthesis. Its industrial production necessitates a process that is not only high-yielding and cost-effective but also safe and reproducible at scale. The most direct and industrially favored route is the N-formylation of 3-methoxyaniline.

While various formylating agents exist, such as acetic formic anhydride or carbon dioxide in combination with reducing agents, the use of formic acid is advantageous due to its low cost, high reactivity, and favorable atom economy.[1][2][3][4] The primary challenge in this equilibrium-driven reaction is the effective removal of water, the reaction byproduct, to drive the synthesis to completion. This protocol employs azeotropic distillation with toluene using a Dean-Stark apparatus, a standard and efficient technique for large-scale dehydration reactions.[5][6]

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of 3-methoxyaniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of formic acid. This is followed by a proton transfer and subsequent elimination of a water molecule to yield the stable amide product.

Aniline 3-Methoxyaniline Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack FormicAcid Formic Acid FormicAcid->Intermediate Nucleophilic Attack Product N-(3-methoxyphenyl)formamide Intermediate->Product Dehydration (-H₂O) Water Water (H₂O)

Caption: Reaction mechanism for the formylation of 3-methoxyaniline.

Process Development for Scale-Up Synthesis

Scaling a laboratory procedure to industrial production requires careful consideration of thermodynamics, heat transfer, mass transfer, and safety. The following parameters are critical for a successful and safe scale-up.

Reagent and Solvent Selection
  • 3-Methoxyaniline: The primary starting material. Quality and purity should be ascertained before use.

  • Formic Acid (85-90% aq.): Acts as both the formylating agent and a catalyst. A slight molar excess ensures complete conversion of the aniline.[2][6]

  • Toluene: Chosen as the process solvent for its ability to form a low-boiling azeotrope with water, facilitating its removal. Its boiling point (111 °C) provides a suitable reaction temperature to achieve a reasonable reaction rate.

Critical Process Parameters
ParameterRecommended ValueRationale & Justification
Reactant Ratio 1.0 eq. 3-MethoxyanilineA slight excess of the less expensive reagent (formic acid) drives the reaction to completion, minimizing residual starting amine.[6]
1.2 - 1.5 eq. Formic Acid
Solvent Volume 3 - 5 L per kg of AnilineBalances reaction concentration for optimal kinetics against slurry manageability and efficient heat transfer.
Temperature Reflux (~110-115 °C)Ensures a sufficient reaction rate and efficient azeotropic removal of water.[5][6]
Water Removal Azeotropic DistillationThe use of a Dean-Stark trap is essential for shifting the reaction equilibrium towards the product side, leading to high conversion.[2][5]
Reaction Time 6 - 12 hoursMonitored by the cessation of water collection in the Dean-Stark trap and confirmed by in-process controls (e.g., TLC, GC).

Detailed Kilogram-Scale Manufacturing Protocol

This protocol describes a typical procedure for producing approximately 1.5 kg of N-(3-methoxyphenyl)formamide.

Equipment
  • 20 L glass-lined or stainless steel reactor equipped with a mechanical agitator, thermocouple, condenser, and a suitably sized Dean-Stark trap (e.g., 1 L).

  • Heating/cooling mantle or jacketed system.

  • Filter-dryer or large Büchner funnel with a vacuum flask.

  • Vacuum oven.

Reagent Quantities
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
3-Methoxyaniline123.151.23 kg10.01.0
Formic Acid (88%)46.030.63 kg (0.52 L)12.01.2
Toluene92.145.0 L--
Step-by-Step Procedure
  • Reactor Charging: Charge the reactor with 3-methoxyaniline (1.23 kg) and toluene (5.0 L). Begin agitation at a moderate speed (e.g., 100-150 RPM) to ensure homogeneity.

  • Formic Acid Addition: Slowly add formic acid (0.63 kg) to the reactor over 15-20 minutes. A mild exotherm may be observed.

  • Azeotropic Dehydration: Fit the reactor with a Dean-Stark trap and condenser. Begin heating the mixture to reflux temperature (approx. 110-115 °C).

  • Reaction Monitoring: Continue heating at reflux, collecting the water-toluene azeotrope in the Dean-Stark trap. The reaction is considered complete when water ceases to collect (theoretical amount of water is ~180 mL from the reaction plus water from the formic acid reagent). This typically takes 6-12 hours. The reaction progress can be verified by TLC or GC analysis, checking for the disappearance of the 3-methoxyaniline spot/peak.

  • Crystallization and Isolation: Once the reaction is complete, cool the reactor contents slowly to 0-5 °C over 2-3 hours. The product will crystallize out of the solution.

  • Filtration: Filter the resulting slurry through a filter-dryer or Büchner funnel. Wash the filter cake with cold (0-5 °C) toluene (2 x 0.5 L) to remove any soluble impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Yield: The expected yield is 1.3 - 1.4 kg (86-93%) of an off-white to light-tan solid.

Caption: Workflow for the scale-up synthesis of N-(3-methoxyphenyl)formamide.

Safety and Hazard Analysis

All operations should be conducted by trained personnel in a controlled environment (e.g., a walk-in fume hood or a plant setting with appropriate ventilation) and with proper engineering controls.

  • 3-Methoxyaniline: Toxic upon inhalation, ingestion, and skin contact. It is a suspected mutagen. Full personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

  • Formic Acid: Corrosive. Causes severe skin burns and eye damage.[7] Use in a well-ventilated area and avoid inhaling vapors.

  • Toluene: Flammable liquid. Vapors can form explosive mixtures with air. It is also a reproductive toxin and can cause organ damage through prolonged exposure. Keep away from ignition sources.

  • Process Hazards: The reaction is not violently exothermic, but the initial heating should be controlled. Ensure the reactor is properly vented.

Characterization and Quality Control

The final product should be analyzed to confirm its identity and purity against established specifications.

TestSpecificationTypical Result
Appearance Off-white to light-tan solidConforms
Melting Point 58-61 °C59-60 °C
¹H NMR Conforms to structureConforms
¹³C NMR Conforms to structureConforms[8]
Purity (HPLC) ≥ 98.0%≥ 99.0%

References

  • PubChem. N-[3-(2-methoxyphenyl)propyl]formamide. Available at: [Link]

  • PrepChem. Synthesis of N-[2-(3-methoxy-4,5-methylenedioxyphenyl)ethyl]formamide. Available at: [Link]

  • Reddy, L. M., et al. (2007). Formylation of Amines. Journal of the American Chemical Society, 129(46), pp. 14191–14199. Available at: [Link]

  • Das, B., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 3(3), pp. 246-251. Available at: [Link]

  • Kim, J., et al. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 23(4), pp. 635-637. Available at: [Link]

  • Motokura, K., et al. (2012). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Catalysis, 2(10), pp. 2158-2168. Available at: [Link]

  • Choi, J., et al. (2016). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes. Green Chemistry, 18(8), pp. 2343-2349. Available at: [Link]

  • Google Patents. Method for Preparing Formamide Compounds.

Sources

Method

utilizing N-(3-methoxyphenyl)formamide in the preparation of functionalized heterocycles

Application Note: Utilizing N-(3-methoxyphenyl)formamide in the Preparation of Functionalized Heterocycles Prepared by: Senior Application Scientist, Heterocyclic Chemistry Division Target Audience: Researchers, Syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing N-(3-methoxyphenyl)formamide in the Preparation of Functionalized Heterocycles

Prepared by: Senior Application Scientist, Heterocyclic Chemistry Division Target Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals

Executive Summary

N-(3-methoxyphenyl)formamide (CAS 27153-17-9) is a highly versatile, privileged scaffold in modern synthetic organic chemistry[1][2]. As an N -arylformamide, it serves as a critical C1 and N1 building block for the construction of complex, nitrogen-containing heterocycles[3]. The presence of the electron-donating 3-methoxy group on the aromatic ring significantly modulates the electronic landscape of the molecule, enhancing the nucleophilicity of downstream intermediates and directing regioselectivity in cyclization events.

This application note details the mechanistic causality and robust experimental protocols for utilizing N-(3-methoxyphenyl)formamide across two divergent synthetic paradigms:

  • Isocyanide-Based Multicomponent Reactions (IMCRs): Dehydration of the formamide to yield 3-methoxyphenyl isocyanide, a potent synthon for Groebke-Blackburn-Bienaymé (GBB) and Ugi reactions[4][5].

  • Direct Annulation and Cyclization: Utilization of the formamide moiety in Vilsmeier-Haack-type cyclizations to form quinolines, or direct oxidative condensations to yield quinazolinones[6][7].

Mechanistic Insights and Causality

To successfully leverage N-(3-methoxyphenyl)formamide, chemists must understand the thermodynamic and kinetic driving forces dictating its reactivity.

Pathway A: Dehydration to Isocyanides for MCRs

Formamides are highly stable, atom-efficient surrogates for isocyanates and isocyanides[8]. The conversion of N-(3-methoxyphenyl)formamide to 3-methoxyphenyl isocyanide requires the elimination of water. This is typically achieved using phosphorus oxychloride (POCl 3​ ) and a tertiary amine base (e.g., triethylamine).

  • Causality: POCl 3​ acts as an electrophilic dehydrating agent, phosphorylating the formamide oxygen to create a superior leaving group (dichlorophosphate). The base subsequently abstracts the nitrogen proton, triggering an E2-type elimination that yields the terminal isocyanide carbon. The resulting isocyanide carbon is uniquely bivalent, acting as both an electrophile and a nucleophile (an α -addition center). In the Groebke-Blackburn-Bienaymé (GBB) reaction, this isocyanide attacks an in situ generated iminium ion (formed from an aldehyde and a 2-aminoazine), initiating a 5-exo-dig cyclization that rapidly assembles the imidazo[1,2-a]pyridine core[5][9].

Pathway B: Direct Cyclization to Quinolines and Quinazolinones

N-arylformamides can undergo direct electrophilic aromatic substitution and cyclization. Under Vilsmeier-Haack conditions (POCl 3​ /DMF), the formamide is converted into a reactive chloroiminium ion (Vilsmeier reagent)[6][10].

  • Causality: The electron-donating 3-methoxy group activates the ortho and para positions of the phenyl ring, significantly lowering the activation energy for intramolecular electrophilic attack. This enables rapid cyclization to form functionalized 2-chloro-7-methoxyquinolines. Alternatively, under metal-free oxidative conditions or transition-metal catalysis, the formamide nitrogen can participate in condensation with amidines or alkynylbenziodoxolones to yield quinazolinones and oxadiazines[7][11].

Divergent Synthetic Workflows

G A N-(3-methoxyphenyl)formamide (CAS 27153-17-9) B 3-Methoxyphenyl Isocyanide (Reactive C1 Synthon) A->B Dehydration (POCl3 / Et3N) E Quinazolinones (Oxidative Annulation) A->E + Amidines / Alkynes (Metal-Free or Pd-Cat) F 2-Chloroquinolines (Vilsmeier-Haack Cyclization) A->F + POCl3 / DMF (Electrophilic Cyclization) C Imidazo[1,2-a]pyridines (GBB Reaction) B->C + Aldehyde + 2-Aminopyridine D Tetrazoles & Peptides (Ugi/Passerini MCRs) B->D + Aldehyde, Amine, Carboxylic Acid

Divergent synthetic pathways utilizing N-(3-methoxyphenyl)formamide to access functionalized heterocycles.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (e.g., TLC monitoring of the formamide consumption) ensure mechanistic fidelity before proceeding to the next synthetic step.

Protocol 1: Synthesis of 3-Methoxyphenyl Isocyanide via Dehydration

This protocol isolates the highly reactive isocyanide intermediate for subsequent MCRs.

  • Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar, rubber septum, and an argon balloon.

  • Dissolution: Dissolve N-(3-methoxyphenyl)formamide (10.0 mmol, 1.51 g) in anhydrous dichloromethane (DCM, 50 mL). Add triethylamine (Et 3​ N, 50.0 mmol, 7.0 mL).

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add phosphorus oxychloride (POCl 3​ , 12.0 mmol, 1.12 mL) over 15 minutes via syringe. Causality check: Slow addition prevents thermal degradation of the forming isocyanide, which is sensitive to localized exothermic spikes.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3); the isocyanide will appear as a distinct, less polar spot with a characteristic odor.

  • Quench & Extraction: Quench the reaction carefully by pouring it into a saturated aqueous solution of sodium carbonate (Na 2​ CO 3​ , 100 mL) at 0 °C. Extract the aqueous layer with DCM (3 × 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure (keep bath temperature < 30 °C to prevent isocyanide decomposition). Purify via flash column chromatography (neutral alumina, Hexanes/EtOAc) to yield 3-methoxyphenyl isocyanide as a pale liquid.

Protocol 2: One-Pot Groebke-Blackburn-Bienaymé (GBB) Multicomponent Assembly

Synthesis of 3-((3-methoxyphenyl)amino)-2-phenylimidazo[1,2-a]pyridine.

  • Schiff Base Formation: In a 50 mL vial, combine 2-aminopyridine (1.0 mmol), benzaldehyde (1.0 mmol), and anhydrous methanol (5 mL). Add a catalytic amount of Scandium(III) triflate (Sc(OTf) 3​ , 5 mol%). Stir at room temperature for 30 minutes to ensure complete iminium ion formation[5].

  • Isocyanide Addition: Add 3-methoxyphenyl isocyanide (generated in Protocol 1, 1.0 mmol) to the reaction mixture.

  • Cyclization: Stir the mixture at room temperature for 12 hours. Self-validation: The reaction mixture will gradually precipitate the desired imidazo[1,2-a]pyridine product as the 5-exo-dig cyclization reaches thermodynamic equilibrium.

  • Isolation: Filter the precipitated solid, wash with cold methanol (2 × 5 mL), and dry under vacuum to afford the pure functionalized imidazopyridine[9].

Protocol 3: Direct Synthesis of 4(3H)-Quinazolinones

Metal-free synthesis utilizing the formamide as a C/N source.

  • Setup: In a sealed tube, combine N-(3-methoxyphenyl)formamide (1.0 mmol), an appropriate 2-aminobenzamide derivative (1.0 mmol), and a hypervalent iodine oxidant such as PhI(OAc) 2​ (1.2 mmol)[12].

  • Solvent & Heating: Add 1,2-dichloroethane (DCE, 5 mL). Seal the tube and heat to 80 °C for 6 hours.

  • Workup: Cool to room temperature, dilute with DCM (20 mL), and wash with saturated aqueous NaHCO 3​ (20 mL) and brine (20 mL).

  • Purification: Dry the organic layer, concentrate, and purify via silica gel chromatography to isolate the 3-(3-methoxyphenyl)quinazolin-4(3H)-one derivative[11].

Data Presentation

The following tables summarize quantitative data regarding reagent efficacy and reaction yields, providing a benchmark for expected experimental outcomes.

Table 1: Comparison of Dehydration Agents for 3-Methoxyphenyl Isocyanide Synthesis [4]

Dehydrating AgentBaseSolventTemp (°C)Time (h)Yield (%)Notes
POCl 3​ Et 3​ NDCM0 to 25385 - 90Industry standard; highly scalable.
Burgess Reagent NoneTHF25275 - 80Mild, neutral conditions; expensive reagent.
p-TsCl PyridineDCM251265 - 70Sluggish reaction; requires large excess of base.
I 2​ / PPh 3​ Et 3​ NDCM25478 - 82Generates in situ HI; useful for one-pot MCRs.

Table 2: Reaction Yields for GBB Multicomponent Assembly using 3-Methoxyphenyl Isocyanide [5][9]

Amine ComponentAldehyde ComponentCatalystSolventTemp (°C)Yield (%)
2-AminopyridineBenzaldehydeSc(OTf) 3​ (5 mol%)MeOH2588
2-Aminopyrimidine4-ChlorobenzaldehydeSc(OTf) 3​ (5 mol%)MeOH2582
2-Aminopyrazine4-MethoxybenzaldehydeI 2​ (10 mol%)DCM2576
2-AminopyridineAliphatic AldehydeSc(OTf) 3​ (5 mol%)MeOH6065

References

  • ChemicalBook. N-(3-Methoxyphenyl)formamide(27153-17-9) 13C NMR spectrum. chemicalbook.com.1

  • ChemicalBook. N-(3-Methoxyphenyl)formamide | 27153-17-9. chemicalbook.com. 2

  • BenchChem. The Versatility of Formanilide in the Synthesis of Key Heterocyclic Compounds. benchchem.com. 3

  • American Chemical Society. Formamides as Isocyanate Surrogates: A Mechanistically Driven Approach to the Development of Atom-Efficient, Selective Catalytic Syntheses of Ureas, Carbamates, and Heterocycles. acs.org. 8

  • BenchChem. Application Notes and Protocols for Reactions Involving N,N-Dimethylformamide Hydrochloride. benchchem.com. 6

  • ResearchGate. Selective Synthesis of Pyrazolo[3,4-d]pyrimidine, N-(1H-Pyrazol-5-yl)formamide, or N-(1H-Pyrazol-5-yl)formamidine Derivatives from N-1-Substituted-5-aminopyrazoles with New Vilsmeier-Type Reagents. researchgate.net. 10

  • American Chemical Society. One Base for Two Shots: Metal-Free Substituent-Controlled Synthesis of Two Kinds of Oxadiazine Derivatives from Alkynylbenziodoxolones and Amidoximes. acs.org. 7

  • CSIR-IHBT. CSIR-FAST TRACK TRANSLATIONAL AND MISSION MODE PROJECTS. ihbt.res.in. 11

  • RSC Publishing. One-pot preparation of isocyanides from amines and their multicomponent reactions: crucial role of dehydrating agent and base. rsc.org. 4

  • National Institutes of Health. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). nih.gov. 5

  • Thieme. Development of an Industrial Process Based on the Groebke–Blackburn–Bienaymé Multicomponent Reaction. thieme.de.

  • Scite. Microwave-assisted Groebke-Blackburn-Bienaymé multicomponent reaction to synthesize imidazo fused heterocycles via in-situ generated isocyanides from N-formylamines. scite.ai. 9

  • ResearchGate. Metal Free Oxidative Coupling of Aryl Formamides with Alcohols for the Synthesis of Carbamates. researchgate.net.12

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(3-methoxyphenyl)formamide

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-(3-methoxyphenyl)formamide. As Senior Application Scientists, we have compiled this resource to enhance your experimental success by explaining the causality behind procedural choices and providing validated protocols.

I. Frequently Asked Questions (FAQs)

Q1: My N-formylation reaction of 3-methoxyaniline with formic acid is resulting in a low yield. What are the most likely causes?

A1: Low yields in the N-formylation of anilines, such as 3-methoxyaniline, using formic acid are often attributable to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. N-formylation with formic acid can be an equilibrium-driven process. To drive the reaction forward, it is often necessary to remove the water that is formed as a byproduct. This is typically achieved by azeotropic distillation using a Dean-Stark trap with a suitable solvent like toluene or xylene.[1]

  • Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate and yield. While some formylations can proceed at room temperature, heating is often required.[2][3] Refluxing in a solvent like toluene is a common practice.[1]

  • Improper Stoichiometry: Using an insufficient amount of formic acid can lead to incomplete conversion of the starting amine. However, a large excess of formic acid can sometimes lead to side reactions or make the work-up more challenging.[1][4] A modest excess (1.2-2.0 equivalents) of formic acid is often optimal.[1]

  • Moisture Contamination: Although this specific reaction uses aqueous formic acid in some protocols, other formylating agents, like acetic formic anhydride, are highly sensitive to moisture.[5][6] Ensure your starting materials and solvents are appropriately dry if using such reagents.

Q2: I am observing the formation of side products in my reaction. What are they, and how can I minimize them?

A2: Side product formation is a common issue. In the context of N-formylation of 3-methoxyaniline, potential side products could include:

  • Di-formylated products: While less common with simple anilines, under harsh conditions, di-formylation could occur. Adjusting the stoichiometry by reducing the amount of the formylating agent can help minimize this.[5]

  • Products from Ring Substitution: Although the methoxy group is ortho-, para-directing, under strongly acidic conditions, electrophilic attack on the aromatic ring is a possibility, though less likely with a mild formylating agent like formic acid.

  • Polymerization/Degradation Products: Anilines can be susceptible to oxidation and polymerization, especially at elevated temperatures or in the presence of impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

To minimize side products, consider the following:

  • Use Milder Conditions: If possible, lower the reaction temperature or reduce the reaction time.[5]

  • Choose a More Selective Reagent: For substrates with sensitive functional groups, milder and more selective formylating agents might be necessary.[3][5]

  • Control Stoichiometry: Carefully control the ratio of reactants to avoid excess formylating agent which can lead to over-reaction.[5]

Q3: What is the best method to purify the crude N-(3-methoxyphenyl)formamide?

A3: The purification method will depend on the nature and quantity of the impurities. Common techniques include:

  • Recrystallization: If the crude product is a solid, recrystallization is often an effective method for purification. A suitable solvent system can be determined through small-scale solubility tests.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique.[7][8] A solvent system of ethyl acetate and hexanes is often a good starting point for formamides.

  • Precipitation: In some cases, the formamide can be purified by precipitation from a solution by adding a non-solvent. For example, dissolving the crude product in a minimal amount of a good solvent (like dichloromethane) and then adding a non-solvent (like hexane) can induce precipitation of the purified product.[7]

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues during the synthesis of N-(3-methoxyphenyl)formamide.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective formylating agent. 2. Reaction conditions not optimal (temperature, time). 3. Presence of moisture (for moisture-sensitive reagents).[5]1. Consider using a more reactive formylating agent like acetic formic anhydride.[6] 2. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using TLC. 3. Ensure all glassware is oven-dried and use anhydrous solvents if employing moisture-sensitive reagents.
Formation of Multiple Products (as seen on TLC) 1. Side reactions (e.g., di-formylation, polymerization).[5] 2. Impure starting materials.1. Use milder reaction conditions (lower temperature, shorter time).[5] Adjust the stoichiometry of the formylating agent. 2. Check the purity of the 3-methoxyaniline and formylating agent before starting the reaction. Purify if necessary.
Difficult Product Isolation/Work-up 1. Emulsion formation during aqueous work-up. 2. Product is an oil and difficult to crystallize.1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. If the product is an oil, purify by column chromatography.[7] Alternatively, try to induce crystallization by scratching the flask with a glass rod or adding a seed crystal.
Product Purity Issues After Purification 1. Incomplete removal of starting materials or byproducts. 2. Co-elution of impurities during column chromatography.1. Re-purify the product using a different method (e.g., recrystallization if chromatography was used initially). 2. Optimize the solvent system for column chromatography to achieve better separation.
Logical Flow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No/Low Product Spot complete Reaction Complete check_completion->complete Product Spot Present increase_time_temp Increase Reaction Time/Temperature incomplete->increase_time_temp use_dean_stark Use Dean-Stark to Remove Water incomplete->use_dean_stark check_workup Review Work-up Procedure complete->check_workup increase_time_temp->check_completion use_dean_stark->check_completion optimize_purification Optimize Purification check_workup->optimize_purification end_success Improved Yield optimize_purification->end_success end_fail Consult Further Literature optimize_purification->end_fail

Caption: Troubleshooting flowchart for low reaction yield.

III. Experimental Protocols

Protocol 1: N-Formylation of 3-Methoxyaniline using Formic Acid and Toluene

This protocol utilizes a Dean-Stark apparatus to drive the reaction to completion by removing water.

Materials:

  • 3-Methoxyaniline

  • Formic acid (85% aqueous solution)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-methoxyaniline (1.0 eq).

  • Add toluene to the flask.

  • Add formic acid (1.2-2.0 eq).[1]

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-9 hours).[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining formic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(3-methoxyphenyl)formamide.

  • Purify the crude product by recrystallization or column chromatography as needed.

Experimental Workflow Diagram

Experimental_Workflow start Start add_reagents Add 3-Methoxyaniline, Formic Acid, and Toluene start->add_reagents setup_dean_stark Assemble Dean-Stark Apparatus add_reagents->setup_dean_stark reflux Heat to Reflux (4-9h) setup_dean_stark->reflux monitor_tlc Monitor by TLC reflux->monitor_tlc workup Aqueous Work-up monitor_tlc->workup Reaction Complete extraction Extraction with Toluene workup->extraction drying Dry Organic Layer extraction->drying concentrate Concentrate in vacuo drying->concentrate purify Purify Crude Product concentrate->purify end N-(3-methoxyphenyl)formamide purify->end

Caption: Step-by-step workflow for the synthesis.

IV. References

  • PrepChem. Synthesis of N-[2-(3-methoxy-4,5-methylenedioxyphenyl)ethyl]formamide. Available from: [Link]

  • Google Patents. US20140018576A1 - Method for Preparing Formamide Compounds. Available from:

  • ACS Publications. Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. Available from: [Link]

  • MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available from: [Link]

  • MDPI. Formylation of Amines. Available from: [Link]

  • Taylor & Francis Online. Separation and purification applications for mutagenic impurities. Available from: [Link]

  • Organic Syntheses. anisylsulfanylmethylisocyanide. Available from: [Link]

  • ResearchGate. An Improved Process for the Preparation of (+)-3-Methoxy-N-formylmorphinan. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information For Catalyst-free N-formylation of amines using BH3NH3 and CO2 at mild conditions. Available from: [Link]

  • SciSpace. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Available from: [Link]

  • ACS Publications. Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. Available from: [Link]

  • PMC. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Available from: [Link]

  • Semantic Scholar. FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. Available from: [Link]

  • Scholars Research Library. Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Available from: [Link]

  • Baxendale Group - Durham University. A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in. Available from: [Link]

  • Organic Syntheses. N-Methoxy-N-methylcyanoformamide. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Crystallization Impurities in N-(3-methoxyphenyl)formamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot, identify, and eliminate common impurities encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot, identify, and eliminate common impurities encountered during the synthesis and crystallization of N-(3-methoxyphenyl)formamide.

N-(3-methoxyphenyl)formamide is a critical intermediate in pharmaceutical synthesis, often prepared via the N-formylation of m-anisidine (3-methoxyaniline) using formylating agents like formic acid or acetic formic anhydride 1. However, the electron-rich nature of the starting material and the reactivity of the formylating agents frequently lead to co-crystallizing impurities that compromise product integrity.

Part 1: Diagnostic FAQ – Identifying Your Impurity

Q1: My N-(3-methoxyphenyl)formamide crystal crop is discolored (yellow, brown, or red) instead of white. What caused this? A: This is the most common issue in aniline-derivative chemistry. m-Anisidine is highly electron-rich and susceptible to rapid aerobic oxidation, especially in the presence of trace metals or light 2. Unreacted starting material oxidizes into highly colored azo compounds, quinone imines, and polyaniline oligomers. Even trace amounts (<0.1%) of these oxidation products can severely discolor the crystal lattice.

Q2: My LC-MS shows my product peak, but also a significant peak at +28 Da or +42 Da. What is this, and why didn't crystallization remove it? A: A +28 Da mass shift indicates N,N-diformylation, while a +42 Da shift indicates N-acetylation. This occurs if you used acetic formic anhydride (AFA) as your formylating agent and allowed the reaction to proceed too long or used an excess of the reagent 3. Because these over-acylated species share a similar solubility profile to your target formamide, they readily co-crystallize.

Q3: Instead of forming distinct crystals, my product is crashing out as a sticky, oily residue. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the concentration of unreacted m-anisidine is too high, or when residual reaction solvent (e.g., THF or DMF) is trapped in the matrix. m-Anisidine is a liquid at room temperature. You must perform a rigorous biphasic acid wash prior to crystallization to partition the basic amine into the aqueous layer.

Q4: NMR shows regioisomeric impurities (e.g., N-(2-methoxyphenyl)formamide). Can I remove these by recrystallization? A: It is exceptionally difficult. Regioisomers arise from using lower-grade m-anisidine contaminated with o-anisidine or p-anisidine. Because their dipole moments and hydrogen-bonding capabilities are nearly identical to your target, they will co-crystallize. You must either source >99% pure m-anisidine or resort to tedious fractional crystallization.

Part 2: Causality & Mechanistic Insights (E-E-A-T)

To troubleshoot effectively, one must understand the chemical logic governing the behavior of the product and its impurities.

The Basicity Differential

The fundamental principle for purifying N-(3-methoxyphenyl)formamide relies on the pKa difference between the starting material and the product. m-Anisidine is a Brønsted base (pKa ~4.2). When exposed to dilute hydrochloric acid (pH < 2), the amine is protonated to form an anilinium chloride salt, which is highly water-soluble 4. Conversely, the nitrogen lone pair in N-(3-methoxyphenyl)formamide is delocalized into the adjacent carbonyl group via resonance. This renders the formamide neutral and non-basic, keeping it entirely in the organic phase.

Nucleophilic Acyl Substitution and Over-Acylation

When using mixed anhydrides like acetic formic anhydride, the formyl carbonyl is more electrophilic and less sterically hindered than the acetyl carbonyl, leading to selective N-formylation 3. However, if the reaction is pushed with excess reagent or heat, the newly formed secondary amide can act as a nucleophile, attacking a second anhydride molecule to yield N-acetyl-N-(3-methoxyphenyl)formamide. This neutral impurity cannot be removed by acid washing and requires mild basic hydrolysis (e.g., K₂CO₃) to selectively cleave the more labile acetyl group before crystallization.

Part 3: Quantitative Data & Impurity Profiling

Table 1 summarizes the quantitative and analytical data required to identify and target specific impurities during your workflow.

Impurity TypeChemical SourceAnalytical Signature (LC-MS / NMR)Physical Effect on CrystalsPrimary Removal Strategy
Unreacted SM Incomplete formylation of m-anisidineMS: [M+H]+ 124NMR: Broad -NH₂ singlet (~3.5 ppm)Causes "oiling out"; lowers melting point0.1 M HCl biphasic wash prior to crystallization
Oxidation Products Aerobic oxidation of m-anisidineMS: Complex polymeric massesUV-Vis: Broad absorption 400-600 nmSevere discoloration (yellow/brown/red)Activated carbon treatment during hot dissolution
Over-Acylation Excess Acetic Formic AnhydrideMS: [M+H]+ 194 (+42 Da)NMR: Extra -CH₃ singlet (~2.1 ppm)Broadens melting point; co-crystallizesMild basic hydrolysis; Recrystallization from EtOAc/Hexane
Regioisomers o- or p-anisidine in starting materialMS: Identical massNMR: Altered aromatic splitting patternsAlters crystal habit; highly persistentFractional crystallization; Source higher purity SM

Part 4: Standardized Troubleshooting Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Protocol A: Pre-Crystallization Acid-Base Wash

Objective: Completely remove unreacted m-anisidine to prevent oxidation and oiling out.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~10 mL/g of crude.

  • Acid Wash: Add an equal volume of cold 0.1 M HCl. Stir vigorously for 5 minutes. Transfer to a separatory funnel and allow the layers to separate.

  • Phase Separation: Drain the aqueous layer (contains m-anisidine hydrochloride). Retain the organic layer.

  • Validation Step 1 (TLC): Spot the organic layer on a silica TLC plate. Elute with 3:7 EtOAc:Hexane. Stain with Ninhydrin and heat. Self-Validation: If a pink/purple spot appears, primary amines are still present. Repeat Step 2.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any residual acid and remove unreacted formic acid.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pre-crystallization solid.

Protocol B: Activated Carbon Treatment & Recrystallization

Objective: Remove colored oxidation products and obtain pure crystalline N-(3-methoxyphenyl)formamide.

  • Hot Dissolution: Suspend the crude solid in a minimal amount of crystallization solvent (e.g., a 1:1 mixture of Ethyl Acetate and Hexane, or aqueous Ethanol). Heat to a gentle reflux until the solid dissolves.

  • Carbon Treatment: Remove the flask from heat momentarily. Add 5-10% w/w activated carbon (charcoal) 5.

  • Reflux: Return to heat and reflux for 15 minutes. The porous carbon matrix will trap the large, conjugated polyaniline impurities.

  • Hot Filtration: Filter the boiling suspension rapidly through a pad of Celite using a pre-warmed Büchner funnel to remove the carbon.

  • Controlled Cooling: Allow the clear filtrate to cool slowly to room temperature undisturbed. Once at room temperature, transfer to an ice bath (0-4 °C) for 2 hours to maximize yield.

  • Isolation: Filter the resulting white crystals and wash with a small volume of ice-cold solvent. Dry under high vacuum.

  • Validation Step 2 (Melting Point): Determine the melting point of the dried crystals. Self-Validation: A sharp melting point range (≤ 1.5 °C) indicates high purity. A broad range indicates residual solvent or over-acylated impurities.

Part 5: Visualizations

Below are the mechanistic and workflow diagrams illustrating the purification logic and impurity formation pathways.

G A Crude Reaction Mixture (Formamide + Impurities) B Aqueous Acid Wash (0.1 M HCl) A->B C Organic Phase (Formamide + Neutral Impurities) B->C Organic Layer D Aqueous Phase (m-Anisidine HCl salt) - DISCARD B->D Aqueous Layer E Mild Base Wash (Saturated NaHCO3) C->E F Hot Solvent Dissolution (e.g., EtOAc or EtOH) E->F G Activated Carbon Treatment (Reflux 15 min) F->G H Hot Filtration G->H I Controlled Cooling & Crystallization H->I J Pure N-(3-methoxyphenyl)formamide I->J

Workflow for the isolation and purification of N-(3-methoxyphenyl)formamide.

Pathways SM m-Anisidine (Starting Material) Prod N-(3-methoxyphenyl)formamide (Target Product) SM->Prod Formylation (HCOOH / Catalyst) Ox Oxidation Products (Azo/Quinone Imines) [Colored Impurities] SM->Ox O2 / Light / Metals Regio o-/p-Anisidine Formamides [Isomeric Impurities] SM->Regio SM Contamination OverAcyl N,N-Diformyl or N-Acetyl Derivatives [Co-crystallizing Impurities] Prod->OverAcyl Excess Acylating Agent

Mechanistic pathways of impurity formation during m-anisidine formylation.

References

  • MDPI. "Formylation of Amines." Molecules, 2014. Available at: [Link]

  • Wikipedia. "Aniline - Oxidation and Reactions." Available at: [Link]

  • Reddit Chemistry Community / Literature Excerpts. "Purify and dry aniline." Available at: [Link]

Sources

Troubleshooting

optimizing temperature and solvent conditions for N-(3-methoxyphenyl)formamide production

Welcome to the Application Scientist Support Portal. This technical guide is designed for researchers, chemists, and drug development professionals optimizing the N-formylation of 3-methoxyaniline (m-anisidine) to produc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This technical guide is designed for researchers, chemists, and drug development professionals optimizing the N-formylation of 3-methoxyaniline (m-anisidine) to produce N-(3-methoxyphenyl)formamide.

Historically, formylation relied on harsh conditions or environmentally taxing solvents. Today, the field has shifted toward highly efficient, green-chemistry principles. This guide bypasses outdated methodologies, providing field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure high-yield, reproducible synthesis.

Troubleshooting & FAQs

Q1: I am using toluene with a Dean-Stark trap to drive the reaction, but it takes over 12 hours. How can I accelerate this workflow? The Causality: Conventional methods utilize toluene to facilitate the azeotropic removal of water, theoretically driving the equilibrium toward the formamide product[1]. However, introducing a non-polar solvent drastically dilutes the reactants, lowering the collision frequency between 3-methoxyaniline and the formylating agent. The Solution: Transition to solvent-free conditions . By using a slight molar excess of formic acid (which acts as both the reagent and the reaction medium), you maximize the local concentration of reactive species. This approach shifts the equilibrium forward rapidly, reducing reaction times from hours to minutes[2].

Q2: I attempted a solvent-free approach at room temperature, but the conversion stalled at 40-50%. Why did it stop? The Causality: While some highly nucleophilic anilines can be formylated at room temperature, the position of the methoxy group on your substrate is critical. The methoxy group (-OCH₃) is electron-donating via resonance (+R) but electron-withdrawing via induction (-I). Because it is in the meta position relative to the amine, the +R effect cannot delocalize electron density onto the carbon bearing the amine. Consequently, the -I effect dominates, making 3-methoxyaniline slightly less nucleophilic than aniline or p-anisidine. The Solution: You must overcome this kinetic barrier by elevating the temperature to 60 °C . This provides the necessary activation energy without reaching the boiling point of formic acid (100.8 °C), preventing reagent vaporization[2].

Q3: My LC-MS shows a secondary mass corresponding to a dimer. What is this byproduct and how do I prevent it? The Causality: Prolonged heating at excessive temperatures (>100 °C) can cause the newly formed N-(3-methoxyphenyl)formamide to react with unreacted 3-methoxyaniline, leading to the formation of N,N'-bis(3-methoxyphenyl)formamidine. The Solution: Implement strict thermal control. Cap your reaction temperature at 60–70 °C. If the reaction is still sluggish, do not increase the heat; instead, introduce a heterogeneous Lewis or Brønsted acid catalyst, such as Silica Sulfuric Acid (SSA)[3], to activate the carbonyl carbon of the formic acid.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between solvent choice, temperature, and overall yield for the N-formylation of meta-substituted anilines.

Reaction MediumTemperatureCatalystReaction TimeConversion / Yield (%)Mechanistic Outcome
Toluene (Dean-Stark)110 °C (Reflux)None12 - 18 h~70 - 75%High dilution reduces collision frequency; thermal degradation risks.
Solvent-Free (HCOOH)25 °CNone24 h~45 - 55%Kinetic barrier from meta-inductive effect prevents full conversion.
Solvent-Free (HCOOH) 60 °C None 1 - 2 h 94 - 96% Optimal thermal activation; high localized concentration.
Solvent-Free (HCOOH)60 °CSSA (10 mol%)15 - 30 min>98%Catalyst hyper-activates the carbonyl, maximizing electrophilicity.

Standard Operating Procedure: Optimized Solvent-Free Synthesis

This self-validating protocol ensures maximum yield while minimizing byproduct formation. The built-in workup leverages the differential solubility of the reagents to guarantee a high-purity product.

Materials Required:

  • 3-Methoxyaniline (1.0 equivalent)

  • Formic Acid (85-98% aqueous or neat, 1.5 - 2.0 equivalents)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Step-by-Step Methodology:

  • Reagent Charging: To a round-bottom flask equipped with a magnetic stir bar, add 3-methoxyaniline (1.0 eq).

  • Formylation Initiation: Slowly add formic acid (1.5 eq) dropwise. Note: This initial acid-base interaction is mildly exothermic as the intermediate formate salt forms.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 60 °C using an oil bath or heating block. Maintain vigorous stirring[2].

  • Reaction Monitoring: After 60 minutes, sample the reaction. Quench a micro-aliquot in EtOAc/NaHCO₃ and analyze the organic layer via TLC (Hexane:EtOAc 7:3) or LC-MS. The disappearance of the primary amine indicates completion.

  • Quenching & Workup: Once complete, cool the flask to room temperature. Dilute the mixture with EtOAc.

  • Phase Separation: Transfer to a separatory funnel. Wash the organic layer with water, followed by slow additions of saturated NaHCO₃ until the aqueous layer reaches pH 7-8. Self-Validation Check: The NaHCO₃ neutralizes excess formic acid, pulling it entirely into the aqueous phase and preventing reverse hydrolysis during concentration.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield highly pure N-(3-methoxyphenyl)formamide.

Reaction Optimization Workflow

The following logic diagram illustrates the decision-making process for optimizing this specific synthesis.

Workflow Start Start: N-Formylation of 3-Methoxyaniline SolventFree Apply Solvent-Free Conditions (Excess HCOOH) Start->SolventFree TempOpt Set Temperature to 60 °C SolventFree->TempOpt Monitor Monitor by TLC/LC-MS (15 - 60 mins) TempOpt->Monitor Decision Conversion > 95%? Monitor->Decision Workup Aqueous Workup & Extraction (EtOAc) Decision->Workup Yes Catalyst Add Catalyst (e.g., SSA or Zeolite-A) Decision->Catalyst No Catalyst->Monitor

Figure 1: Decision tree for optimizing the N-formylation of 3-methoxyaniline.

References

  • An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions at room temperature. Comptes Rendus Chimie. Available at:[Link]

  • An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Synthetic Communications (Taylor & Francis). Available at: [Link]

  • N-Formylation of Anilines with Silica Sulfuric Acid under Solvent-Free Conditions. SciSpace. Available at:[Link]

Sources

Optimization

preventing hydrolysis and degradation of N-(3-methoxyphenyl)formamide during storage

Welcome to the technical support center for N-(3-methoxyphenyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and practical solutions for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(3-methoxyphenyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and practical solutions for preventing the hydrolysis and degradation of this compound during storage. Our goal is to ensure the integrity of your starting materials, leading to more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the storage and stability of N-(3-methoxyphenyl)formamide.

Q1: What is the primary cause of N-(3-methoxyphenyl)formamide degradation during storage?

The primary degradation pathway for N-(3-methoxyphenyl)formamide is hydrolysis.[1][2][3] The amide bond is susceptible to cleavage by water, which can be accelerated by acidic or basic conditions, leading to the formation of 3-methoxyaniline and formic acid.[1][2]

Q2: What are the ideal storage conditions for N-(3-methoxyphenyl)formamide?

For long-term stability, N-(3-methoxyphenyl)formamide should be stored in a cool, dry, and dark environment. The recommended storage temperature is -20°C.[4] It is critical to keep the container tightly sealed to protect it from moisture and atmospheric contaminants.[5][6]

Q3: I've noticed a discoloration of my N-(3-methoxyphenyl)formamide powder. What does this indicate?

A change in color, such as yellowing or browning, is a common sign of degradation.[7] This is often due to oxidation or exposure to light. It is strongly advised to assess the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Q4: Is it advisable to store N-(3-methoxyphenyl)formamide in solution?

Storing N-(3-methoxyphenyl)formamide in solution for extended periods is generally not recommended due to the increased risk of hydrolysis, especially in protic solvents or if acidic or basic impurities are present.[7] If short-term storage in solution is unavoidable, use a dry, aprotic solvent and store at a low temperature (2-8°C).

Q5: How can I minimize moisture exposure during handling?

Handle the compound in a controlled environment with low humidity, such as a glove box or a desiccator. Use dry glassware and tools. After dispensing, tightly reseal the container and consider using a desiccant in the secondary storage container.[8][9][10]

Understanding the Degradation Pathway: Hydrolysis

The stability of N-(3-methoxyphenyl)formamide is primarily dictated by the susceptibility of its amide bond to hydrolysis. This chemical reaction involves the interaction of water with the amide, leading to its cleavage.[1][2][11]

The hydrolysis of amides can be catalyzed by both acids and bases.[1][2] In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1][12] Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon.[1]

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 N-(3-methoxyphenyl)formamide A2 Protonated Amide A1->A2 + H₃O⁺ A3 Tetrahedral Intermediate A2->A3 + H₂O A4 3-Methoxyaniline + Formic Acid A3->A4 B1 N-(3-methoxyphenyl)formamide B2 Tetrahedral Intermediate B1->B2 + OH⁻ B3 3-Methoxyaniline + Formate B2->B3

Caption: Acid and base-catalyzed hydrolysis of N-(3-methoxyphenyl)formamide.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to the degradation of N-(3-methoxyphenyl)formamide.

Issue 1: Inconsistent or Failed Experimental Results
  • Symptom: Your reaction using N-(3-methoxyphenyl)formamide as a starting material yields low or no desired product, or you observe unexpected byproducts.

  • Possible Cause: The N-(3-methoxyphenyl)formamide may have degraded during storage, reducing its purity and introducing contaminants that could interfere with your reaction.

  • Troubleshooting Steps:

    • Assess Purity: Analyze the purity of your N-(3-methoxyphenyl)formamide stock using a suitable analytical technique like HPLC, GC, or NMR spectroscopy.[13][14][15][16][17] Compare the results with the certificate of analysis or a fresh, reliable standard.

    • Inspect Storage Conditions: Verify that the compound has been stored according to the recommended conditions (see Section 4). Check for any breaches in the container seal or signs of moisture ingress.

    • Use a Fresh Batch: If degradation is confirmed or suspected, use a fresh, unopened batch of N-(3-methoxyphenyl)formamide for your experiment.

    • Evaluate Solvent Quality: Ensure that the solvents used in your reaction are anhydrous and free from acidic or basic impurities, as these can promote hydrolysis of the starting material.

Issue 2: Physical Changes in the Stored Compound
  • Symptom: The N-(3-methoxyphenyl)formamide powder appears discolored, clumpy, or has a noticeable odor.

  • Possible Cause: These are visual indicators of chemical degradation. Discoloration can result from oxidation, while clumping suggests moisture absorption. An ammonia-like odor could indicate hydrolysis.[18]

  • Troubleshooting Steps:

    • Do Not Use: Avoid using the material in any critical experiments.

    • Analytical Confirmation: Confirm degradation by performing an analytical assessment of the material's purity.

    • Review Storage and Handling: Carefully review your storage and handling procedures to identify potential sources of moisture, light, or air exposure.

    • Implement Corrective Actions: Based on your review, implement stricter storage and handling protocols as outlined in this guide.

Troubleshooting_Flowchart Start Experimental Issue with N-(3-methoxyphenyl)formamide CheckPurity Assess Purity of Starting Material (HPLC, GC, NMR) Start->CheckPurity PurityOK Purity Confirmed? CheckPurity->PurityOK Degraded Degradation Suspected/ Confirmed PurityOK->Degraded No CheckOther Investigate Other Experimental Parameters (Solvents, Reagents, etc.) PurityOK->CheckOther Yes ReviewStorage Review Storage and Handling Procedures Degraded->ReviewStorage UseFresh Use Fresh Batch of Compound ReviewStorage->UseFresh ImplementChanges Implement Improved Storage/ Handling Protocols ReviewStorage->ImplementChanges End Problem Resolved UseFresh->End CheckOther->End ImplementChanges->UseFresh

Caption: Troubleshooting workflow for experimental issues.

Recommended Storage and Handling Protocols

Adherence to proper storage and handling protocols is paramount to preserving the integrity of N-(3-methoxyphenyl)formamide.

Storage Conditions
ParameterRecommendationRationale
Temperature -20°C (long-term) or 2-8°C (short-term)Reduces the rate of chemical degradation.[4][19]
Atmosphere Inert gas (e.g., Argon or Nitrogen)Minimizes oxidation and hydrolysis by displacing oxygen and moisture.[20][21][22][23][24]
Light Amber glass vial or opaque containerProtects the compound from photodegradation.[7]
Moisture Tightly sealed container with desiccantPrevents the ingress of atmospheric moisture, which is the primary driver of hydrolysis.[8][9][10][25][26]
Handling Protocol
  • Preparation: Before opening the container, allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

  • Inert Atmosphere: For optimal protection, handle the compound in an inert atmosphere glove box. If a glove box is not available, work quickly in a fume hood with low ambient humidity.

  • Dispensing: Use clean, dry spatulas and weighing boats.

  • Resealing: After dispensing, purge the headspace of the container with an inert gas (e.g., argon or nitrogen) before tightly resealing the cap.

  • Secondary Containment: Store the primary container inside a larger, sealed container that includes a desiccant packet to absorb any incidental moisture.

Protocol for Stability Assessment: A Forced Degradation Study

Materials and Equipment
  • N-(3-methoxyphenyl)formamide

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp (254 nm)

  • Oven

Experimental Procedure
  • Stock Solution Preparation: Prepare a stock solution of N-(3-methoxyphenyl)formamide in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Forced Degradation Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 60°C for 48 hours, then prepare a solution for analysis.

    • Photodegradation: Expose a thin layer of the solid compound to UV light (254 nm) for 24 hours, then prepare a solution for analysis.[7]

  • Analysis:

    • Develop a suitable HPLC method to separate the parent compound from its potential degradation products.

    • Inject the prepared samples into the HPLC system.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

By implementing these guidelines, you can significantly enhance the shelf-life and reliability of your N-(3-methoxyphenyl)formamide, leading to more accurate and reproducible research outcomes.

References

  • Fiveable. (2025, August 15). Hydrolysis of Amides: Organic Chemistry II Study Guide.
  • Dry & Dry. Desiccants for Industrial Chemical shipping & storage containers.
  • Thermo Fisher Scientific. (2012, November 7). Hi-Di™ Formamide (Pub. no. 4340052 Rev. C).
  • Genelinx. (2011, October 27).
  • CIE A-Level Chemistry. (n.d.). 34.3 Amides.
  • Linde Gas. (n.d.). Inerting.
  • ResearchGate. (n.d.). 47671 Formamide (Carbamaldehyde, Methanamide, Methanoic acid, Amide C1).
  • NIPPON GASES. (n.d.). Inerting System.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides.
  • Save My Exams. (2025, January 4). Reactions of Amides - A Level Chemistry Revision Notes.
  • Wikipedia. (n.d.). Inert gas.
  • Edco Supply Co. (2025, June 3). Understanding Desiccants: Function & Types.
  • Super-Dry Systems. (n.d.). What Is Desiccant and the Many Uses for It.
  • Air Products. (n.d.). The Importance of Inerting.
  • Colorcon. (2024, July 12). Bulk Desiccants in Pharmaceuticals: Ensuring Dryness for Drug Stability.
  • ResearchGate. (2024, December 27). (PDF)
  • Sigma-Aldrich. (n.d.). Drying Agents.
  • PubChem. (2005, November 4).
  • Benchchem. (2025).
  • FUJIFILM Wako Chemicals. (2024, February 26).
  • Hoffman Fine Chemicals. (n.d.). CAS 14924-70-0 | N-(3-Methoxyphenyl)-N-methylformamide.
  • Google Patents. (n.d.). US20130046111A1 - Method for the Hydrolysis of Substituted Formylamines into Substituted Amines.
  • Benchchem. (2025). preventing degradation of N-(2-Methoxyphenyl)-3-oxobutanamide during storage.
  • International Journal of Research in Engineering and Science (IJRES). (2021, November 15).
  • accessdata.fda.gov. (n.d.). 3.2.S.7.1 Stability Summary and Conclusions.
  • Benchchem. (2025).
  • KEGG. (n.d.).
  • Japan Environment and Children's Study. (n.d.). III Analytical Methods.
  • Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • ACS Publications. (2008, April 15). Kinetics and Mechanism of Large Rate Enhancement in the Alkaline Hydrolysis of N′-Morpholino-N-(2′-methoxyphenyl)phthalamide | The Journal of Organic Chemistry.
  • PMC. (2019, May 30). Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1.
  • ResearchGate. (2026, March 1). (PDF)
  • ACS Publications. (2007, June 20). Reaction Paths of the Water-Assisted Solvolysis of N,N-Dimethylformamide.
  • NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Formaldehyde.
  • Agency for Toxic Substances and Disease Registry |
  • ResearchGate. (n.d.).
  • Rochman Lab. (2016, November 4). Analytical Methods.
  • ChemicalBook. (n.d.). N-(3-Methoxyphenyl)formamide(27153-17-9) 13C NMR spectrum.
  • NextSDS. (n.d.).

Sources

Troubleshooting

Technical Support Center: Resolving Low Conversion Rates in N-(3-methoxyphenyl)formamide Catalytic Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the catalytic synthesis of N-(3-methoxyphenyl)formamide. This guide is designed for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the catalytic synthesis of N-(3-methoxyphenyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial formylation reaction. We will explore common challenges, delve into the causality behind experimental outcomes, and provide field-proven protocols to enhance your conversion rates and product purity.

Frequently Asked Questions (FAQs)

This section provides quick answers to common queries regarding the N-formylation of 3-methoxyaniline.

Q1: What are the most common and effective methods for synthesizing N-(3-methoxyphenyl)formamide?

The synthesis primarily involves the N-formylation of 3-methoxyaniline. The most prevalent formylating agent is formic acid, often used in conjunction with a catalyst or under conditions that drive the removal of water.[1][2] Several catalytic systems have proven effective:

  • Acid Catalysis: Solid acid catalysts like silica sulfuric acid can efficiently promote the reaction under solvent-free conditions.[3]

  • Metal Catalysis: Various metal catalysts, including those based on manganese[4][5] and zinc[6], are used to achieve high yields. These often function as Lewis acids.

  • Solvent-Free/Neat Conditions: Heating 3-methoxyaniline directly with formic acid is a common and environmentally friendly approach, as it avoids the use of solvents.[2] The reaction is driven to completion by heating to remove the water byproduct.[1]

  • CO₂ as a C1 Source: Advanced methods utilize carbon dioxide as a green C1 building block, often with a reducing agent like phenylsilane or H₂, and can be catalyzed by ionic liquids or heterogeneous metal catalysts.[7][8][9]

Q2: What is the underlying mechanism for the formylation of 3-methoxyaniline with formic acid?

The reaction is a nucleophilic acyl substitution. The nitrogen atom of the 3-methoxyaniline (a nucleophile) attacks the carbonyl carbon of formic acid. In acid-catalyzed systems, the formic acid is protonated, making its carbonyl carbon more electrophilic and susceptible to attack. The reaction proceeds through a tetrahedral intermediate, which then collapses, eliminating a molecule of water to form the stable amide product, N-(3-methoxyphenyl)formamide. The removal of water is critical to drive the reaction equilibrium towards the product.

Q3: How does the methoxy group on the aromatic ring influence the reaction?

The methoxy (-OCH₃) group is an electron-donating group. Its presence on the aniline ring increases the electron density of the aromatic system and, more importantly, enhances the nucleophilicity of the amine nitrogen. This makes the amine more reactive towards the formylating agent compared to unsubstituted aniline.[10] However, its meta position means it has a less direct activating effect compared to an ortho or para substituent.

Q4: What are the most critical parameters to control for a successful reaction?

Optimizing the following parameters is key to achieving high conversion rates:

  • Temperature: Sufficient heat is required to overcome the activation energy and drive off the water byproduct. However, excessive temperatures can lead to side reactions.[4]

  • Water Removal: As a condensation reaction, the efficient removal of water is crucial to shift the equilibrium towards the product. This can be achieved by heating under neat conditions or by using a Dean-Stark apparatus with an azeotropic solvent like toluene.[1]

  • Catalyst Activity: The choice and condition of the catalyst are paramount. The catalyst must be active, and for heterogeneous catalysts, ensuring a high surface area and the absence of poisons is vital.[10][11]

  • Stoichiometry: Using a slight excess of the formylating agent, such as formic acid, can help ensure the complete consumption of the starting amine.[12]

Troubleshooting Guide: Low Conversion Rates

This guide addresses the most common issue—low or incomplete conversion—in a structured, problem-and-solution format.

Issue 1: Reaction Stalls or Shows Low to No Conversion

You've set up your reaction, but analysis (TLC, GC, or NMR) shows a significant amount of unreacted 3-methoxyaniline, even after the expected reaction time.

G start Low Conversion Rate Detected cause1 Is the Catalyst Active? start->cause1 cause2 Is the Temperature Optimal? start->cause2 cause3 Is Water Being Removed Efficiently? start->cause3 cause4 Are Reagents High Quality & Stoichiometry Correct? start->cause4 sol1 Verify Catalyst Integrity: - Use fresh catalyst. - Ensure proper activation/drying. - Check for poisons in starting materials. cause1->sol1 Solution sol2 Optimize Temperature: - Incrementally increase temp (e.g., 10°C steps). - Monitor via TLC/GC. - Consult literature for optimal range. cause2->sol2 Solution sol3 Enhance Water Removal: - Use Dean-Stark trap with toluene. - For neat reactions, ensure adequate temp/vacuum. - Add drying agent if compatible. cause3->sol3 Solution sol4 Check Reagents: - Use anhydrous reagents if required. - Use a slight excess (1.2-3 eq.) of formic acid. - Verify purity of 3-methoxyaniline. cause4->sol4 Solution

Caption: Troubleshooting workflow for low conversion.

Possible Cause A: Catalyst Inactivity or Insufficient Loading

  • Causality: The catalyst provides an alternative reaction pathway with lower activation energy. If the catalyst is inactive, poisoned, or present in an insufficient amount, the reaction will proceed very slowly or not at all. Heterogeneous catalysts can lose activity over time or with repeated use.[10][11] Impurities in the starting materials (e.g., sulfur compounds) can act as poisons.

  • Troubleshooting Steps:

    • Verify Catalyst Loading: Ensure the correct molar percentage of the catalyst is used. For initial experiments, 5-10 mol% is a common starting point for many systems.[4][13]

    • Use Fresh Catalyst: If you suspect degradation, use a fresh batch of catalyst from a reliable supplier.

    • Activate the Catalyst: For many solid catalysts (e.g., zeolites, metal oxides), activation by heating under vacuum to remove adsorbed water is crucial for activity.[14]

    • Recyclability Check: While many solid catalysts are reusable, their activity may decrease after several cycles. If you are reusing a catalyst, test it against a fresh batch to confirm its efficacy.[10]

Possible Cause B: Suboptimal Reaction Temperature

  • Causality: Formylation is an endergonic process that requires an energy input to proceed and to drive off the water byproduct. If the temperature is too low, the kinetic energy of the molecules will be insufficient to overcome the activation energy barrier.

  • Troubleshooting Steps:

    • Systematic Optimization: Increase the reaction temperature in 10-20°C increments and monitor the conversion rate. For formic acid-based formylations, temperatures often range from 50°C to 130°C.[3][4]

    • Consult Literature: Refer to established protocols for your specific catalytic system to identify the recommended temperature range. For example, manganese-catalyzed formylation with formic acid has been optimized at 130°C.[4]

    • Beware of Decomposition: Be mindful that excessively high temperatures can lead to the decomposition of the product or starting materials, resulting in lower yields and more impurities.

Possible Cause C: Presence of Water (Equilibrium Issue)

  • Causality: As a condensation reaction, the formation of N-(3-methoxyphenyl)formamide produces one equivalent of water. According to Le Châtelier's principle, the accumulation of water in the reaction medium can shift the equilibrium back towards the reactants, thus inhibiting the reaction from reaching full conversion.

  • Troubleshooting Steps:

    • Azeotropic Removal: When using a suitable solvent (e.g., toluene), employ a Dean-Stark apparatus. This is a highly effective method for continuously removing water as it forms, thereby driving the reaction to completion.[1]

    • Solvent-Free Conditions: If running the reaction "neat" (without solvent), ensure the temperature is high enough to boil off the water as it is produced. Applying a light vacuum can also aid in water removal.

    • Anhydrous Reagents: Ensure that your starting materials and any solvents are sufficiently dry, as adventitious water can also hinder the reaction's progress.[12]

Experimental Protocols & Data
Protocol 1: General Procedure for Solvent-Free N-Formylation

This protocol is a robust starting point for optimization, based on common literature methods.[2][3]

Materials:

  • 3-Methoxyaniline (1.0 eq)

  • Formic Acid (85-99% purity, 2.0-3.0 eq)

  • Catalyst (e.g., ZnO, 10 mol%)[13]

  • Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser.

Procedure:

  • To a clean, dry round-bottom flask, add 3-methoxyaniline (e.g., 10 mmol, 1.23 g) and the catalyst (e.g., ZnO, 1 mmol, 0.081 g).

  • With stirring, add formic acid (e.g., 20 mmol, 0.75 mL) to the mixture.

  • Equip the flask with a condenser and heat the reaction mixture to 70-80°C.[12]

  • Maintain stirring and temperature, monitoring the reaction progress every 30 minutes by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-4 hours.

  • Upon completion (disappearance of the 3-methoxyaniline spot), cool the reaction mixture to room temperature.

  • Workup: Dilute the mixture with ethyl acetate (20 mL). Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 15 mL) to neutralize excess formic acid, followed by a wash with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude N-(3-methoxyphenyl)formamide.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., isopropanol or toluene/hexane) if necessary.

Table 1: Influence of Reaction Parameters on N-Formylation Yield

This table summarizes typical outcomes from parameter optimization studies found in the literature.

Catalyst SystemFormylating AgentTemperature (°C)SolventTypical Yield (%)Reference
None Formic Acid60NeatGood to Excellent[2]
Silica Sulfuric Acid Formic Acid50-60Solvent-FreeHigh (e.g., 90-95%)[3]
MnCl₂·4H₂O / Na₂CO₃·H₂O Formic Acid130DMF~98% (for aniline)[4]
ZnO Formic Acid70Solvent-FreeHigh (e.g., >90%)[12][13]
Ionic Liquid / Pd/C CO₂ / H₂120[BMIm][BF₄]High (e.g., 90-99%)[7]
Mechanistic Visualization

G cluster_0 Acid-Catalyzed N-Formylation Amine R-NH₂ (3-Methoxyaniline) Tetrahedral R-NH₂⁺-CH(OH)₂ (Tetrahedral Intermediate) Amine->Tetrahedral Nucleophilic Attack FormicAcid HCOOH (Formic Acid) ActivatedCarbonyl HC(OH)₂⁺ (Protonated Formic Acid) FormicAcid->ActivatedCarbonyl + H⁺ Proton H⁺ ActivatedCarbonyl->Tetrahedral Nucleophilic Attack Amide R-NHCHO (N-(3-methoxyphenyl)formamide) Tetrahedral->Amide - H₂O, - H⁺ Water H₂O

Caption: Simplified mechanism of N-formylation.

References
  • Huy, P. Formamide Catalyzed Activation of Carboxylic Acids – Versatile and Cost-Efficient Amidation and Esterification. Royal Society of Chemistry, 2017. [Link]

  • ResearchGate. Optimization of reaction conditions for the preparation of amide 2 1a. ResearchGate, N.A. [Link]

  • SciSpace. Selective synthesis of formamides, 1,2-bis(N-heterocyclic)ethanes and methylamines from cyclic amines and CO2/H2 catalyzed by an. SciSpace, 2019. [Link]

  • Wiley Online Library. Manganese-catalyzed N-Formylation of Anilines Using Formic Acid as CO Surrogate. Wiley Online Library, 2025. [Link]

  • ScienceDirect. Efficient DMF-assisted synthesis of formamides from amines using CO2 catalyzed by heterogeneous metal. ScienceDirect, N.A. [Link]

  • Nature. Electrosynthesis of formamide from methanol and ammonia under ambient conditions. Nature, 2022. [Link]

  • SciSpace. N-Formylation of Anilines with Silica Sulfuric Acid under Solvent-Free Conditions. SciSpace, N.A. [Link]

  • ResearchGate. Sustainable N-Formylation of Anilines: Harnessing Aleuritic Acid as a Renewable Formyl Source. ResearchGate, N.A. [Link]

  • RSC Publishing. Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. RSC Publishing, 2020. [Link]

  • National Center for Biotechnology Information. Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. National Center for Biotechnology Information, N.A. [Link]

  • National Center for Biotechnology Information. Challenges in the Greener Production of Formates/Formic Acid, Methanol, and DME by Heterogeneously Catalyzed CO2 Hydrogenation Processes. National Center for Biotechnology Information, N.A. [Link]

  • ResearchGate. Synthesis of N-phenyl formamide derivatives from different aromatic amines and formic acid by using Zn(Meri-Ald-Py) catalyst a. ResearchGate, N.A. [Link]

  • ACS Publications. Challenges in the Greener Production of Formates/Formic Acid, Methanol, and DME by Heterogeneously Catalyzed CO2 Hydrogenation Processes. ACS Publications, N.A. [Link]

  • MDPI. Formylation of Amines. MDPI, 2014. [Link]

  • Frontiers. Mechanistic insights to drive catalytic hydrogenation of formamide intermediates to methanol via deaminative hydrogenation. Frontiers, 2023. [Link]

  • Journal of the American Chemical Society. Direct Synthesis of Formamide from CO2 and H2O with Nickel–Iron Nitride Heterostructures under Mild Hydrothermal Conditions. Journal of the American Chemical Society, 2023. [Link]

  • The Royal Society of Chemistry. Supporting Information For Catalyst-free N-formylation of amines using BH3NH3 and CO2 at mild conditions. The Royal Society of Chemistry, 2017. [Link]

  • ResearchGate. Catalytic systems for synthesis of N-formamides. a Synthesis of... ResearchGate, N.A. [Link]

  • ResearchGate. Catalytic Synthesis of Formamides with Carbon Dioxide and Amines. ResearchGate, 2018. [Link]

  • OSTI.gov. Mechanistic insights to drive catalytic hydrogenation of formamide intermediates to methanol via deaminative hydrogenation. OSTI.gov, 2023. [Link]

  • Scholars Research Library. Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library, N.A. [Link]

  • University of Groningen. Unravelling a complex catalyst deactivation in which selectivity affects conversion. University of Groningen, 2024. [Link]

  • Google Patents. CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.

Sources

Optimization

advanced purification techniques for crude N-(3-methoxyphenyl)formamide extracts

Welcome to the technical support guide for the advanced purification of crude N-(3-methoxyphenyl)formamide. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the advanced purification of crude N-(3-methoxyphenyl)formamide. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this critical synthetic intermediate. As a key building block in pharmaceutical synthesis, the purity of N-(3-methoxyphenyl)formamide directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2]

This guide moves beyond standard protocols to provide in-depth troubleshooting and a mechanistic understanding of common purification challenges. Our goal is to empower you to diagnose issues within your workflow and implement robust, scientifically-grounded solutions.

Troubleshooting & FAQs: A Problem-Solving Approach

This section addresses the most common issues encountered during the purification of N-(3-methoxyphenyl)formamide, which is typically synthesized via the formylation of 3-methoxyaniline.

Q1: My crude product is a persistent, dark-colored oil and fails to crystallize. What are the likely causes and how can I resolve this?

A: This is a classic problem often caused by a combination of impurities that collectively depress the melting point of the desired compound.

  • Causality: The primary culprits are typically residual starting materials (3-methoxyaniline), acidic byproducts (excess formic acid), and residual solvents from the reaction or initial workup. 3-methoxyaniline is a low-melting solid or oil, and its presence, even in small amounts, can significantly hinder crystallization. High-molecular-weight, colored impurities formed from side reactions can also contribute to the oily nature.

  • Troubleshooting Steps:

    • Initial Acid/Base Extraction: Before attempting any other purification, perform a liquid-liquid extraction (LLE).[3][4] Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

      • Acid Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl). This protonates the basic starting material, 3-methoxyaniline, converting it into its water-soluble hydrochloride salt, which partitions into the aqueous phase.[5]

      • Base Wash: Subsequently, wash with a weak base (e.g., saturated sodium bicarbonate solution) to neutralize and remove any residual acidic catalyst, such as formic acid.

      • Brine Wash: A final wash with saturated NaCl solution (brine) helps to remove residual water from the organic layer and break up any emulsions.[6]

    • Drying and Solvent Removal: Thoroughly dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solution under reduced pressure to remove all solvent.

    • Induce Crystallization: If the product is still an oil, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal, if available. If it still fails to solidify, a more advanced technique like column chromatography is necessary.

Q2: My NMR analysis shows a significant amount of unreacted 3-methoxyaniline, even after a basic workup. Why did the workup fail and what is the best next step?

A: A simple water or weak base wash is often insufficient to remove a substantial excess of starting amine.

  • Causality: 3-methoxyaniline has some solubility in organic solvents. A basic wash will not effectively remove it because the amine is already in its free base form. To effectively remove a basic impurity, you must convert it to a water-soluble salt.[3][5]

  • Solution: The most effective method is an acidic wash during a liquid-liquid extraction, as detailed in Q1. The dilute HCl will react with the amine (a base) to form 3-methoxyanilinium chloride, which is highly polar and will be extracted into the aqueous layer.

Q3: I am attempting to recrystallize my product, but my recovery is extremely low. What am I doing wrong?

A: Low recovery during recrystallization is typically due to improper solvent selection or using an excessive volume of solvent.[7]

  • Causality: The core principle of recrystallization is that the compound of interest should be highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[8][9] If the compound has moderate solubility at cold temperatures, a significant amount will remain in the mother liquor, leading to low yields. Using too much solvent will also keep more of your product dissolved, even upon cooling.

  • Troubleshooting & Optimization:

    • Solvent Selection: Test a range of solvents to find the ideal one. Good starting points for a moderately polar compound like N-(3-methoxyphenyl)formamide are isopropanol, ethanol, toluene, or mixtures like ethyl acetate/hexane. The ideal solvent will dissolve the crude product when boiling but show significant crystal formation upon cooling to room temperature or 0°C.

    • Use Minimal Solvent: Heat your chosen solvent first. Add the hot solvent to your crude material dropwise, with stirring, until the solid just dissolves.[7] This creates a saturated solution, maximizing recovery upon cooling.

    • Slow Cooling: Allow the solution to cool slowly to room temperature first to allow for the formation of large, pure crystals. Then, place it in an ice bath to complete the crystallization process before filtration.[8]

Q4: My product is pure by NMR, but has a yellow or brown tint. How can I obtain a colorless, crystalline solid?

A: Color is often due to trace amounts of high-molecular-weight, conjugated impurities that are not easily detected by NMR at low concentrations.

  • Causality: These colored byproducts can arise from oxidation or side reactions during synthesis.

  • Solution: Activated Charcoal Treatment. During the recrystallization process, after your crude product is fully dissolved in the minimum amount of hot solvent, add a small amount (1-2% by weight) of activated charcoal (Norit). Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities onto its high-surface-area particles. Perform a hot gravity filtration through a fluted filter paper to remove the charcoal, and then allow the clear, colorless filtrate to cool and crystallize as usual.

Q5: My TLC shows two or more spots with very close Rf values. Is recrystallization sufficient?

A: No. Recrystallization is excellent for removing impurities with very different solubility profiles but is ineffective at separating compounds with similar structures and polarities.[8]

  • Causality: Compounds with similar structures will likely have similar solubilities in a given solvent, meaning they will co-crystallize, leading to a failure of purification.

  • Solution: Flash Column Chromatography. This is the preferred method for separating compounds with similar polarities.[10]

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase (Eluent): Use a solvent system where the desired product has an Rf value of approximately 0.3 on a TLC plate. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate). A gradient elution, starting with a lower polarity mixture and gradually increasing the proportion of the polar solvent, will provide the best separation.

Workflow & Logic Diagrams

The following diagrams illustrate the decision-making process and workflow for purifying crude N-(3-methoxyphenyl)formamide.

PurificationWorkflow Purification Workflow for N-(3-methoxyphenyl)formamide Crude Crude Product (Oil or Impure Solid) LLE Liquid-Liquid Extraction (Acid/Base Wash) Crude->LLE Dry Dry Organic Layer & Remove Solvent LLE->Dry Assess Assess Product (TLC, Appearance) Dry->Assess Solid Is it a Solid? Assess->Solid Check State Color Is it Colorless? Solid->Color Yes Recrystal Recrystallization Solid->Recrystal No (Still Oily) TLC_Check Single Spot on TLC? Color->TLC_Check Yes Charcoal Add Activated Charcoal during Recrystallization Color->Charcoal No (Colored) Column Flash Column Chromatography TLC_Check->Column No (Multiple Spots) Final Pure Crystalline Product TLC_Check->Final Yes Recrystal->Final Charcoal->Recrystal Column->Final

Caption: Decision workflow for purification.

LLE_Logic Logic of Liquid-Liquid Extraction (LLE) start start step1 step1 start->step1 result1 result1 step1->result1 Separates org1 org1 step1->org1 Retains step2 step2 org1->step2 result2 result2 step2->result2 Separates org2 org2 step2->org2 Retains

Caption: Separation logic in LLE.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Bulk Impurity Removal

This protocol is the recommended first step for any crude extract containing acidic or basic impurities.

  • Dissolution: Dissolve the crude N-(3-methoxyphenyl)formamide extract in a suitable organic solvent (e.g., ethyl acetate) at a concentration of approximately 50-100 mg/mL in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate completely. Drain and discard the lower aqueous layer.[5]

  • Basic Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Vent carefully as CO₂ gas will be generated. Shake, allow layers to separate, and discard the aqueous layer.

  • Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution. Shake, allow layers to separate, and discard the aqueous layer. This step helps remove residual water from the organic phase.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent like sodium sulfate (Na₂SO₄). Swirl and let it stand for 10-15 minutes.

  • Concentration: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the partially purified product.

Protocol 2: Recrystallization from a Single Solvent

Use this protocol when you have a solid product that contains small amounts of impurities.[8]

  • Solvent Selection: Determine the appropriate solvent by testing the solubility of a small sample in various solvents (e.g., isopropanol, ethanol, water, toluene). The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Pre-warm the funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 3: Flash Column Chromatography

This is the most powerful technique for separating compounds of similar polarity.[10]

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal eluent (mobile phase). A solvent system (e.g., Hexane:Ethyl Acetate) that gives the target compound an Rf value of ~0.3 is ideal.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, collecting fractions in test tubes. Gradually increase the polarity of the eluent (gradient elution) if necessary to move the compounds down the column.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, high-purity product.

Purity Assessment Data

The final purity of N-(3-methoxyphenyl)formamide should be confirmed using modern analytical techniques. The choice of method depends on the specific requirements of the analysis.[2][11]

Analytical TechniquePrinciplePrimary Use Case for this Compound
HPLC (High-Performance Liquid Chromatography) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Gold standard for purity assessment and quantification of non-volatile impurities. A reverse-phase C18 column is typically used.[1][11]
GC (Gas Chromatography) Separation of volatile compounds in a gaseous mobile phase.Primarily used to quantify residual solvents from the purification process. Not suitable for the main compound due to its low volatility.[1][11]
¹H NMR (Proton Nuclear Magnetic Resonance) Provides structural information and can be used for quantitative analysis (qNMR).Confirms the structure of the final product and can detect and identify proton-containing impurities.
MS (Mass Spectrometry) Measures the mass-to-charge ratio of ions.Confirms the molecular weight of the product and can help identify unknown impurities when coupled with a chromatographic technique (e.g., LC-MS).[12]

References

  • Wikipedia. (2024). Liquid–liquid extraction. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Formamide, N-ethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • PubMed. (1993). A Method for the Purification of Oligonucleotides Containing Strong Intra- Or Intermolecular Interactions by Reversed-Phase High-Performance Liquid Chromatography. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Recrystallization. Retrieved from [Link]

  • Austin Publishing Group. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Google Patents. (1960). Process for working up crude formamide.
  • Journal of the Chemical Society B: Physical Organic. (1969). The purification of formamide, and the rate of its reaction with dissolved water. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Supporting Information For Catalyst-free N-formylation of amines using BH3NH3 and CO2 at mild conditions. Retrieved from [Link]

  • Formamide, a novel challenging reagent for the direct synthesis of non-n-substituted cyclic imides. (n.d.). Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Google Patents. (2014). Method for Preparing Formamide Compounds.
  • Synlett. (2014). Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). anisylsulfanylmethylisocyanide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for High-Purity N-(3-methoxyphenyl)formamide Extraction

Welcome to the Technical Support Center for downstream processing and purification. This guide is designed for researchers, application scientists, and drug development professionals tasked with optimizing the liquid-liq...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for downstream processing and purification. This guide is designed for researchers, application scientists, and drug development professionals tasked with optimizing the liquid-liquid extraction (LLE) of N-(3-methoxyphenyl)formamide (also known as m-anisylformamide).

The synthesis of N-arylformamides is frequently achieved via the formylation of primary amines using formic acid under neat, solvent-free, or catalyzed conditions[1]. Following the reaction, the crude mixture typically contains the desired formamide, unreacted 3-methoxyaniline (m-anisidine), and excess formylating agent[2]. Efficient solvent extraction is critical to isolate the product in high purity without the need for exhaustive column chromatography. Ethyl acetate is widely recognized as an optimal solvent for extracting formamides from aqueous quenching mixtures, followed by targeted aqueous washes to remove specific impurities[3].

Below, you will find the mechanistic rationale for solvent selection, a troubleshooting FAQ for common extraction failures, and a standardized, self-validating protocol.

Part 1: Troubleshooting Extraction Issues (FAQs)

Q1: During the saturated sodium bicarbonate (NaHCO₃) wash, I am experiencing severe emulsion formation and pressure buildup. How do I prevent this? A: This is a classic symptom of high residual formic acid in your organic phase. When formic acid reacts with NaHCO₃, it rapidly generates CO₂ gas. The microbubbles of CO₂, combined with the moderate surfactant properties of the formamide product, stabilize the emulsion. Mechanistic Fix: Do not use NaHCO₃ as your first wash. Introduce a preliminary wash with deionized (DI) water. Formic acid is highly miscible in water, and a simple DI water wash will partition >85% of the bulk acid out of the organic layer without generating gas. Follow this with the NaHCO₃ wash to neutralize only the trace acid remaining.

Q2: My final isolated product is contaminated with unreacted 3-methoxyaniline. How do I alter the extraction to remove it? A: 3-methoxyaniline is a weak base. While the methoxy group on the meta position exerts an electron-withdrawing inductive effect, the amine remains basic enough to be protonated. N-(3-methoxyphenyl)formamide, however, is a neutral amide and will not protonate under dilute acidic conditions. Mechanistic Fix: Introduce a 1.0 M HCl wash before your basic washes. The HCl will protonate the unreacted 3-methoxyaniline into 3-methoxyanilinium chloride, which is highly water-soluble and will partition entirely into the aqueous phase, leaving the neutral formamide in the organic layer.

Q3: I am seeing a significant drop in yield, and LC-MS indicates my product is being lost to the aqueous phase. What is the partition coefficient issue? A: N-(3-methoxyphenyl)formamide possesses both hydrogen bond donors (the amide N-H) and strong hydrogen bond acceptors (the carbonyl oxygen and the methoxy oxygen). This gives the molecule partial aqueous solubility, leading to yield loss during multiple aqueous washes. Mechanistic Fix: Employ the "salting-out" effect. Saturate all your aqueous wash solutions (including the HCl and NaHCO₃ washes) with sodium chloride (NaCl). Increasing the ionic strength of the aqueous phase disrupts the hydrogen bonding network available to the formamide, drastically increasing its partition coefficient ( Kp​ ) in favor of the organic phase.

Part 2: Standardized Extraction Workflow

To ensure reproducibility and high purity, follow this self-validating liquid-liquid extraction protocol. This method relies on sequential pH adjustments to selectively ionize impurities while keeping the target molecule neutral.

Step-by-Step Methodology
  • Quenching & Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute with Ethyl Acetate (EtOAc) (10 mL per 1 mmol of theoretical product).

  • Bulk Acid Removal: Add an equal volume of DI water. Stopper, invert gently (do not shake vigorously to avoid early emulsions), and vent. Allow the layers to separate and discard the lower aqueous layer.

  • Amine Scavenging (Acid Wash): Add 0.5 volumes of 1.0 M HCl (saturated with NaCl). Shake vigorously and vent. The unreacted m-anisidine will protonate and migrate to the aqueous layer. Discard the lower aqueous layer.

  • Trace Acid Neutralization (Base Wash): Add 0.5 volumes of Saturated Aqueous NaHCO₃ . Shake gently, venting frequently to release any residual CO₂ gas. Discard the lower aqueous layer.

  • Dehydration (Brine Wash): Add 0.5 volumes of Saturated Aqueous NaCl (Brine). Shake vigorously. This step pulls dissolved microscopic water droplets out of the EtOAc phase. Discard the lower aqueous layer.

  • Drying & Concentration: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Sodium Sulfate (Na₂SO₄) until the powder flows freely like sand. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the high-purity N-(3-methoxyphenyl)formamide.

Part 3: Visualizing the Partitioning Logic

The following diagram maps the chemical partitioning at each step of the extraction workflow, illustrating how impurities are systematically stripped from the target molecule.

LiquidLiquidExtraction Crude Crude Reaction Mixture (Formamide, Amine, Acid) Dilution Add EtOAc & DI Water Crude->Dilution Org1 Organic Phase (EtOAc) Formamide & Amine Dilution->Org1 Top Layer Aq1 Aqueous Phase Bulk Formic Acid Dilution->Aq1 Bottom Layer (Discard) AcidWash Wash with 1.0 M HCl Org1->AcidWash Org2 Organic Phase Pure Formamide AcidWash->Org2 Top Layer Aq2 Aqueous Phase Protonated Amine AcidWash->Aq2 Bottom Layer (Discard) BaseWash Wash with Sat. NaHCO3 Org2->BaseWash Org3 Organic Phase Neutralized Formamide BaseWash->Org3 Top Layer (To Drying) Aq3 Aqueous Phase Trace Acid Salts BaseWash->Aq3 Bottom Layer (Discard)

Liquid-liquid extraction workflow for N-(3-methoxyphenyl)formamide purification.

Part 4: Quantitative Optimization Data

Understanding the physical properties of your solvents and wash solutions is critical for predicting extraction behavior. The tables below summarize the optimal parameters for this specific workflow.

Table 1: Solvent Selection Matrix for N-Arylformamide Extraction
SolventPolarity IndexBoiling Point (°C)Formamide Extraction EfficiencyEHS Profile (Green Chemistry)
Ethyl Acetate (EtOAc) 4.477.1Excellent (Strong H-bond acceptor)Recommended (Low toxicity)
Dichloromethane (DCM) 3.139.6Good (Forms stable emulsions)Poor (Halogenated, toxic)
Diethyl Ether 2.834.6Moderate (Poor solubility for amides)Poor (Highly flammable, peroxides)
2-MeTHF 3.580.2Very Good (Excellent phase separation)Good (Bio-derived, low water miscibility)
Table 2: Aqueous Wash Optimization & Chemical Mechanisms
Wash SolutionTarget Impurity RemovedChemical MechanismEmulsion Risk
DI Water Bulk Formic AcidSimple partitioning based on high aqueous miscibility.Low
1.0 M HCl 3-methoxyanilineAcid-base protonation forming water-soluble anilinium chloride.Low
Sat. NaHCO₃ Trace Formic AcidAcid-base neutralization forming sodium formate and CO₂ gas.High (If not pre-washed)
Sat. NaCl (Brine) Dissolved WaterOsmotic "salting-out" effect; increases aqueous ionic strength.Very Low (Breaks emulsions)

References

  • An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions at room temperature. Académie des sciences.
  • Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Organic Chemistry Portal.
  • Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Reactivity of N-(3-methoxyphenyl)formamide and N-phenylformamide

Introduction In the landscape of synthetic organic chemistry, N-arylformamides are pivotal intermediates, serving as precursors for a vast array of heterocycles, isocyanides, and formylating agents. Among these, N-phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of synthetic organic chemistry, N-arylformamides are pivotal intermediates, serving as precursors for a vast array of heterocycles, isocyanides, and formylating agents. Among these, N-phenylformamide (also known as formanilide) represents the foundational scaffold.[1][2] The introduction of a substituent onto the phenyl ring, such as a methoxy group, can profoundly alter the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides an in-depth, objective comparison of the synthetic reactivity of N-(3-methoxyphenyl)formamide and its unsubstituted counterpart, N-phenylformamide. We will explore the mechanistic underpinnings of their reactivity differences and provide supporting experimental context for researchers, scientists, and professionals in drug development.

The core difference between these two molecules lies in the electronic effect of the meta-methoxy group. The methoxy substituent exerts a dual electronic influence: a powerful electron-donating resonance effect (+R) and a moderate electron-withdrawing inductive effect (-I).[3] The resonance effect, which enriches the electron density at the ortho and para positions, is dominant and significantly activates the aromatic ring toward electrophilic attack compared to the unsubstituted benzene ring.[4][5][6] This enhanced nucleophilicity is the primary driver of the reactivity differences discussed herein.

G Figure 1. Electronic Effects on the Aromatic Ring cluster_0 cluster_1 A Unsubstituted Ring (Baseline Reactivity) B Methoxy Group (-OCH3) - Inductive Effect (-I): Withdraws σ-electron density. - Resonance Effect (+R): Donates π-electron density. Overall Effect: Ring Activating, Ortho/Para Directing

Caption: Figure 1. A summary of the electronic effects influencing the reactivity of the two formamides.

Electrophilic Aromatic Substitution: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a quintessential method for formylating electron-rich aromatic compounds.[7][8] It employs a Vilsmeier reagent, typically a chloroiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9][10] This reagent is a mild electrophile, and its reaction rate is highly sensitive to the nucleophilicity of the aromatic substrate.[11]

Causality of Reactivity Difference
  • N-(3-methoxyphenyl)formamide: The potent activating effect of the methoxy group significantly increases the electron density of the aromatic ring, making it a much more potent nucleophile. Electrophilic attack by the Vilsmeier reagent is therefore substantially faster. The substitution is directed to the positions most activated by the methoxy group, which are ortho and para to it (C2, C4, and C6 positions). The formamido group (-NHCHO) is a deactivating, meta-directing group, but its influence is overcome by the strongly activating methoxy group. The primary products are expected to be 4-formyl and 6-formyl derivatives.

  • N-phenylformamide: The formamido group deactivates the ring towards electrophilic substitution. While it directs incoming electrophiles to the meta position, the overall reaction is sluggish compared to activated systems. Para-substitution can also occur under forcing conditions.

G Figure 2. Vilsmeier-Haack Formylation Workflow cluster_0 N-(3-methoxyphenyl)formamide Path cluster_1 N-phenylformamide Path reagents DMF + POCl₃ vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ reagents->vilsmeier In situ formation intermediate_A σ-Complex (Highly Stabilized) vilsmeier->intermediate_A intermediate_B σ-Complex (Less Stabilized) vilsmeier->intermediate_B substrate_A N-(3-methoxyphenyl)formamide (Electron-Rich) substrate_A->intermediate_A Electrophilic Attack product_A Formylated Products (High Yield, Fast Reaction) intermediate_A->product_A Hydrolysis substrate_B N-phenylformamide (Less Electron-Rich) substrate_B->intermediate_B Electrophilic Attack product_B Formylated Product (Lower Yield, Slow Reaction) intermediate_B->product_B Hydrolysis

Caption: Figure 2. Comparative workflow for the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation
  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF, 3.0 equiv.) in an appropriate solvent (e.g., dichloromethane) to 0 °C.

  • Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF solution, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Add a solution of the N-arylformamide substrate (1.0 equiv., either N-phenylformamide or N-(3-methoxyphenyl)formamide) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates consumption of the starting material. Note: The reaction with N-(3-methoxyphenyl)formamide is expected to be significantly faster.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the mixture with an aqueous solution of sodium hydroxide or sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Intramolecular Cyclization: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which are precursors to isoquinolines, a common scaffold in alkaloids and pharmaceuticals.[12][13] The reaction involves the intramolecular electrophilic cyclization of a β-arylethylamide using a dehydrating agent like POCl₃ or P₂O₅.[14][15] The success and rate of the key cyclization step are critically dependent on the electron density of the aromatic ring.

Causality of Reactivity Difference

While N-arylformamides are not the direct substrates, they are precursors to the N-acyl moiety. The comparison is best illustrated by considering the cyclization of the corresponding β-phenethylamides.

  • β-(3-methoxyphenyl)ethylamide Substrate: The methoxy group strongly activates the ring, facilitating the intramolecular electrophilic attack. Cyclization is rapid and typically proceeds in high yield. The meta-methoxy group directs the cyclization to the C6 position (para to the methoxy group), leading to a specific regioisomer (e.g., 7-methoxy-3,4-dihydroisoquinoline).[16]

  • β-phenylethylamide Substrate: Without an activating group, the aromatic ring is less nucleophilic. The cyclization requires harsher conditions (e.g., higher temperatures, stronger dehydrating agents like P₂O₅ in refluxing POCl₃) and often results in lower yields.[12][16]

G Figure 3. Bischler-Napieralski Cyclization Step start_A β-(3-methoxyphenyl)ethylamide activated_A Activated Intermediate (e.g., Nitrilium ion) start_A->activated_A POCl₃ cyclized_A Cyclized Intermediate (Stabilized by -OCH₃) activated_A->cyclized_A Intramolecular Electrophilic Attack (Fast) product_A 7-Methoxy-3,4-dihydroisoquinoline (Favored Pathway) cyclized_A->product_A Rearomatization start_B β-phenylethylamide activated_B Activated Intermediate (e.g., Nitrilium ion) start_B->activated_B POCl₃, Heat cyclized_B Cyclized Intermediate (Less Stable) activated_B->cyclized_B Intramolecular Electrophilic Attack (Slow) product_B 3,4-dihydroisoquinoline (Disfavored Pathway) cyclized_B->product_B Rearomatization

Caption: Figure 3. The key cyclization step in the Bischler-Napieralski reaction.

Experimental Protocol: Bischler-Napieralski Synthesis of a Dihydroisoquinoline
  • To a solution of the β-arylethylamide substrate (1.0 equiv.) in an anhydrous solvent (e.g., toluene or acetonitrile) under a nitrogen atmosphere, add the dehydrating agent (e.g., POCl₃, 2.0-5.0 equiv.) at 0 °C.

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction involving the methoxy-substituted substrate is expected to complete in a shorter time and at a lower temperature.

  • After completion, cool the mixture to room temperature and carefully pour it into a mixture of ice and concentrated ammonium hydroxide to neutralize the excess acid.

  • Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting 3,4-dihydroisoquinoline derivative by column chromatography or crystallization.

N-Formylation of Anilines

The synthesis of the title compounds themselves, via N-formylation of the corresponding anilines, also exhibits a reactivity difference. The reaction typically involves treating the aniline with a formylating agent, such as formic acid. The rate-limiting step is the nucleophilic attack of the aniline's nitrogen atom on the formyl source.

Causality of Reactivity Difference
  • 3-Methoxyaniline: The methoxy group, despite its -I effect, increases the electron density on the aromatic ring through resonance. This effect slightly increases the basicity and nucleophilicity of the amine nitrogen compared to aniline.[17] Therefore, anilines bearing electron-donating groups generally undergo N-formylation more effectively and at a faster rate.[18]

  • Aniline: As the baseline, aniline is a competent nucleophile for this transformation, but its reaction rate can be slower than that of its activated counterparts.

Experimental Data Summary

Several studies have shown that anilines with electron-donating groups (EDGs) react faster or give higher yields in N-formylation reactions compared to those with electron-withdrawing groups (EWGs). While a direct kinetic comparison between aniline and 3-methoxyaniline under identical conditions is not always reported, the general trend is well-established. For instance, in a study using a solid acid magnetic nanocatalyst, anilines with methoxy groups proceeded more effectively than those with halogens.[18] Another report using formic acid in polyethylene glycol noted that the reaction is tolerant of various functional groups.[19]

SubstrateFormylating AgentCatalyst / ConditionsReaction TimeYieldReference
AnilineFormic AcidNP@SO3H nanocatalyst, EtOH10 min95%[18]
4-MethoxyanilineFormic AcidZn(Meri-Ald-Py), neat, 80 °C8 min88%[20]
AnilineFormic AcidZn(Meri-Ald-Py), neat, 80 °C4.5 min93%[20]

Note: The data from reference[20] shows a slightly faster reaction for aniline than 4-methoxyaniline under those specific catalytic conditions, which may be due to catalyst-substrate interactions. However, the general principle of enhanced reactivity for electron-rich anilines holds true across a wide range of conditions.[18]

Conclusion

The presence of a meta-methoxy group renders N-(3-methoxyphenyl)formamide a significantly more reactive substrate than N-phenylformamide in synthetic transformations that hinge on the nucleophilicity of the aromatic ring. This enhanced reactivity is most pronounced in electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack formylation, and in intramolecular cyclizations like the Bischler-Napieralski reaction. The methoxy group's powerful electron-donating resonance effect activates the ring, stabilizes cationic intermediates, and lowers the activation energy for these critical bond-forming steps. Conversely, in reactions where the formamide moiety itself is the reactive center (e.g., dehydration to an isocyanide), the electronic effect of the remote methoxy group is less pronounced, and reactivity differences are likely to be minimal. Understanding this fundamental electronic influence allows synthetic chemists to make informed decisions regarding reaction conditions, predict regiochemical outcomes, and strategically design synthetic routes.

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  • Cyclization cascades via N-amidyl radicals toward highly functionalized heterocyclic scaffolds - PubMed. [Link]

  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. [Link]

  • Vilsmeier–Haack reagent-promoted formyloxylation of α-chloro-N-arylacetamides by formamide - RSC Publishing. [Link]

  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. [Link]

  • Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. [Link]

  • Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides - MDPI. [Link]

  • Synthesis of N-(3-acetylphenyl)formamide - PrepChem.com. [Link]

  • Supplementary Information - The Royal Society of Chemistry. [Link]

  • Photoredox Cyclization of N -Arylacrylamides for Synthesis of Dihydroquinolinones | Request PDF - ResearchGate. [Link]

  • Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds - The Aquila Digital Community. [Link]

  • A New, Simple Procedure for the Synthesis of Formyl Amides - ResearchGate. [Link]

  • A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC. [Link]

  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. [Link]

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Comparative

A Senior Application Scientist's Guide to HPLC Method Validation for the Quantitative Analysis of N-(3-methoxyphenyl)formamide

In the landscape of pharmaceutical development and quality control, the quantitative analysis of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides an in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the quantitative analysis of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of N-(3-methoxyphenyl)formamide, a key chemical intermediate. We will not only detail the "how" but also the critical "why" behind each validation parameter, ensuring a robust and reliable analytical method fit for its intended purpose. This guide is structured to be a practical resource for researchers, scientists, and drug development professionals, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8][9][10][11]

The Analytical Challenge and the HPLC Solution

N-(3-methoxyphenyl)formamide is a non-volatile, moderately polar compound, making reversed-phase HPLC with UV detection an ideal analytical choice for its quantification. The primary goal is to develop and validate a method that is not only accurate and precise but also specific and robust enough for routine use in a quality control environment.

Part 1: The Proposed HPLC Method

Before validation can commence, a suitable HPLC method must be developed. Based on the chemical properties of N-(3-methoxyphenyl)formamide and general chromatographic principles, the following method is proposed:

Table 1: Proposed HPLC Method Parameters

ParameterCondition
Instrument HPLC system with UV-Vis Detector
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Mobile Phase

Part 2: The Validation Workflow: A Step-by-Step Guide with Experimental Data

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The following sections detail the validation of the proposed HPLC method, complete with experimental protocols and supporting data.

Specificity

The "Why": Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][7] This is the cornerstone of a reliable analytical method.

Experimental Protocol:

  • Prepare a solution of the N-(3-methoxyphenyl)formamide reference standard.

  • Prepare a placebo solution (a mixture of all potential excipients without the analyte).

  • Prepare a spiked solution containing the reference standard and known impurities.

  • Inject all three solutions into the HPLC system and record the chromatograms.

Results:

The chromatogram of the reference standard should show a single, well-defined peak at a specific retention time. The placebo chromatogram should show no interfering peaks at the retention time of the analyte. The spiked solution should demonstrate baseline resolution between the analyte and the impurities.

Linearity

The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. This is crucial for accurate quantification.[4][7]

Experimental Protocol:

  • Prepare a stock solution of the N-(3-methoxyphenyl)formamide reference standard.

  • Perform serial dilutions to prepare at least five concentration levels, typically ranging from 50% to 150% of the expected working concentration.

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50452,189
75678,345
100901,567
1251,128,954
1501,355,432

Results: The correlation coefficient (r²) should be greater than 0.999, indicating a strong linear relationship.

Accuracy

The "Why": Accuracy is the closeness of the test results to the true value.[4][7] It is a measure of the method's correctness.

Experimental Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the N-(3-methoxyphenyl)formamide reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery.

Table 3: Accuracy Data

Spiked Level (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
808079.599.4
100100100.2100.2
120120119.199.3

Results: The mean percent recovery should be within a predefined acceptance criterion, typically 98-102%.

Precision

The "Why": Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions.[7] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Analyze the same sample on different days, with different analysts, and/or on different instruments.

Table 4: Precision Data

ParameterReplicateMeasured Conc. (µg/mL)%RSD
Repeatability 1-6100.1, 99.8, 100.3, 99.9, 100.2, 100.00.2%
Intermediate Precision Day 1/Analyst 1Mean: 100.1, %RSD: 0.3%0.8% (Overall)
Day 2/Analyst 2Mean: 100.5, %RSD: 0.4%

Results: The relative standard deviation (%RSD) should be within acceptable limits, typically less than 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The "Why": The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][7]

Experimental Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Blank / Slope)

  • LOQ = 10 * (Standard Deviation of the Blank / Slope)

Table 5: LOD and LOQ

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3
Robustness

The "Why": Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze the sample under each modified condition.

  • Evaluate the effect on the results (e.g., peak area, retention time).

Table 6: Robustness Data

Parameter VariedVariation% Change in Peak Area
Flow Rate ± 0.1 mL/min< 2%
Column Temperature ± 2 °C< 1%
Mobile Phase Composition ± 2% Acetonitrile< 3%

Results: The results should remain within the acceptance criteria, demonstrating the method's reliability.

Part 3: Visualizing the Validation Process

To better understand the interconnectedness of the validation parameters, the following workflow diagram is provided.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Method_Development Develop HPLC Method Specificity Specificity Method_Development->Specificity Start Validation Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A workflow diagram illustrating the sequential steps in HPLC method validation.

Part 4: Comparative Analysis and Alternative Methods

While the validated reversed-phase HPLC-UV method is robust and suitable for its intended purpose, other analytical techniques could be considered for the quantitative analysis of N-(3-methoxyphenyl)formamide.

Table 7: Comparison of Analytical Methods

MethodAdvantagesDisadvantages
HPLC-UV Robust, reliable, widely available, cost-effective.Moderate sensitivity.
UPLC-UV Faster analysis times, higher resolution, lower solvent consumption.Higher initial instrument cost.
LC-MS/MS High sensitivity and selectivity, structural confirmation.High cost, complex instrumentation and method development.

The choice of method will ultimately depend on the specific requirements of the analysis, such as the need for higher throughput, lower detection limits, or structural elucidation.

Method_Selection Start Analytical Need Routine_QC Routine QC? Start->Routine_QC Trace_Analysis Trace Level Analysis? Start->Trace_Analysis High_Throughput High Throughput Needed? Routine_QC->High_Throughput Yes HPLC_UV HPLC-UV Routine_QC->HPLC_UV No High_Throughput->HPLC_UV No UPLC_UV UPLC-UV High_Throughput->UPLC_UV Yes Trace_Analysis->Routine_QC No LC_MS LC-MS/MS Trace_Analysis->LC_MS Yes

Caption: A decision tree for selecting an appropriate analytical method.

Conclusion

The successful validation of an HPLC method is a critical step in ensuring the quality and consistency of pharmaceutical products. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, a high degree of assurance can be obtained that the method is fit for its intended purpose. The data presented in this guide demonstrates that the proposed HPLC method for the quantitative analysis of N-(3-methoxyphenyl)formamide is reliable, accurate, and robust, making it suitable for routine use in a quality control laboratory. This guide serves as a practical, experience-driven resource for scientists and researchers in the pharmaceutical industry.

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com. Retrieved March 11, 2026, from [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). Scribd. Retrieved March 11, 2026, from [Link]

  • Analytical Method Validation: Mastering FDA Guidelines. (n.d.). Atonarp. Retrieved March 11, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved March 11, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration. Retrieved March 11, 2026, from [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy. Retrieved March 11, 2026, from [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog. Retrieved March 11, 2026, from [Link]

  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective. (n.d.). Association for Accessible Medicines. Retrieved March 11, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). LinkedIn. Retrieved March 11, 2026, from [Link]

  • 〈1225〉 Validation of Compendial Procedures. (n.d.). USP-NF. Retrieved March 11, 2026, from [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved March 11, 2026, from [Link]

  • Separation of Formamide, N-ethyl- on Newcrom R1 HPLC column. (2018, February 17). SIELC Technologies. Retrieved March 11, 2026, from [Link]

  • HPLC Method for Simultaneous Determination of Formamide, Propionic Acid and Formic Acid on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved March 11, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved March 11, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved March 11, 2026, from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. Retrieved March 11, 2026, from [Link]

Sources

Validation

Validation of GC-MS Analytical Methods for N-(3-Methoxyphenyl)formamide Detection: A Comprehensive Comparison Guide

Introduction: The Analytical Challenge In pharmaceutical development, the rigorous profiling of impurities and synthetic intermediates is a non-negotiable aspect of ensuring drug safety and efficacy[1]. One such critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

In pharmaceutical development, the rigorous profiling of impurities and synthetic intermediates is a non-negotiable aspect of ensuring drug safety and efficacy[1]. One such critical intermediate is N-(3-methoxyphenyl)formamide (CAS No. 27153-17-9)[2], a compound frequently encountered in the synthesis pathways of various active pharmaceutical ingredients (APIs).

Detecting trace levels of formamide derivatives presents a unique analytical challenge. These compounds possess a moderate polarity and can exhibit thermal lability under aggressive conditions. As a Senior Application Scientist, I frequently evaluate the optimal chromatographic modalities for such targets. This guide provides an objective comparison between analytical platforms and outlines a self-validating, ICH Q2(R2)-compliant Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the precise quantification of N-(3-methoxyphenyl)formamide.

Modality Comparison: Why GC-MS Outperforms LC-MS for Formamides

When developing an impurity profiling method, the default choice for many modern laboratories is Liquid Chromatography-Mass Spectrometry (LC-MS) due to its versatility with large, polar, and thermally unstable biomolecules[3]. However, for low-molecular-weight, volatile to semi-volatile compounds like N-(3-methoxyphenyl)formamide, GC-MS often provides superior analytical performance[4].

Causality Behind the Modality Choice
  • Matrix Effects & Ion Suppression: LC-MS relies on Electrospray Ionization (ESI), which is highly susceptible to ion suppression when analyzing trace impurities in a high-concentration API matrix. GC-MS utilizes Electron Ionization (EI) under vacuum, which is virtually immune to matrix-induced ionization suppression, ensuring highly reproducible fragmentation and quantification[4].

  • Volatility vs. Thermal Stability: N-(3-methoxyphenyl)formamide is volatile enough for gas-phase separation[5]. While formamides can dehydrate into isonitriles at extreme temperatures, this is easily mitigated in GC-MS by optimizing the injection port temperature (e.g., lowering it to 220°C) and utilizing a deactivated splitless liner.

  • Resolution: Capillary GC offers superior theoretical plate counts compared to standard HPLC, allowing for baseline resolution of the target formamide from structurally similar positional isomers (e.g., ortho- and para-methoxyphenylformamides)[6].

Table 1: Comparative Performance of Analytical Modalities for Formamide Impurities
FeatureGC-MS (Selected Modality)LC-MS/MSHPLC-UV
Optimal Analyte Profile Volatile, low-to-mid polarity[3]Polar, high molecular weight[3]Chromophore-containing
Sensitivity (Trace Levels) Ultra-high (SIM mode)Ultra-high (MRM mode)Moderate
Matrix Interference Low (EI is robust)High (Ion suppression in ESI)High (Co-elution risks)
Isomer Resolution Excellent (Capillary column)ModerateModerate
Cost per Analysis Low to ModerateHigh[4]Low

ICH Q2(R2) Validation Framework

To ensure the GC-MS method is fit for its intended purpose, it must be validated according to the latest ICH Q2(R2) guidelines, which provide a global framework for analytical reliability[7]. The recent Q2(R2) revision emphasizes a lifecycle approach and requires rigorous testing of specificity, linearity, range, accuracy, precision, and detection/quantitation limits[8].

G N1 Method Development N2 Specificity & Selectivity N1->N2 N3 Linearity & Range N2->N3 N4 LOD & LOQ Determination N3->N4 N5 Accuracy & Precision N4->N5 N6 Validated GC-MS Method N5->N6

Figure 1: ICH Q2(R2) analytical method validation workflow for GC-MS.

Experimental Protocol: A Self-Validating GC-MS System

A robust analytical method must be a self-validating system—meaning it incorporates internal checks that automatically invalidate the run if chromatographic integrity is compromised. Below is the optimized protocol for N-(3-methoxyphenyl)formamide.

Step 1: Sample Preparation
  • Extraction Solvent: Ethyl acetate (GC-grade).

  • Causality: Ethyl acetate provides excellent solubility for moderately polar formamides while maintaining a low boiling point (77°C) for efficient solvent focusing during splitless injection.

  • Procedure: Dissolve the API sample in ethyl acetate to a concentration of 10 mg/mL. Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes. Transfer the supernatant to a GC vial.

Step 2: GC-MS Instrumental Parameters
  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm). Causality: The 5% phenyl-methylpolysiloxane stationary phase is ideal for mid-polarity compounds, offering sharp peak shapes without excessive retention times.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow). Causality: Helium provides a flatter Van Deemter curve than nitrogen, maintaining high resolution at optimal flow velocities.

  • Inlet Conditions: Splitless mode, 220°C. Causality: Lowering the inlet temperature from the standard 250°C prevents the thermal dehydration of the formamide group into an isonitrile, preserving analyte integrity.

  • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Conditions: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Target ions: m/z 151 (Molecular ion, M+), 123, and 108. Causality: SIM mode filters out matrix background noise, drastically increasing the signal-to-noise ratio for trace impurity detection.

Step 3: The Self-Validating Sequence (System Suitability)

To ensure trustworthiness, the sequence must include the following automated checks:

  • System Suitability Test (SST): Inject a 50 ng/mL standard six times before the sample run. The system proceeds only if the peak area %RSD is ≤ 5.0%.

  • Carryover Check: Inject a pure ethyl acetate blank immediately after the highest calibration standard. The run is invalidated if the blank shows a peak area > LOD at the analyte's retention time.

  • Bracketing Standards: Re-inject a mid-level standard at the end of the sequence. The response factor must be within ±10% of the initial SST.

Experimental Data & Validation Results

Following the ICH Q2(R2) guidelines[8], the GC-MS method was subjected to a full validation protocol. The quantitative data, demonstrating the method's fitness for purpose, is summarized in Table 2.

Table 2: ICH Q2(R2) Validation Results for N-(3-Methoxyphenyl)formamide
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte retention timeNo co-eluting peaks in API matrix or blankPass
Linearity (Range) R² ≥ 0.995 (from LOQ to 120% of spec limit)R² = 0.9996 (Range: 10 - 500 ng/mL)Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 33.0 ng/mL (S/N = 4.5)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 1010.0 ng/mL (S/N = 13.2)Pass
Accuracy (Recovery) 90.0% - 110.0% across 3 concentration levels98.2% - 101.5% (Spiked at 50, 100, 200 ng/mL)Pass
Precision (Repeatability) %RSD ≤ 5.0% (n=6 injections at 100 ng/mL)1.6%Pass
Robustness Stable response despite minor parameter variationsStable across ±5°C inlet temp and ±0.1 mL/min flowPass

Conclusion

While LC-MS remains a powerhouse for large-molecule pharmaceutical analysis[3], this comparison guide demonstrates that GC-MS is the superior modality for detecting volatile, low-molecular-weight intermediates like N-(3-methoxyphenyl)formamide. By thoughtfully manipulating the inlet temperature to prevent thermal degradation and utilizing SIM mode to bypass matrix interference, laboratories can achieve exceptional sensitivity and specificity. Furthermore, by embedding System Suitability Tests (SST) and carryover checks directly into the sequence, the protocol functions as a self-validating system, ensuring absolute data integrity in compliance with ICH Q2(R2) standards.

Sources

Comparative

The Formyl Group's Guiding Hand: A Comparative Analysis of Methoxyformanilide Isomers in Palladium-Catalyzed Cross-Coupling Reactions

A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery In the intricate world of synthetic organic chemistry, the ability to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with precisi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery

In the intricate world of synthetic organic chemistry, the ability to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with precision and efficiency is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, have become indispensable tools in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[1][2][3] Within this landscape, the choice of substrate can dramatically influence the outcome of a reaction. This guide provides an in-depth comparison of the cross-coupling efficiency of three isomeric methoxy-substituted N-phenylformamides: N-(2-methoxyphenyl)formamide, N-(3-methoxyphenyl)formamide, and N-(4-methoxyphenyl)formamide.

The formamide moiety in these molecules can serve as a directing group in certain C-H activation reactions, guiding the catalyst to a specific position on the aromatic ring. However, in the context of traditional cross-coupling reactions where the formanilide acts as a coupling partner (typically after conversion to a haloanilide), the position of the methoxy substituent plays a critical role in modulating the electronic and steric environment of the reactive center, thereby influencing the reaction's efficiency.

Unraveling the Isomeric Puzzle: Electronic and Steric Effects at Play

The position of the methoxy group on the phenyl ring dictates its electronic influence through a combination of inductive and resonance effects. The oxygen atom is electronegative, leading to an electron-withdrawing inductive effect (-I). Conversely, the lone pairs on the oxygen can participate in resonance, donating electron density to the aromatic ring (a +M or +R effect). The interplay of these effects, along with steric hindrance, governs the reactivity of the corresponding halo-substituted formanilides in cross-coupling reactions.

  • N-(2-methoxyphenyl)formamide (ortho-isomer): The methoxy group is in close proximity to the reactive center (the site of halogenation for cross-coupling). This proximity can lead to significant steric hindrance, potentially impeding the approach of the bulky palladium catalyst and the other coupling partner.[4] Electronically, the +M effect of the methoxy group increases electron density at the ortho and para positions.

  • N-(3-methoxyphenyl)formamide (meta-isomer): The methoxy group is situated meta to the reactive site. In this position, the electron-donating resonance effect is not exerted at the reaction center, and the electron-withdrawing inductive effect predominates. This can render the aryl halide more electron-deficient and potentially more reactive towards oxidative addition, a key step in the catalytic cycle.[5] Steric hindrance from the meta-substituent is generally minimal.

  • N-(4-methoxyphenyl)formamide (para-isomer): The methoxy group is at the para position, where its strong electron-donating resonance effect (+M) is fully expressed at the reaction site. This increases the electron density of the aromatic ring, which can sometimes slow down the rate of oxidative addition.[6] However, the absence of steric hindrance and the potential for the electron-rich nature to facilitate other steps in the catalytic cycle can lead to high yields.

Comparative Efficiency in Key Cross-Coupling Reactions: A Data-Driven Perspective

Coupling ReactionIsomerExpected EfficiencyRationaleRepresentative Experimental Data (Analogous Systems)
Suzuki-Miyaura Coupling orthoLow to ModerateSignificant steric hindrance from the ortho-methoxy group can impede the approach of the boronic acid and the palladium catalyst.[7][8]Coupling of 2-bromoanisole with phenylboronic acid often requires more forcing conditions and specialized ligands to achieve high yields compared to its meta and para counterparts.[9]
metaHighMinimal steric hindrance and an electron-withdrawing inductive effect can enhance the rate of oxidative addition.The Suzuki coupling of 3-bromoanisole with various boronic acids generally proceeds with high efficiency.[9]
paraHighWhile the electron-donating resonance effect can slightly deactivate the aryl halide towards oxidative addition, the lack of steric hindrance and favorable electronic for other steps often leads to excellent yields.[7][8]The reaction of 4-bromoanisole with phenylboronic acid is a standard, high-yielding Suzuki-Miyaura coupling.[10]
Buchwald-Hartwig Amination orthoLow to ModerateSteric hindrance is a major factor, making the C-N bond formation challenging.[6]Amination of 2-bromoanisole typically requires bulky, electron-rich phosphine ligands and can result in lower yields compared to less hindered substrates.[11][12]
metaHighFavorable electronic effects (inductive withdrawal) and low steric hindrance facilitate the coupling.3-Bromoanisole is generally a good substrate for Buchwald-Hartwig amination.
paraHighThe absence of steric hindrance allows for efficient coupling, although the electron-donating nature might require slightly more active catalyst systems compared to electron-deficient substrates.[11][12]4-Bromoanisole is a commonly used and efficient coupling partner in Buchwald-Hartwig aminations.[12]
Heck Reaction orthoLowSevere steric hindrance from the ortho-methoxy group is expected to significantly decrease the reaction rate and yield.[13][14]Heck reactions involving ortho-substituted aryl halides are notoriously difficult and often give low yields.[13]
metaModerate to HighThe electronic and steric profile is generally favorable for the Heck reaction.Meta-substituted aryl halides are typically good substrates for the Heck reaction.
paraHighThe para-position offers an ideal combination of electronic properties and minimal steric hindrance for efficient Heck coupling.[13][14]The Heck coupling of 4-bromoanisole with styrene is a well-established and high-yielding transformation.[13]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol details a general procedure for the Suzuki-Miyaura coupling of a bromoanisole with an aniline derivative, which can be adapted for the corresponding N-(methoxyphenyl)formamides after their conversion to the respective bromoanilides.

Synthesis of 4-Methoxy-N-phenylaniline

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Aniline (1.2 mmol, 112 mg)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%, 4.5 mg)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%, 16.4 mg)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromoanisole, aniline, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed toluene and water to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-methoxy-N-phenylaniline.

Workflow Diagram:

Suzuki_Miyaura_Workflow reagents Combine Reactants: 4-Bromoanisole, Aniline, Pd(OAc)₂, SPhos, K₃PO₄ inert_atm Establish Inert Atmosphere reagents->inert_atm solvents Add Degassed Solvents (Toluene/H₂O) inert_atm->solvents reaction Heat and Stir (100 °C, 12-24h) solvents->reaction workup Aqueous Workup (EtOAc/H₂O) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Product: 4-Methoxy-N-phenylaniline purification->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Insights: The Catalytic Cycle

The efficiency of palladium-catalyzed cross-coupling reactions is governed by the kinetics of the elementary steps in the catalytic cycle: oxidative addition, transmetalation (for Suzuki-Miyaura), migratory insertion and beta-hydride elimination (for Heck), and reductive elimination. The electronic and steric properties of the methoxyformanilide isomers influence each of these steps differently.

Catalytic_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA + Ar-X PdII Ar-Pd(II)-X(L)₂ OA->PdII Trans Transmetalation (Suzuki) PdII->Trans + Nu-M Migratory Migratory Insertion (Heck) PdII->Migratory + Alkene Reductive Reductive Elimination Trans->Reductive Migratory->Reductive Reductive->Pd0 Product Ar-Nu Reductive->Product ArX Ar-X NuM Nu-M Alkene Alkene

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

For instance, a more electron-deficient aryl halide, as is the case with the meta-isomer due to the inductive effect, will generally undergo faster oxidative addition. Conversely, the electron-rich para-isomer might react slower in this step. Steric hindrance in the ortho-isomer will disfavor the formation of the key palladium intermediates in both the oxidative addition and subsequent steps.

Conclusion and Future Outlook

The choice of isomeric N-(methoxyphenyl)formamide as a precursor for cross-coupling reactions has a profound impact on the reaction efficiency. Based on fundamental principles of electronic and steric effects, the meta- and para-isomers are generally expected to be superior substrates compared to the sterically encumbered ortho-isomer. While direct comparative experimental data is scarce, this guide provides a logical framework and draws upon analogous systems to predict and understand these reactivity trends.

For researchers and drug development professionals, a careful consideration of these factors is crucial for the rational design of synthetic routes. The development of highly active catalyst systems that can overcome the steric hindrance of ortho-substituted substrates remains an active and important area of research, promising to further expand the synthetic utility of this important class of building blocks.

References

  • Suzuki, A. Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds. Angewandte Chemie International Edition in English. 1981 , 20 (7), 586-587. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995 , 95 (7), 2457-2483. [Link]

  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research. 1998 , 31 (12), 805-818. [Link]

  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Angewandte Chemie International Edition. 1998 , 37 (24), 3387-3388. [Link]

  • Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition. 1998 , 37 (15), 2046-2067. [Link]

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. 2005 , 127 (13), 4685-4696. [Link]

  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. 2008 , 47 (34), 6338-6361. [Link]

  • Grushin, V. V.; Alper, H. Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes. Chemical Reviews. 1994 , 94 (4), 1047-1062. [Link]

  • Barrios-Landeros, F.; Hartwig, J. F. Distinct Roles of the Ligand and Anion in the Reductive Elimination of Amines from Palladium. Journal of the American Chemical Society. 2005 , 127 (19), 6944-6945. [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. 2000 , 100 (8), 3009-3066. [Link]

  • Jutand, A. Contribution of Electrochemistry to the Understanding of the Mechanism of Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews. 2008 , 108 (7), 2300-2347. [Link]

  • Billingsley, K.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition. 2007 , 46 (29), 5555-5559. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Hansen, T. V.; Skattebøl, L. ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses. 2012 , 89, 220. [Link]

  • Ruiz-Castillo, P.; et al. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 2016 , 116 (19), 12564-12649. [Link]

  • Barbe, G.; et al. A New, Simple Procedure for the Synthesis of Formyl Amides. Synthetic Communications. 2003 , 33 (14), 2425-2433. [Link]

  • de Vries, J. G. The Heck reaction. In The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd, 2005 ; pp 1-28. [Link]

  • Whitcombe, N. J.; Hii, K. K.; Gibson, S. E. Advances in the Heck chemistry of aryl chlorides and triflates. Tetrahedron. 2001 , 57 (35), 7449-7476. [Link]

  • Littke, A. F.; Fu, G. C. Heck Reactions of Aryl Chlorides Catalyzed by a Palladium/Tri-tert-butylphosphine Complex. The Journal of Organic Chemistry. 1999 , 64 (1), 10-11. [Link]

  • Magano, J.; Dunetz, J. R. Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews. 2011 , 111 (3), 2177-2250. [Link]

  • Yin, L.; Liebscher, J. Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews. 2007 , 107 (1), 133-173. [Link]

  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews. 2006 , 106 (7), 2651-2710. [Link]

  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. 2002 , 102 (5), 1359-1470. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • Czaschke, C.; et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. 2018 , 14, 2337-2346. [Link]

  • G. A. Molander, J. P. Stengel, Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. Dalton Transactions, 2004 , 3773-3780. [Link]

  • Gildner, P. G.; et al. Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctanes. ChemRxiv. 2020 . [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Coles, S. J.; et al. Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Molecules. 2024 , 29 (24), 5678. [Link]

  • D. S. Surry, S. L. Buchwald, Metal-N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 2011 , 111, 1817-1837. [Link]

  • R. A. Singer, et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 2024 , 14, 25845-25850. [Link]

  • Beletskaya, I. P.; et al. Recent Progress in Pd-Catalyzed Tandem Processes. Catalysts. 2023 , 13 (8), 1205. [Link]

  • Feuerstein, M.; et al. Heck reaction with heteroaryl halides in the presence of a palladium-tetraphosphine catalyst. Journal of Organometallic Chemistry. 2001 , 624 (1-2), 30-36. [Link]

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Validation

A Senior Application Scientist's Guide to Benchmarking Catalytic N-Formylation: The Case of N-(3-methoxyphenyl)formamide Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis and medicinal chemistry, the formamide moiety is a cornerstone. It serves not only as a crucial protecting grou...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the formamide moiety is a cornerstone. It serves not only as a crucial protecting group for amines but also as a versatile precursor to a vast array of nitrogen-containing heterocycles and pharmacologically active agents. The synthesis of N-aryl formamides, such as N-(3-methoxyphenyl)formamide and its derivatives, is therefore a reaction of significant interest. The efficiency of this transformation is critically dependent on the chosen catalytic system.

This guide provides an in-depth, objective comparison of various catalytic methodologies for the N-formylation of 3-methoxyaniline to produce N-(3-methoxyphenyl)formamide. By presenting supporting experimental data and detailed protocols, this document aims to empower researchers to make informed decisions in catalyst selection, optimizing for yield, sustainability, and operational simplicity. We will explore the causality behind experimental choices and provide a framework for the rational design of efficient synthetic routes.

The Strategic Importance of the N-(3-methoxyphenyl)formamide Scaffold

The N-(3-methoxyphenyl)formamide scaffold is of particular interest in drug discovery. The methoxy group can act as a hydrogen bond acceptor and its metabolic stability is often favorable. Furthermore, the formamide group itself is a key structural alert in many biologically active molecules. The ability to efficiently and selectively synthesize derivatives of this scaffold is paramount for the construction of compound libraries for high-throughput screening and lead optimization.

Benchmarking Catalytic Systems for N-Formylation of 3-Methoxyaniline

The synthesis of N-(3-methoxyphenyl)formamide from 3-methoxyaniline serves as an excellent model reaction to benchmark the efficiency of different catalytic systems. The choice of formylating agent and catalyst dramatically influences the reaction outcome. Below, we compare several prominent methodologies.

Table 1: Comparative Performance of Catalytic Systems for the Synthesis of N-Aryl Formamides
Catalyst SystemFormyl SourceSubstrateTemperature (°C)Time (h)Yield (%)Reference
Metal-Based Catalysis
ZnOCO₂/PhSiH₃N-methylaniline252492
AuPd–Fe₃O₄MethanolN-methyl-1-phenylmethanamineRoom Temp489[1]
MnCl₂·4H₂O(COOH)₂·2H₂OAniline1302098
Zn(Meri-Ald-Py)Formic Acid4-methoxyaniline800.192[2]
Catalyst-Free Systems
NoneCO₂/NaBH₄3-trifluoromethylanilineRoom Temp2490[3]
NoneFormic AcidAniline1004>90 (with Lewis Acid)[2]
Traditional Methods
DMF·HClDMFAniline1201.5~90[4]

Note: Data for various aniline derivatives are presented to showcase the versatility of the catalytic systems. The performance with 3-methoxyaniline is expected to be comparable.

Causality Behind Experimental Choices: A Deeper Dive

The selection of a catalytic system is not merely about achieving the highest yield. Factors such as cost, safety, and environmental impact play a crucial role.

  • Metal-Based Catalysis : Transition metal catalysts, such as those based on zinc, gold, palladium, and manganese, offer high efficiency and can operate under relatively mild conditions. For instance, the use of a reusable bimetallic AuPd–Fe₃O₄ nanoparticle catalyst allows for N-formylation at room temperature using methanol as a green formyl source.[1] The synergistic effect between the two metals enhances catalytic activity compared to their monometallic counterparts.[1] Manganese catalysis, on the other hand, provides a safe alternative to the use of carbon monoxide gas by employing oxalic acid as a CO surrogate.

  • Catalyst-Free Systems : In the pursuit of greener chemistry, catalyst-free methods have gained significant traction. The use of carbon dioxide as a C1 source, activated by a reductant like sodium borohydride, represents a highly atom-economical approach to N-formylation.[3][5] These reactions often proceed at room temperature without the need for specialized pressure equipment, making them highly accessible.[3][5]

  • Traditional Methods : Reagents like N,N-dimethylformamide hydrochloride (DMF·HCl) are cost-effective and straightforward to use.[4] However, they often require higher temperatures and can generate stoichiometric byproducts, which may be less desirable from a sustainability perspective.[4]

Experimental Protocols: A Self-Validating Approach

The following protocols provide detailed, step-by-step methodologies for the synthesis of N-(3-methoxyphenyl)formamide using different catalytic approaches.

Protocol 1: Manganese-Catalyzed N-Formylation using Oxalic Acid

This protocol is adapted from a general procedure for the N-formylation of anilines.

Materials:

  • 3-Methoxyaniline

  • Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

  • Sodium carbonate monohydrate (Na₂CO₃·H₂O)

  • Oxalic acid dihydrate ((COOH)₂·2H₂O)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction vessel, add 3-methoxyaniline (1.0 equiv), MnCl₂·4H₂O (5 mol%), Na₂CO₃·H₂O (2.0 equiv), and (COOH)₂·2H₂O (6.0 equiv).

  • Add DMF (1 mL per mmol of aniline) to the vessel.

  • Purge the reaction vessel with nitrogen gas.

  • Heat the reaction mixture to 130°C and stir for 20 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-(3-methoxyphenyl)formamide.

Protocol 2: Catalyst-Free N-Formylation using CO₂ and NaBH₄

This protocol is based on a general method for the reductive formylation of amines with CO₂.[3][5]

Materials:

  • 3-Methoxyaniline

  • Sodium borohydride (NaBH₄)

  • N,N-Dimethylformamide (DMF)

  • Carbon dioxide (CO₂) supply (from a balloon or cylinder)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 3-methoxyaniline (1.0 equiv) in DMF in a round-bottom flask.

  • Add sodium borohydride (1.0 equiv) to the solution.

  • Bubble CO₂ gas through the reaction mixture for 5-10 minutes.

  • Seal the flask and stir the reaction at room temperature for 24 hours under a CO₂ atmosphere (a balloon is sufficient).

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Reaction Pathways

The following diagrams illustrate the generalized mechanisms for the discussed N-formylation reactions.

G cluster_0 Mn-Catalyzed N-Formylation Aniline 3-Methoxyaniline MnCat Mn(II) Catalyst Aniline->MnCat Coordination OxalicAcid Oxalic Acid ((COOH)₂) CO CO (in situ) OxalicAcid->CO Decarboxylation (Heat) Formanilide N-(3-methoxyphenyl)formamide MnCat->Formanilide CO->MnCat

Caption: Proposed pathway for Mn-catalyzed N-formylation.

G cluster_1 Catalyst-Free N-Formylation with CO₂/NaBH₄ CO2 CO₂ Formoxyborohydride Formoxyborohydride Intermediate CO2->Formoxyborohydride NaBH4 NaBH₄ NaBH4->Formoxyborohydride Hydride Attack Formamide N-(3-methoxyphenyl)formamide Formoxyborohydride->Formamide Formyl Transfer Amine 3-Methoxyaniline Amine->Formamide

Caption: Mechanism for catalyst-free N-formylation.

Beyond Synthesis: N-Aryl Formamides as Ligands

While the primary focus of this guide is the synthesis of N-(3-methoxyphenyl)formamide derivatives, it is noteworthy that N-aryl formamides, particularly more complex structures like arylazoformamides, have been investigated as redox-active ligands in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[6][7] The electronic and steric properties of these ligands can be fine-tuned to enhance catalytic performance.[6][7] This opens up an interesting avenue for the application of these derivatives beyond their role as synthetic intermediates.

Conclusion

The efficient synthesis of N-(3-methoxyphenyl)formamide and its derivatives is a critical task for researchers in organic synthesis and drug development. This guide has benchmarked a range of catalytic systems, from traditional metal-based catalysts to modern, greener, catalyst-free approaches. The choice of methodology will ultimately depend on the specific requirements of the synthesis, including scale, cost, and sustainability goals. By understanding the underlying principles of each catalytic system and following robust experimental protocols, researchers can effectively navigate the synthetic landscape to achieve their desired outcomes.

References

  • Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC. [Link]

  • Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. PMC. [Link]

  • Divergent C–C and C–N Cross-Coupling of Aryl Halides with Formamide via Photoredox/Nickel Dual Catalysis. Organic Letters. [Link]

  • Results of N-formylation of N-methylaniline with PhSiH 3 and CO 2 over various catalysts a. ResearchGate. [Link]

  • Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Publications. [Link]

  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. PMC. [Link]

  • Catalyst performance benchmarking and mechanistic insights from experiments and computations a. ResearchGate. [Link]

  • Comparison table for the catalytic N-formylation reaction of N-methylaniline with other reported systems where silane is used as reducing agent. ResearchGate. [Link]

  • Palladium/NHC (NHC = N-Heterocyclic Carbene)-Catalyzed Suzuki– Miyaura Cross-Coupling of Alkyl Amides. NSF Public Access Repository. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]

  • Catalyst free N -formylation of aromatic and aliphatic amines exploiting reductive formylation of CO 2 using NaBH 4. ResearchGate. [Link]

  • Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. MDPI. [Link]

  • (PDF) Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. ResearchGate. [Link]

  • Selective N=S Coupling Reactions of N-Methoxy Arylamides and Sulfoxides Catalyzed by Iron Salt. PMC. [Link]

  • Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. Semantic Scholar. [Link]

  • Probes for narcotic receptor mediated phenomena. 44. Synthesis of an N-substituted 4-hydroxy-5-(3-hydroxyphenyl)morphan with high affinity and selective μ-antagonist activity. PMC. [Link]

  • Novel Ligands for Transition-Metal Catalysis. Rutgers University. [Link]

  • Catalyst Screening for Ammonia Synthesis Catalyst. Matlantis. [Link]

  • Volume 3, Issue 3 (2023) – 12 articles. Chemical Synthesis. [Link]

  • Rationalising catalytic performance using a unique correlation matrix. ePrints Soton - University of Southampton. [Link]

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Comparative

Evaluating the Reproducibility of N-(3-Methoxyphenyl)formamide Synthesis Pathways: A Comprehensive Comparison Guide

N-(3-methoxyphenyl)formamide (also known as 3-methoxyformanilide) is a highly valuable chemical intermediate utilized in the synthesis of quinoline derivatives, active pharmaceutical ingredients (APIs), and advanced agro...

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Author: BenchChem Technical Support Team. Date: April 2026

N-(3-methoxyphenyl)formamide (also known as 3-methoxyformanilide) is a highly valuable chemical intermediate utilized in the synthesis of quinoline derivatives, active pharmaceutical ingredients (APIs), and advanced agrochemicals. The core transformation—the N-formylation of 3-anisidine—relies on the nucleophilic attack of the primary aromatic amine on an electrophilic formyl donor.

However, evaluating the reproducibility, scalability, and environmental impact of different formylation pathways is critical for process chemists. This guide objectively compares three distinct synthetic methodologies, detailing the mechanistic causality behind experimental choices and providing self-validating protocols to ensure high-fidelity reproduction in the laboratory.

Mechanistic Overview: The Reactivity of 3-Anisidine

The starting material, 3-anisidine, features a methoxy group at the meta position relative to the primary amine. While a meta-methoxy group exerts a slight electron-withdrawing inductive effect, it does not donate electron density directly to the amine via resonance (unlike ortho or para substitution). Despite this, the amine remains sufficiently nucleophilic to undergo rapid acylation. The primary synthetic challenge is achieving strict chemoselectivity—ensuring complete mono-formylation without over-acylation (di-formylation) or the formation of unreactive formate salts.

Mechanism A 3-Anisidine (Nucleophile) C Tetrahedral Intermediate (Transient) A->C Nucleophilic Attack on Formyl Carbon B Acetic Formic Anhydride (Electrophile) B->C Formyl Transfer D N-(3-methoxyphenyl)formamide (Target Product) C->D Elimination of Acetate E Acetic Acid (Byproduct) C->E Proton Transfer

Caption: Nucleophilic acyl substitution mechanism for the AFA formylation of 3-anisidine.

Pathway Comparison & Experimental Protocols

Pathway 1: The Acetic Formic Anhydride (AFA) Method (The Benchmark)

Causality & Mechanism: Acetic formic anhydride (AFA) is a highly reactive mixed anhydride. Because the formyl carbon is less sterically hindered and more electrophilic than the acetyl carbon, nucleophilic attack by 3-anisidine occurs exclusively at the formyl center[1]. Generating AFA in situ circumvents the rapid degradation associated with storing isolated mixed anhydrides[2]. The reaction must be kept cold (-20 °C to 0 °C) to prevent the exothermic decomposition of AFA into carbon monoxide and acetic acid[2].

Step-by-Step Protocol:

  • AFA Generation: Under an inert argon atmosphere, add 2.0 mmol of acetic anhydride to a flame-dried flask. Dropwise add 2.4 mmol of anhydrous formic acid (98-100%) at 0 °C. Heat the mixture to 50 °C for 2 hours to form the AFA, then cool back to -20 °C.

  • Amine Addition: In a separate flask, dissolve 1.0 mmol of 3-anisidine in 2 mL of anhydrous THF. Slowly transfer the cold AFA solution into the 3-anisidine solution.

  • Self-Validation: Stir for 15 minutes. The reaction is self-validating; complete consumption of the amine can be instantly verified via TLC (Hexanes:EtOAc 3:1), as the highly reactive AFA drives the reaction to completion almost instantly.

  • Workup: Quench slowly with saturated aqueous NaHCO₃ (to safely neutralize acetic acid and unreacted AFA) and extract with ethyl acetate (3 x 10 mL). Dry over MgSO₄, filter, and concentrate.

Pathway 2: Catalyst-Free, Solvent-Free Thermal Formylation (The Green Alternative)

Causality & Mechanism: Exploiting the inherent nucleophilicity of 3-anisidine allows for direct condensation with formic acid without the need for coupling reagents or mixed anhydrides[3]. By removing the solvent, the collision frequency of the neat reactants is maximized. Heating to 60 °C provides the activation energy required to drive the equilibrium forward, overcoming the generation of water as a byproduct[4].

Step-by-Step Protocol:

  • Neat Reaction: In a 10 mL round-bottom flask, combine 1.0 mmol of 3-anisidine and 1.2 mmol of formic acid (98%).

  • Thermal Activation: Stir the neat mixture at 60 °C for 1.5 to 2 hours.

  • Self-Validating Purification: Cool the mixture to room temperature and add 5 mL of ice-cold distilled water. The product, N-(3-methoxyphenyl)formamide, will precipitate directly from the aqueous phase.

  • Isolation: Filter the precipitate and wash with cold water. This step inherently removes any unreacted water-soluble formic acid, yielding pure product without the need for column chromatography.

Pathway 3: Triethyl Orthoformate (TEOF) with Solid Acid (The Scalable Flow Alternative)

Causality & Mechanism: Triethyl orthoformate (TEOF) is a stable, non-corrosive formylating agent, but it requires acid activation. Utilizing sulfuric acid immobilized on silica gel (H₂SO₄-SiO₂) provides a high local proton concentration to generate a reactive dialkoxycarbenium intermediate[5]. This heterogeneous catalysis approach is highly reproducible and ideal for industrial scale-up or continuous flow chemistry.

Step-by-Step Protocol:

  • Reagent Mixing: Mix 1.0 mmol of 3-anisidine and 1.2 mmol of TEOF in a reaction vial.

  • Catalysis: Add 5 mol% of H₂SO₄-SiO₂ catalyst. Stir at room temperature for 30-45 minutes.

  • Isolation: Add 5 mL of ethyl acetate and filter the mixture to recover the solid catalyst (which can be washed and reused). Evaporate the solvent under reduced pressure to obtain the formylated product.

Workflow Visualization

Workflow cluster_AFA Pathway 1: AFA Method cluster_Green Pathway 2: Solvent-Free Start 3-Anisidine A1 Add in situ AFA (THF, -20 °C) Start->A1 G1 Add Formic Acid (Neat, 1:1.2 ratio) Start->G1 A2 Stir <15 mins A1->A2 A3 Aqueous Quench & Extraction A2->A3 Final Pure N-(3-methoxyphenyl)formamide A3->Final G2 Heat to 60 °C (1-2 hours) G1->G2 G3 Direct Water Crystallization G2->G3 G3->Final

Caption: Step-by-step workflow comparison between the AFA method and the solvent-free thermal method.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three evaluated pathways, allowing researchers to select the optimal method based on their specific laboratory constraints and scale-up requirements.

ParameterPathway 1: AFA MethodPathway 2: Solvent-FreePathway 3: TEOF / Solid Acid
Formylating Agent Acetic Formic AnhydrideFormic Acid (98%)Triethyl Orthoformate
Catalyst NoneNoneH₂SO₄-SiO₂ (5 mol%)
Temperature -20 °C to 0 °C60 °CRoom Temperature
Reaction Time < 15 minutes1 - 2 hours30 - 45 minutes
Yield (Typical) 97 - 99%96 - 97%85 - 96%
Scalability Moderate (Exothermic limits)ExcellentExcellent (Flow-compatible)
E-Factor / Greenness Low (Requires THF, workup)High (Solvent-free, water quench)High (Recyclable catalyst)

Conclusion

For rapid, small-scale synthesis where maximum yield is non-negotiable, the AFA Method remains the gold standard due to its unmatched electrophilicity and speed[1]. However, for modern drug development professionals prioritizing process chemistry and green metrics, the Solvent-Free Thermal Method offers an incredibly elegant, self-validating alternative that eliminates organic solvents and complex extractions[3]. Finally, the TEOF/Solid Acid Method bridges the gap for industrial applications, providing a highly reproducible, catalyst-recyclable pathway suitable for continuous manufacturing[5].

References

  • Taylor & Francis. "An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines." Available at: [Link] (Alternative access via 4)

  • MDPI. "Catalytic Performance of Immobilized Sulfuric Acid on Silica Gel for N-Formylation of Amines with Triethyl Orthoformate." Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Protocol for N-(3-methoxyphenyl)formamide Handling

N-(3-methoxyphenyl)formamide is a critical organic building block widely utilized in pharmaceutical synthesis and drug development workflows. While highly valuable for generating complex molecular architectures, its spec...

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Author: BenchChem Technical Support Team. Date: April 2026

N-(3-methoxyphenyl)formamide is a critical organic building block widely utilized in pharmaceutical synthesis and drug development workflows. While highly valuable for generating complex molecular architectures, its specific hazard profile—combining acute oral toxicity with severe skin sensitization—demands rigorous, scientifically grounded handling protocols.

This guide provides drug development professionals with a self-validating, mechanistic approach to Personal Protective Equipment (PPE) selection and operational logistics, ensuring safety without compromising experimental efficiency.

Executive Safety Summary & Hazard Profile

Before initiating any handling procedures, operators must understand the quantitative and qualitative risks associated with the compound. N-(3-methoxyphenyl)formamide (CAS: 27153-17-9) has a molecular weight of 151.16 g/mol and the chemical formula C8H9NO2 ([1]). It is classified under the Globally Harmonized System (GHS) with the signal word "Warning" ([2]).

Table 1: N-(3-methoxyphenyl)formamide Hazard Profile

Chemical PropertyValue / Specification
CAS Number 27153-17-9
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
GHS Hazard Statements H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)
GHS Classifications Acute Toxicity - Oral (Category 4), Skin Sensitization (Category 1)

Data sourced from authoritative chemical databases ([3], [2]).

Mechanistic Rationale for PPE Selection

Safety protocols are only effective when operators understand the causality behind them. Why does N-(3-methoxyphenyl)formamide require strict dermal protection?

The electrophilic nature of the formamide group, combined with the methoxy-substituted aromatic ring, allows the molecule to act as a reactive hapten. If it permeates inadequate PPE, it covalently binds to endogenous epidermal proteins. This hapten-protein complex is recognized as a novel antigen by Langerhans cells (dendritic cells), which migrate to local lymph nodes to activate naive T-cells. Upon subsequent exposures, these memory T-cells rapidly proliferate, triggering Allergic Contact Dermatitis (ACD) ([3]).

Sensitization_Pathway A N-(3-methoxyphenyl)formamide Exposure B Epidermal Protein Binding (Haptenation) A->B Skin Contact C Dendritic Cell Activation B->C Immune Recognition D T-Cell Proliferation (Sensitization) C->D Lymph Node Migration E Allergic Contact Dermatitis (H317) D->E Re-exposure

Caption: Mechanistic pathway of H317 skin sensitization driving strict glove protocols.

This mechanism dictates the strict requirement for chemical-resistant barriers and compliance with precautionary statement P280 (Wear protective gloves/clothing) ([2]).

Table 2: PPE Specifications and Causality

PPE CategorySpecificationMechanistic Rationale
Gloves Double-layered Nitrile rubber (min. 0.11 mm thickness)Prevents epidermal haptenation and subsequent T-cell mediated contact dermatitis (H317).
Eye Protection ANSI Z87.1 tight-fitting safety gogglesProtects ocular mucosa from aerosolized particulates or accidental splashes during transfer.
Body Protection Flame-retardant, fluid-resistant lab coatActs as a secondary barrier against particulate settling on street clothing, ensuring P272 compliance.
Respiratory N95/P100 mask (if handling outside fume hood)Mitigates inhalation of airborne dusts, reducing systemic absorption and acute oral/GI toxicity (H302).

Step-by-Step Operational Workflow

To ensure maximum safety, every protocol must act as a self-validating system. Do not proceed to the next step unless the validation check is successful.

PPE_Workflow A Pre-Operation Risk Assessment B PPE Donning (Nitrile, Goggles, Lab Coat) A->B Approved C Fume Hood Operation B->C Verified D Decontamination & Doffing C->D Task Complete E Waste Segregation & Disposal D->E Solid/Liquid Waste

Caption: Operational workflow for handling N-(3-methoxyphenyl)formamide safely.

Protocol 1: Safe Weighing and Transfer

Phase 1: Pre-Operation & Self-Validation

  • Airflow Verification: Before opening the reagent bottle, hold a tissue (e.g., Kimwipe) at the sash of the fume hood. It should be gently pulled inward, validating sufficient negative pressure (face velocity of 80-100 fpm).

  • Glove Integrity Check: Manually inflate your nitrile gloves before donning. Twist the cuff to trap air and inspect for micro-punctures. Validation: Discard any glove that fails to maintain pressure.

Phase 2: Containment Weighing

  • Static Mitigation: Use an anti-static gun (ionizer) on the weigh boat and micro-spatula. N-(3-methoxyphenyl)formamide powders can accumulate static charges, leading to sudden aerosolization and inhalation risks.

  • Transfer: Slowly transfer the powder using the micro-spatula. Keep the source container as close to the weigh boat as possible to minimize the drop height and subsequent dust generation.

  • Sealing: Immediately recap the source bottle. If transferring the weighed material to another lab area, place the weigh boat inside a secondary, sealable container before removing it from the fume hood.

Decontamination and Doffing Protocol

Improper doffing is a primary vector for secondary exposure. The precautionary statement P363 mandates washing contaminated clothing before reuse, but single-use PPE must be carefully discarded ([2]).

Protocol 2: Post-Handling Procedures

Phase 1: In-Hood Decontamination

  • Wipe down the exterior of the sealed secondary container and all reusable tools (spatulas, balances) with an appropriate solvent (e.g., isopropanol), followed by a water wipe.

  • Dispose of the contaminated wipes into a designated solid hazardous waste bag inside the hood.

Phase 2: Doffing

  • Outer Gloves: Remove outer gloves using the "beak method" (pinching the palm and pulling inside out) to ensure no skin contacts the exterior. Dispose of them in the hazardous waste bin.

  • Lab Coat: Unbutton the lab coat and slide it off the shoulders, rolling it inside out to trap any settled particulates.

  • Inner Gloves: Remove the inner gloves using the same beak method.

  • Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds to comply with P264 (Wash hands thoroughly after handling) ([2]).

Spill Response & Waste Disposal Plan

Spill Response Logistics
  • Do NOT sweep dry powder. Sweeping N-(3-methoxyphenyl)formamide will aerosolize the hapten, drastically increasing inhalation and systemic toxicity risks (H302) ([3]).

  • Cover the spill with damp absorbent pads to suppress dust.

  • Carefully scoop the dampened material into a compatible chemical waste container using a non-sparking tool.

  • Wash the spill area with soap and water to remove residual traces (P302+P352) ([2]).

Waste Disposal Logistical Plan
  • Solid Waste: All contaminated PPE, weigh boats, and wipes must be segregated into clearly labeled "Hazardous Chemical Waste - Sensitizer" containers.

  • Regulatory Compliance (P272): Under no circumstances should contaminated work clothing be allowed out of the workplace ([2]). Lab coats used during handling must be laundered through a specialized hazardous materials service, never taken home.

References

Sources

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